molecular formula C4H3ClN2O B1592205 5-chloropyridazin-3(2H)-one CAS No. 660425-07-0

5-chloropyridazin-3(2H)-one

Cat. No.: B1592205
CAS No.: 660425-07-0
M. Wt: 130.53 g/mol
InChI Key: NHMLZGFOEYLZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloropyridazin-3(2H)-one is a useful research compound. Its molecular formula is C4H3ClN2O and its molecular weight is 130.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-4(8)7-6-2-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMLZGFOEYLZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601178
Record name 5-Chloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660425-07-0
Record name 5-Chloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyridazin-3(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-chloropyridazin-3(2H)-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-chloropyridazin-3(2H)-one: Structure, Synthesis, and Applications

Introduction: The Versatility of a Core Heterocycle

This compound is a pyridazinone-class heterocyclic compound that has garnered significant interest from the scientific community, particularly those in medicinal chemistry and agrochemical research.[1][2] Its unique structural arrangement, featuring a reactive chlorine atom and a lactam moiety within a diazine ring, makes it an exceptionally versatile scaffold. This guide provides an in-depth exploration of its chemical identity, synthesis, and critical role as a building block in the development of novel bioactive agents, from anticancer therapeutics to potent herbicides.[3][4][5] As a Senior Application Scientist, the focus here is not merely on the "what" but the "why"—elucidating the causal relationships between the molecule's structure and its utility in advanced research and development.

PART 1: Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is 5-chloro-2,3-dihydropyridazin-3-one , commonly expressed as This compound . The "(2H)" designation is crucial as it specifies the location of the saturating hydrogen atom on the nitrogen at position 2. In literature and commercial catalogs, it is also frequently referred to by several synonyms, including:

  • 5-Chloropyridazin-3-ol[6][7]

  • 4-chloro-1H-pyridazin-6-one[6][7]

  • 5-Chloro-3-pyridazinone[7]

Chemical Structure and Tautomerism

The molecular formula of this compound is C₄H₃ClN₂O.[6][8] A critical aspect of its chemistry is the existence of lactam-lactim tautomerism, a form of keto-enol tautomerism specific to amides.[9] The compound exists in a dynamic equilibrium between the amide (lactam) form, this compound, and the aromatic alcohol (lactim) form, 5-chloropyridazin-3-ol.

Caption: Lactam-lactim tautomerism of the core structure.

While both forms exist, the pyridazin-3(2H)-one (lactam) form is generally considered the predominant tautomer in most conditions, a common characteristic for pyridazinone systems.[10] This equilibrium is significant because the reactivity of the molecule can be influenced by which tautomer is favored under specific reaction conditions. For instance, the lactim form presents a nucleophilic hydroxyl group, whereas the lactam form has an acidic N-H proton.

PART 2: Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and formulation. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 660425-07-0[6][7][8][11]
Molecular Weight 130.53 g/mol [6][8][11]
Molecular Formula C₄H₃ClN₂O[6][7][8][11]
Appearance White to off-white solid/powder[7]
Density 1.55 g/cm³[6]
Flash Point 160.7 ± 22.3 °C[6]
Storage 2-8°C, sealed in a dry environment[8][11]

PART 3: Synthesis and Mechanistic Insight

The pyridazinone ring is a common target in synthetic organic chemistry. While multiple synthetic routes exist for substituted pyridazinones, a prevalent and effective method for synthesizing chlorinated pyridazinones involves the cyclization of precursors derived from mucochloric acid.[12]

Conceptual Workflow for Synthesis

The synthesis of a related compound, 4,5-Dichloro-2-pyridazin-3(2H)-one, from mucochloric acid provides a clear blueprint for the formation of the pyridazinone core.[12] The fundamental logic involves reacting a dicarbonyl compound (or its equivalent) with a hydrazine derivative. The hydrazine, acting as a dinucleophile, attacks the carbonyl carbons, leading to a condensation and subsequent cyclization reaction that expels water and forms the stable heterocyclic ring.

synthesis_workflow start Starting Materials (e.g., Mucochloric Acid Derivative) reaction Condensation & Cyclization Reaction start->reaction reagent Hydrazine Source (e.g., Hydrazine Hydrate) reagent->reaction intermediate Hydrazone Intermediate (Unstable) reaction->intermediate product This compound (Final Product) intermediate->product purification Purification (Recrystallization) product->purification

Caption: Conceptual workflow for pyridazinone ring formation.

Exemplary Laboratory Protocol

This protocol is adapted from established methods for pyridazinone synthesis and serves as a self-validating system.[12][13] The success of each step is confirmed by the physical properties of the resulting material.

Objective: To synthesize a chlorinated pyridazinone derivative.

Materials:

  • Mucochloric acid

  • Hydrazine hydrate or Semicarbazide hydrochloride

  • Methanol/Water (1:1) solvent system

  • Acetic acid

Methodology:

  • Precursor Solution: Dissolve mucochloric acid (1 equivalent) in a 1:1 mixture of methanol and water at room temperature with stirring. The dissolution ensures that the electrophilic sites of the acid are accessible for reaction.

  • Nucleophile Addition: In a separate vessel, prepare a solution of the hydrazine source (e.g., semicarbazide hydrochloride, 1.3 equivalents) in the same methanol/water solvent. This slight excess of the nucleophile ensures the complete consumption of the starting material.

  • Reaction Initiation: Add the hydrazine solution dropwise to the stirred mucochloric acid solution. The dropwise addition is critical to control the reaction rate and prevent unwanted side reactions or excessive heat generation. An immediate precipitate, the hydrazone intermediate, should form.

  • Cyclization: To the resulting mixture containing the precipitate, add acetic acid and reflux the mixture. The acid catalyzes the dehydration and ring-closure step, converting the intermediate into the more stable pyridazinone ring system.[12]

  • Isolation and Purification: Upon cooling, the pyridazinone product will crystallize out of the solution. Collect the solid by vacuum filtration.

  • Validation: Wash the collected solid with cold ethanol to remove residual starting materials and impurities. The product's identity and purity can be confirmed by measuring its melting point and comparing it to the literature value, alongside spectroscopic analysis (NMR, IR, MS). For a related compound, 4,5-dichloro-2-pyridazin-3(2H)-one, a melting point of 176-177 °C after recrystallization is expected.[12]

PART 4: Applications in Drug Development and Agrochemicals

The true value of this compound lies in its role as a versatile intermediate.[1][4] The pyridazinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3][5]

Scaffold for Bioactive Agents

The two primary reactive sites on the molecule—the N-H group at position 2 and the chlorine atom at position 5—allow for systematic structural modifications.

  • N-Alkylation/Arylation: The nitrogen atom can be readily functionalized with various alkyl or aryl groups. This is a common strategy to modulate the molecule's pharmacokinetic properties (solubility, metabolism) and to orient substituents toward specific binding pockets in a target enzyme or receptor.[5]

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at C5 is susceptible to substitution by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This allows for the introduction of diverse pharmacophores, profoundly altering the biological activity of the resulting derivatives.

scaffold_modification cluster_mods Chemical Modifications cluster_apps Resulting Bioactive Derivatives core This compound (Core Scaffold) mod1 N-Alkylation/Arylation at position 2 core->mod1 mod2 Nucleophilic Substitution at position 5 (Cl) core->mod2 app1 Anticancer Agents (e.g., PARP Inhibitors) mod1->app1 app3 Cardiovascular Drugs (e.g., Vasodilators) mod1->app3 app4 Other Therapeutics mod1->app4 mod2->app1 app2 Herbicides (e.g., Chloridazon) mod2->app2 mod2->app4

Caption: Role as a scaffold for creating diverse derivatives.

Case Studies
  • Anticancer Agents: Pyridazinone derivatives have been successfully developed as potent anticancer drugs.[3][5] For example, the core structure is present in several PARP (Poly (ADP-ribose) polymerase) inhibitors, which are crucial in treating cancers with specific DNA repair deficiencies (e.g., BRCA mutations).[3][5] The pyridazinone moiety often serves to anchor the molecule within the enzyme's active site.

  • Herbicides: The herbicide Chloridazon (also known as Pyrazon) is a classic example of a pyridazinone derivative used in agriculture.[14] Its structure is 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one.[14] It functions by inhibiting photosynthesis at photosystem II in weeds, demonstrating the scaffold's utility beyond pharmaceuticals.[15]

  • Cardiovascular Drugs: The pyridazinone ring is a key component of several drugs developed for cardiovascular diseases, acting as vasodilators and antihypertensive agents.[5][16]

PART 5: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. Based on available data for similar compounds, it should be treated as a hazardous substance.

  • Classification: May cause skin irritation, eye irritation, and respiratory irritation. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[6]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage temperature is between 2-8°C.[8][11]

Conclusion

This compound is far more than a simple chemical entry in a catalog. It is a powerful and adaptable platform for chemical innovation. Its straightforward, yet elegant, structure, characterized by key reactive sites and the stable pyridazinone core, provides a reliable foundation for constructing vast libraries of complex molecules. For researchers and drug development professionals, understanding the fundamental chemistry, synthesis, and reactive potential of this scaffold is a critical step toward designing the next generation of targeted therapeutics and advanced agrochemicals.

References

An In-depth Technical Guide to 5-chloropyridazin-3(2H)-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-chloropyridazin-3(2H)-one, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and its significant applications as a scaffold in modern medicinal chemistry.

Core Properties of this compound

This compound is a pyridazinone derivative characterized by a chlorine atom at the 5-position. The pyridazinone core is a six-membered aromatic ring containing two adjacent nitrogen atoms. This structural motif is of significant interest in drug discovery due to its versatile biological activities.[1]

PropertyValueSource
CAS Number 660425-07-0[2][3]
Molecular Formula C4H3ClN2O[4]
Molecular Weight 130.53 g/mol [2]
Appearance White solid[3]
Synonyms 5-Chloro-3(2H)-pyridazinone, 5-Chloropyridazin-3-ol[3]

Synthesis and Chemical Reactivity: A Scientist's Perspective

The synthesis of pyridazinone derivatives is a well-established area of organic chemistry, often involving the condensation of a γ-keto acid or a related precursor with hydrazine or its derivatives.[5] The presence of the chloro-substituent in this compound offers a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.

General Synthesis Strategy

Illustrative Experimental Protocol: Synthesis of a Chlorinated Pyridazinone Derivative

This protocol is a generalized representation based on the synthesis of similar pyridazinone structures and should be adapted and optimized for the specific synthesis of this compound.

  • Reaction Setup: To a solution of mucochloric acid in a suitable solvent (e.g., ethanol/water mixture), add a solution of hydrazine hydrate dropwise at room temperature with constant stirring.

  • Reaction Progression: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary depending on the specific reactants and conditions.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product is washed with a suitable solvent (e.g., cold water or ethanol) and can be further purified by recrystallization to obtain the desired chlorinated pyridazinone derivative.

Causality in Experimental Choices:

  • Solvent Selection: The choice of a protic solvent like ethanol or a mixture with water is crucial as it facilitates the dissolution of the starting materials and the hydrazine salt, and also aids in the precipitation of the final product.

  • Temperature Control: The reaction is typically initiated at room temperature to control the initial exothermic reaction between the acid and the hydrazine. Gentle heating might be required to drive the reaction to completion.

  • Purification Method: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and by-products.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily governed by the electrophilic nature of the carbon atom attached to the chlorine and the nucleophilic character of the nitrogen atoms in the pyridazinone ring.

The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups by reacting this compound with various nucleophiles such as amines, alcohols, and thiols. This reactivity is fundamental to its utility as a versatile building block in the synthesis of diverse compound libraries for drug screening.

The nitrogen atom at the 2-position of the pyridazinone ring can be alkylated or acylated, providing another avenue for structural modification and the exploration of structure-activity relationships (SAR) in drug design.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_derivatization Derivatization cluster_final Diverse Analogs Mucochloric_Acid Mucochloric Acid Cyclization Cyclization/ Condensation Mucochloric_Acid->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization 5_Chloro_Pyridazinone This compound Cyclization->5_Chloro_Pyridazinone SNAr Nucleophilic Aromatic Substitution (SNAr) 5_Chloro_Pyridazinone->SNAr N_Alkylation N-Alkylation/ Acylation 5_Chloro_Pyridazinone->N_Alkylation Drug_Candidates Diverse Library of Drug Candidates SNAr->Drug_Candidates N_Alkylation->Drug_Candidates

Caption: General synthesis and derivatization workflow of this compound.

Applications in Drug Discovery and Development

The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] Consequently, derivatives of this compound have been extensively investigated for a wide range of therapeutic applications.

Anticancer Agents

A significant area of research focuses on the development of pyridazinone-based compounds as anticancer agents.[1] These compounds have been shown to target various key players in cancer progression, most notably protein kinases.

Kinase Inhibition: Protein kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[6][7] Dysregulation of kinase activity is a hallmark of many cancers. Pyridazinone derivatives have been designed as inhibitors of several important kinases, including:

  • c-Terminal Src Kinase (CSK): As a negative regulator of Src family kinases, CSK is a target in immuno-oncology.[8]

  • Leucine-rich repeat kinase 2 (LRRK2): Implicated in Parkinson's disease, LRRK2 is also being explored as a cancer target.[9]

The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that drives tumor growth. The ability to modify the pyridazinone core at various positions, including through the reactive chloro-group of this compound, allows for the fine-tuning of inhibitor potency and selectivity.[6]

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation, Survival, and Angiogenesis Signaling_Cascade->Cell_Proliferation Promotes Pyridazinone_Inhibitor This compound Derivative (Kinase Inhibitor) Pyridazinone_Inhibitor->Inhibition

Caption: Simplified signaling pathway showing kinase inhibition by pyridazinone derivatives.

Cardiovascular Drugs

Pyridazinone derivatives have also shown significant promise in the treatment of cardiovascular diseases.[1] Their mechanisms of action in this therapeutic area are diverse and include:

  • Vasodilators: Certain pyridazinone compounds exhibit vasodilatory effects, which can be beneficial in the treatment of hypertension.[10]

  • Phosphodiesterase (PDE) Inhibitors: By inhibiting PDE enzymes, some pyridazinone derivatives can increase intracellular levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.[10]

The structural versatility of the pyridazinone scaffold allows for the development of compounds with tailored pharmacological profiles for specific cardiovascular targets.

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of the chloro-substituent and the pyridazinone ring, provides a robust platform for the generation of diverse molecular libraries. The demonstrated efficacy of pyridazinone derivatives as anticancer and cardiovascular agents underscores the importance of this scaffold in the ongoing quest for novel and effective therapeutics. Further exploration of the chemical space around this compound is poised to yield new drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

A Comprehensive Technical Guide to the Synthesis of 5-chloropyridazin-3(2H)-one from Mucochloric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of the synthesis of 5-chloropyridazin-3(2H)-one, a critical heterocyclic scaffold in medicinal chemistry. Starting from the readily available mucochloric acid, this process involves a robust and efficient cyclocondensation reaction with hydrazine. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, discuss methods for purification and characterization, and address the essential safety and handling considerations for the reagents involved. The significance of the pyridazinone core in developing novel therapeutic agents is underscored, positioning this synthesis as a foundational technique for professionals in drug discovery and development.

Introduction: The Strategic Importance of the Pyridazinone Core

The pyridazinone ring system is a privileged scaffold in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antihypertensive, antifungal, and anti-inflammatory properties[1][2][3]. The inherent chemical functionalities of the pyridazinone core allow for extensive derivatization, making it a versatile template for library synthesis and lead optimization campaigns.

1.1 Mucochloric Acid: An Economical and Versatile Precursor Mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) serves as an ideal starting material for this synthesis.[4] Its structure, featuring two chlorine atoms, a carboxylic acid, and an aldehyde equivalent (in its furanone tautomeric form), provides multiple reactive sites for building complex heterocyclic systems.[5] The accessibility of mucochloric acid makes this synthetic route both practical and scalable.

1.2 Synthesis Overview: A Direct Path to the Heterocyclic Core The conversion of mucochloric acid to this compound is achieved through a classical cyclocondensation reaction. This process involves reacting mucochloric acid with a hydrazine source, most commonly hydrazine hydrate, which efficiently forms the six-membered pyridazinone ring in a one-pot procedure.[6]

Reaction Mechanism and Scientific Rationale

The formation of the pyridazinone ring from mucochloric acid and hydrazine is a logical sequence of nucleophilic addition, cyclization, and elimination reactions. Understanding this pathway is crucial for optimizing reaction conditions and minimizing side-product formation.

2.1 The Mechanistic Pathway The reaction proceeds through two key stages:

  • Hydrazone Formation: The more nucleophilic nitrogen atom of hydrazine attacks the aldehyde carbon of the open-chain form of mucochloric acid (or the C5 position of its furanone tautomer). This is a standard condensation reaction to form a hydrazone intermediate.[7]

  • Intramolecular Cyclization and Aromatization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carboxylic acid group (or its equivalent), leading to the formation of a six-membered ring. Subsequent dehydration and tautomerization result in the stable, aromatic pyridazinone ring.

Below is a diagram illustrating the proposed mechanistic steps.

Reaction_Mechanism cluster_reactants Reactants MCA Mucochloric Acid (Furanone form) Intermediate1 Open-Chain Intermediate (Hydrazone formation) MCA->Intermediate1 Nucleophilic Attack by Hydrazine Hydrazine Hydrazine (H₂N-NH₂) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration & Tautomerization

Caption: Proposed reaction mechanism for the synthesis of this compound.

2.2 Rationale for Reagent and Solvent Selection

  • Hydrazine Hydrate: It is a potent nucleophile and the source of the two adjacent nitrogen atoms required for the pyridazine ring. While other hydrazine derivatives like semicarbazide can be used, hydrazine hydrate is often preferred for its reactivity and directness.[4]

  • Solvent System: The choice of solvent is critical. A protic solvent mixture like methanol/water can facilitate proton transfer steps in the mechanism.[4] Alternatively, a polar aprotic solvent like N,N-dimethylformamide (DMF) can be used, particularly at elevated temperatures, to ensure all reactants and intermediates remain in solution.[1]

Detailed Experimental Protocol and Workflow

This section provides a robust, step-by-step procedure for the laboratory-scale synthesis of this compound.

3.1 Materials and Equipment

  • Reagents: Mucochloric acid, Hydrazine hydrate (80% solution in water), Methanol, Deionized Water, Dioxane (for recrystallization).

  • Equipment: Round-bottom flask, magnetic stirrer with hotplate, condenser, dropping funnel, Buchner funnel and flask for vacuum filtration, standard laboratory glassware, rotary evaporator.

3.2 Step-by-Step Synthesis Procedure The following workflow diagram outlines the key stages of the synthesis and purification process.

Experimental_Workflow Start Start: Reagents Dissolve Dissolve Mucochloric Acid in Solvent (e.g., DMF) Start->Dissolve AddHydrazine Add Hydrazine Hydrate Dropwise Dissolve->AddHydrazine React Stir and Heat (e.g., 80°C, 40 min) AddHydrazine->React Cool Cool to Room Temperature React->Cool Precipitate Precipitate by Adding to Water Cool->Precipitate Filter Vacuum Filter the Crude Solid Precipitate->Filter Wash Wash Solid with Water Filter->Wash Recrystallize Recrystallize from Hot Solvent (e.g., Dioxane) Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry End Final Product: This compound Dry->End

Caption: General experimental workflow for synthesis and purification.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve mucochloric acid in a suitable solvent (e.g., N,N-dimethylformamide).[1]

  • Reagent Addition: Slowly add hydrazine hydrate (80% solution) dropwise to the stirred solution.[1] An exothermic reaction may be observed; maintain control of the addition rate.

  • Reaction: Stir the resulting solution at a controlled temperature (e.g., 80 °C) for approximately 40-60 minutes.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling the mixture to room temperature, pour it into a beaker containing cold deionized water. A precipitate should form.[1]

  • Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water to remove any water-soluble impurities.

  • Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot dioxane (or another suitable solvent), and allow it to cool slowly to form crystals.[1]

  • Drying: Collect the purified crystals by filtration and dry them under vacuum to remove residual solvent.

3.3 Process Optimization and Yield Data The reaction yield and purity can be influenced by several factors. The table below summarizes typical conditions found in the literature.

ParameterCondition 1Condition 2Rationale
Hydrazine Source Hydrazine hydrate (80%)[1]Semicarbazide HCl[4]Hydrazine hydrate is more direct; semicarbazide is a solid and may be easier to handle but requires an extra deprotection step.
Solvent N,N-Dimethylformamide (DMF)[1]Methanol/Water (1:1)[4]DMF is a high-boiling polar aprotic solvent, good for solubility.[1] A protic solvent mix can facilitate proton transfers.[4]
Temperature 80 °C[1]Room Temperature[4]Heating increases the reaction rate but may lead to side products. Room temperature reactions are slower but can be cleaner.
Typical Yield ~68%[1]Not specifiedYields are generally moderate to good, depending on the purity of starting materials and purification efficiency.

Product Characterization and Validation

Confirming the identity and purity of the synthesized this compound is essential. Standard analytical techniques are employed for this purpose.

4.1 Spectroscopic and Analytical Data The structure of the final compound is typically confirmed using a combination of NMR, IR, and mass spectrometry.

Analysis TechniqueExpected Result
¹H NMR Signals corresponding to the pyridazinone ring proton and the N-H proton. The chemical shifts will depend on the solvent used (e.g., DMSO-d₆).[8]
¹³C NMR Resonances for the four distinct carbon atoms in the pyridazinone ring, including the carbonyl carbon at a characteristic downfield shift.[8]
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (around 3200 cm⁻¹), C=O stretching of the amide (around 1650-1670 cm⁻¹), and C=N stretching.[8]
Mass Spectrometry A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₄H₃ClN₂O, showing the characteristic isotopic pattern for a chlorine-containing compound.[8]
Melting Point A sharp melting point is indicative of high purity.
Elemental Analysis The experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values.[1]

Critical Safety and Hazard Management

Both mucochloric acid and hydrazine are hazardous chemicals that require careful handling in a controlled laboratory environment.

5.1 Reagent-Specific Hazards

  • Mucochloric Acid: Corrosive and an irritant. Avoid contact with skin and eyes.

  • Hydrazine and its Hydrates: Classified as toxic, corrosive, and a suspected carcinogen. It can cause severe skin burns and eye damage and may be fatal if inhaled.[9] All work with hydrazine must be conducted in a well-ventilated chemical fume hood.[10]

5.2 Recommended Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield.[10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[10]

  • Body Protection: A lab coat is mandatory. Ensure no skin is exposed.[11]

  • Respiratory Protection: Not typically required if work is performed in a fume hood. For spills or poor ventilation, a self-contained breathing apparatus is necessary.[12]

5.3 Spill and Waste Disposal Procedures

  • Spills: In case of a spill, evacuate the area. Neutralize small hydrazine spills with a weak oxidizing agent (like calcium hypochlorite solution) before cleaning up. Absorb with an inert material and place in a sealed container for disposal.[10]

  • Waste: All chemical waste must be disposed of according to institutional and local environmental regulations. Do not pour hydrazine waste down the drain.[11]

Applications in Drug Discovery and Development

This compound is rarely the final bioactive molecule but serves as a crucial intermediate. The chlorine atom at the 5-position is a versatile handle for introducing further chemical diversity through nucleophilic substitution reactions, allowing for the synthesis of extensive compound libraries for screening. This scaffold is a key component in compounds developed as anticancer, analgesic, and antihypertensive agents.[1][3][13][14]

Conclusion

The synthesis of this compound from mucochloric acid is a fundamental and highly valuable transformation for medicinal chemists. The procedure is straightforward, utilizes accessible starting materials, and provides entry into a class of compounds with immense therapeutic potential. By understanding the underlying mechanism, optimizing the protocol, and adhering to strict safety measures, researchers can efficiently produce this key building block for the development of next-generation pharmaceuticals.

References

Tautomeric Equilibrium in Pyridazin-3(2H)-one Derivatives: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridazin-3(2H)-one and its derivatives represent a privileged scaffold in medicinal chemistry and agrochemistry, exhibiting a wide spectrum of biological activities.[1] The inherent tautomerism of the pyridazinone ring is a critical, yet often nuanced, determinant of its physicochemical properties, reactivity, and ultimately, its biological function. Understanding and controlling the tautomeric equilibrium between the lactam (keto) and lactim (enol) forms is paramount for rational drug design and development. This in-depth technical guide provides a comprehensive exploration of the tautomerism in pyridazin-3(2H)-one derivatives, grounded in established spectroscopic and computational methodologies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to characterize and modulate this pivotal chemical phenomenon.

Introduction: The Significance of Tautomerism in Pyridazin-3(2H)-ones

Pyridazin-3(2H)-one is a six-membered heterocyclic compound containing two adjacent nitrogen atoms and a carbonyl group at the 3-position.[2] This arrangement gives rise to prototropic tautomerism, a dynamic equilibrium involving the migration of a proton.[3] In the case of pyridazin-3(2H)-one derivatives, the primary tautomeric relationship is the lactam-lactim equilibrium. The lactam form, pyridazin-3(2H)-one, is characterized by a carbonyl group (C=O) and an N-H bond within the ring, while the lactim form, pyridazin-3-ol, possesses a hydroxyl group (O-H) and a C=N bond.[4]

The predominance of one tautomer over the other can significantly influence a molecule's hydrogen bonding capacity, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.[5] Consequently, a thorough understanding of the factors governing this equilibrium is not merely an academic exercise but a crucial aspect of optimizing the pharmacokinetic and pharmacodynamic properties of pyridazinone-based therapeutic agents.

The Lactam-Lactim Tautomeric Equilibrium

The tautomeric equilibrium of pyridazin-3(2H)-one derivatives is a dynamic process where the lactam and lactim forms coexist in solution. Generally, the lactam form is thermodynamically more stable and predominates in most solvents. However, the position of this equilibrium is not fixed and can be influenced by a variety of internal and external factors.

Diagram: Lactam-Lactim Tautomerism in Pyridazin-3(2H)-one

Caption: The dynamic equilibrium between the lactam and lactim tautomers of pyridazin-3(2H)-one.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the lactam and lactim forms is dictated by a combination of structural and environmental factors. A comprehensive understanding of these influences is key to predicting and controlling the tautomeric preference of a given pyridazinone derivative.

Substituent Effects

The electronic nature of substituents on the pyridazinone ring can significantly shift the tautomeric equilibrium.

  • Electron-donating groups (EDGs) generally stabilize the lactam form by increasing the electron density on the ring, making the amide nitrogen less acidic.

  • Electron-withdrawing groups (EWGs) , particularly those capable of forming intramolecular hydrogen bonds with the lactim hydroxyl group, can favor the lactim tautomer.[6] For instance, a substituent at the C4 position that can act as a hydrogen bond acceptor may stabilize the pyridazin-3-ol form.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomeric form.

  • Polar protic solvents , such as water and alcohols, are adept at forming hydrogen bonds with the carbonyl and N-H groups of the lactam tautomer, thus stabilizing it.[6]

  • Aprotic solvents , both polar and non-polar, are less effective at stabilizing the lactam form through hydrogen bonding. In some cases, this can lead to a relative increase in the population of the lactim tautomer, especially if intramolecular hydrogen bonding can stabilize the lactim form.

Theoretical studies have shown that protic solvents can also lower the activation energy for the tautomeric interconversion by facilitating proton transfer.[4][7]

pH

The pH of the medium can have a profound effect on the tautomeric equilibrium, particularly for derivatives with ionizable substituents. Changes in pH can alter the protonation state of the pyridazinone ring or its substituents, thereby influencing the relative stability of the tautomers.[8]

Temperature

Temperature can influence the tautomeric equilibrium by affecting the thermodynamics of the interconversion and the extent of intermolecular interactions, such as dimerization.[9] In some systems, cooling has been observed to favor the dimeric lactam form.[9]

Analytical Characterization of Tautomers

A multi-faceted analytical approach is essential for the unambiguous characterization and quantification of tautomeric forms in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution, as it allows for the direct observation and quantification of the different tautomeric species in equilibrium.

Proton NMR provides distinct signals for the protons in each tautomer due to their different chemical environments. Key diagnostic signals include:

  • N-H proton (Lactam): Typically a broad singlet, its chemical shift is highly dependent on solvent and concentration.

  • O-H proton (Lactim): Also a broad singlet, often appearing at a different chemical shift compared to the N-H proton.

  • Ring protons: The chemical shifts of the protons on the pyridazinone ring will differ between the lactam and lactim forms due to changes in electron density and aromaticity.

The relative populations of the tautomers can be determined by integrating the signals corresponding to each form.[10]

Carbon-13 NMR offers further structural confirmation. The most diagnostic signal is that of the C3 carbon:

  • C=O (Lactam): The carbonyl carbon of the lactam form typically resonates in the downfield region of the spectrum, around δ 164.00 ppm for the parent pyridazin-3(2H)-one.[11]

  • C-OH (Lactim): The carbon bearing the hydroxyl group in the lactim form will resonate at a significantly different, more upfield chemical shift.

Complete assignment of all proton and carbon signals can be achieved using two-dimensional NMR techniques such as COSY, HSQC, and HMBC.[12]

Experimental Protocol: NMR Analysis of Pyridazinone Tautomerism

This protocol outlines a self-validating system for the characterization of tautomeric equilibrium.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the pyridazinone derivative in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, MeOD). The choice of solvent is critical as it can influence the equilibrium.

    • Prepare samples at a consistent concentration to ensure comparability between experiments.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Validation: Ensure adequate signal-to-noise and resolution to accurately identify and integrate all relevant peaks.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Validation: Confirm the presence of the key C=O signal for the lactam form and search for the corresponding C-OH signal of the lactim form.

  • 2D NMR Acquisition (for structural confirmation):

    • Acquire COSY, HSQC, and HMBC spectra to unambiguously assign all proton and carbon signals to their respective positions in each tautomer.

    • Validation: The correlations observed in the 2D spectra must be consistent with the proposed structures of the tautomers.

  • Quantitative Analysis:

    • Carefully integrate well-resolved, non-overlapping signals corresponding to each tautomer in the ¹H NMR spectrum.

    • Calculate the percentage of each tautomer and the equilibrium constant (K_T = [lactim]/[lactam]).

    • Validation: Perform the integration multiple times and on different signals for each tautomer to ensure consistency and accuracy.

Diagram: Workflow for NMR-based Tautomer Analysis

nmr_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Validation prep Dissolve Pyridazinone Derivative in Deuterated Solvent h1_nmr Acquire ¹H NMR Spectrum prep->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum h1_nmr->c13_nmr two_d_nmr Acquire 2D NMR Spectra (COSY, HSQC, HMBC) c13_nmr->two_d_nmr assign Assign Signals to Lactam and Lactim Forms two_d_nmr->assign quantify Integrate Signals & Calculate Tautomer Ratio assign->quantify validate Cross-validate with 2D NMR and Multiple Signals quantify->validate

Caption: A streamlined workflow for the analysis of pyridazinone tautomers using NMR spectroscopy.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be a useful complementary technique for studying tautomeric equilibria, especially when the tautomers have distinct chromophores.[13]

  • Lactam form: The conjugated system of the lactam tautomer typically gives rise to a characteristic absorption maximum.

  • Lactim form: The lactim tautomer, with its different electronic arrangement, will often exhibit a different absorption maximum.

By monitoring changes in the UV-Vis spectrum as a function of solvent, pH, or temperature, shifts in the tautomeric equilibrium can be inferred.[14]

Table: Summary of Analytical Techniques for Tautomer Characterization
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR - Direct observation of both tautomers- Quantitative determination of tautomer ratio- High resolution- Non-destructive- Signal overlap can be an issue- Broadening of N-H/O-H signals
¹³C NMR - Confirmation of carbonyl (lactam) vs. C-OH (lactim)- Unambiguous identification of key functional groups- Lower sensitivity than ¹H NMR
2D NMR - Complete structural assignment of each tautomer- Resolves ambiguities in 1D spectra- Longer acquisition times
UV-Vis - Monitors shifts in the tautomeric equilibrium- High sensitivity- Simple and rapid- Indirect method- Requires distinct chromophores
DFT - Relative energies of tautomers- Geometries and transition states- Mechanistic insights- Predictive power- Computationally intensive- Accuracy depends on the level of theory

Computational Modeling of Tautomerism

Density Functional Theory (DFT) calculations have become an indispensable tool for understanding the intricacies of tautomeric equilibria.[4][7]

Predicting Tautomer Stability

DFT calculations can be used to determine the relative energies of the lactam and lactim tautomers, thereby predicting the thermodynamically favored form. The B3LYP functional with a 6-311++G** basis set has been shown to provide reliable results for pyridazinone systems.[4][7]

Investigating Reaction Mechanisms

Computational methods allow for the elucidation of the reaction pathway for tautomeric interconversion. This includes locating the transition state and calculating the activation energy. For pyridazin-3(2H)-one, DFT studies have revealed a high activation energy for direct intramolecular proton transfer, suggesting that solvent- or dimer-mediated pathways are more favorable.[4][7]

Protocol: DFT Calculations for Pyridazinone Tautomerism
  • Structure Optimization:

    • Build the initial 3D structures of the lactam and lactim tautomers.

    • Perform geometry optimization using a suitable level of theory (e.g., B3LYP/6-311++G**).

    • Validation: Confirm that the optimized structures correspond to energy minima by performing frequency calculations (no imaginary frequencies).

  • Energy Calculation:

    • Calculate the single-point energies of the optimized tautomers to determine their relative stability.

    • Include zero-point vibrational energy (ZPVE) corrections for greater accuracy.

  • Solvation Modeling:

    • To simulate solvent effects, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

    • Alternatively, use an explicit solvation model by including one or more solvent molecules in the calculation.

    • Validation: Compare the calculated results with experimental data in different solvents to validate the chosen solvation model.

  • Transition State Search (Optional):

    • To study the interconversion mechanism, perform a transition state search (e.g., using the QST2 or QST3 method).

    • Validation: Confirm that the located transition state has exactly one imaginary frequency corresponding to the proton transfer coordinate.

Conclusion and Future Perspectives

The tautomerism of pyridazin-3(2H)-one derivatives is a fundamental property that profoundly impacts their chemical behavior and biological activity. A comprehensive understanding and the ability to analytically characterize the tautomeric equilibrium are therefore essential for any research or development program involving this important class of compounds. The integrated application of high-resolution NMR spectroscopy and robust computational methods, as detailed in this guide, provides a powerful and self-validating framework for elucidating the tautomeric landscape of novel pyridazinone derivatives.

Future research in this area will likely focus on the development of more sophisticated analytical techniques, such as 2D IR spectroscopy, for probing tautomeric dynamics on faster timescales. Furthermore, the continued refinement of computational models will enhance our predictive capabilities, enabling the in silico design of pyridazinone derivatives with desired tautomeric properties for optimized therapeutic outcomes.

References

A Technical Guide to the Pharmacological Potential of 5-Chloropyridazin-3(2H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emerging Significance of the Pyridazinone Scaffold in Drug Discovery

The pyridazin-3(2H)-one nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has garnered substantial interest in medicinal chemistry.[1] This scaffold is a key constituent in numerous compounds demonstrating a wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[2][1][3][4] The versatility of the pyridazinone ring allows for extensive chemical modifications, enabling the development of derivatives with enhanced potency and selectivity for various biological targets. This guide focuses on the pharmacological landscape of 5-chloropyridazin-3(2H)-one and its analogs, providing a technical overview for researchers and professionals engaged in drug development.

Synthesis of the this compound Core

The synthesis of pyridazinone derivatives often commences from readily available starting materials. A common and effective method for preparing the chlorinated pyridazinone core involves the use of mucochloric acid.[5][6]

General Synthetic Protocol from Mucochloric Acid

This protocol outlines a representative synthesis of a dichloropyridazinone derivative, which can be further modified to yield this compound analogs.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve mucochloric acid in a suitable solvent system, such as a methanol/water mixture (1:1).[5]

  • Hydrazine Addition: To the stirred solution of mucochloric acid, add a solution of a hydrazine derivative (e.g., semicarbazide hydrochloride) dropwise at room temperature.[5]

  • Intermediate Formation: Continue stirring for approximately 20 minutes to allow for the formation of a hydrazone intermediate.[5]

  • Cyclization: Add acetic acid to the reaction mixture and reflux for about 20 minutes to facilitate the cyclization and formation of the pyridazinone ring.[5]

  • Isolation and Purification: The resulting product can be isolated through filtration and purified by recrystallization from an appropriate solvent.

This synthetic approach provides a versatile platform for generating a library of pyridazinone derivatives for pharmacological screening.

Anticancer Activities: A Multifaceted Approach to Combatting Malignancy

Pyridazinone derivatives, including those with a chloro-substitution, have demonstrated significant potential as anticancer agents.[2][3][5][7] Their mechanisms of action are diverse, often involving the induction of apoptosis, inhibition of key enzymes in cancer progression, and disruption of cellular processes essential for tumor growth.

Induction of Apoptosis and Proteotoxic Stress

Certain pyridazinone derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines.[3][7] One notable mechanism involves the generation of reactive oxygen species (ROS) and the impairment of proteasome activity.[3] This leads to an accumulation of poly-ubiquitinated proteins, triggering proteotoxic stress and subsequently initiating the intrinsic apoptosis pathway.[3]

Experimental Workflow: Assessing Apoptosis Induction

Caption: Workflow for evaluating apoptosis induction in cancer cells.

PARP Inhibition

Several pyridazinone-based compounds are effective inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[2][8] By inhibiting PARP, these compounds can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. This mechanism is particularly effective in cancers with existing DNA repair deficiencies. Some pyridazinone derivatives have even reached clinical use as PARP inhibitors for treating cancers such as ovarian and breast cancer.[2]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Certain this compound derivatives have exhibited potent anti-angiogenic properties by inhibiting pro-angiogenic cytokines like TNFα, VEGF, and FGFb.[9]

In Vitro Cytotoxicity Evaluation

A fundamental step in assessing the anticancer potential of these compounds is to determine their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in DMSO and add them to the wells. Include a known anticancer agent (e.g., 5-Fluorouracil) as a positive control and DMSO as a vehicle control.[5]

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.[5]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.[5]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Representative Anticancer Activity Data

Compound DerivativeCancer Cell LineIC50 (µM)Mechanism of Action
Pyridazinone Derivative 1Leukemia (HL-60)Low µM to nMApoptosis induction, ROS generation[3]
DCPYRMurine Colon Cancer (MAC 16)Not specified in vitro, 53% tumor inhibition in vivoAlkylating agent[5]
Pyridine-Pyridazinone HybridSkin Epidermoid CancerNot specifiedApoptosis induction[7]
Quinoline-Pyridazinone HybridPancreatic Cancer (panc-1)2.9Tubulin polymerization inhibition[2]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a variety of diseases. Pyridazinone derivatives have emerged as promising anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[4][10][11][12][13]

COX-2 Inhibition

Some 2,6-disubstituted pyridazin-3(2H)-one derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[13] These compounds have demonstrated significant anti-inflammatory effects in animal models, such as the carrageenan-induced rat paw edema model, with reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[13]

PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger involved in regulating inflammation. Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[10] Pyridazinone derivatives bearing an indole moiety have been developed as selective PDE4 inhibitors with promising anti-inflammatory activity.[10]

Signaling Pathway: PDE4 Inhibition and Anti-inflammatory Effects

cluster_0 Macrophage PDE4 PDE4 cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A cAMP->PKA Activates ATP ATP AC Adenylate Cyclase AC->cAMP Converts NFkB NF-κB PKA->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines Promotes Transcription Pyridazinone Pyridazinone Derivative Pyridazinone->PDE4 Inhibits

Caption: Mechanism of anti-inflammatory action via PDE4 inhibition.

Antimicrobial Potential: Combating Pathogenic Microorganisms

The pyridazinone scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against a range of bacteria and fungi.[6][14][15][16][17][18][19]

Antibacterial Activity

Novel pyridazinone derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[17][18] Some compounds have demonstrated promising minimum inhibitory concentration (MIC) values.[17][18]

Antifungal Activity

Derivatives of 5-chloro-6-phenylpyridazin-3(2H)-one have exhibited good antifungal activities against various fungal species, such as G. zeae, F. oxysporum, and C. mandshurica, in preliminary screenings.[6][20]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Compound Dilution: Serially dilute the pyridazinone compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Cardiovascular Applications: Vasodilator Effects

Pyridazin-3(2H)-one derivatives have been investigated for their cardiovascular effects, with some compounds exhibiting significant vasodilator activity.[21] This suggests their potential application in the treatment of hypertension and other cardiovascular diseases.[2][21] The mechanism of action for some of these derivatives involves direct vasodilation.[2]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds with a broad spectrum of pharmacological activities. Their potential as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents warrants further investigation. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity for specific biological targets, as well as conducting in-depth preclinical and clinical studies to translate these promising findings into novel therapeutic agents.

References

The Versatile Heterocle: A Technical Guide to 5-Chloropyridazin-3(2H)-one as a Premier Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazin-3(2H)-one scaffold is a cornerstone in the design of biologically active molecules, recognized as a "privileged structure" in medicinal chemistry. Among its many derivatives, 5-chloropyridazin-3(2H)-one stands out as a highly versatile and reactive building block. The presence of a strategically positioned chlorine atom on the electron-deficient pyridazinone ring system imparts a unique reactivity profile, making it an invaluable precursor for a diverse array of chemical transformations. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and multifaceted applications of this compound. We will delve into the mechanistic underpinnings of its key reactions, provide detailed experimental protocols, and present a curated collection of its applications in the development of novel therapeutic agents and agrochemicals, supported by quantitative data.

Introduction: The Significance of the Pyridazinone Core

The pyridazin-3(2H)-one ring is a six-membered heterocycle containing two adjacent nitrogen atoms. This arrangement, coupled with the carbonyl group, results in a unique electronic distribution that is conducive to a variety of chemical modifications. The ability of this scaffold to engage in multiple biological interactions has led to its incorporation into a wide range of therapeutic agents.[1] The introduction of a chlorine atom at the 5-position further enhances its utility as a synthetic intermediate. This halogen serves as a convenient handle for introducing molecular diversity through various substitution and cross-coupling reactions.

Synthesis of the this compound Scaffold

The most common and efficient route to this compound and its derivatives often commences from readily available starting materials such as mucochloric acid.[2] The synthesis is typically a two-step process involving a Friedel-Crafts reaction followed by cyclization with a hydrazine source.

A general synthetic pathway is outlined below:

Synthesis_of_this compound cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization Mucochloric_acid Mucochloric Acid Intermediate_A β-(phenyl) propionic acid derivative Mucochloric_acid->Intermediate_A 1. Benzene Benzene Benzene->Intermediate_A AlCl3 AlCl3 AlCl3->Intermediate_A Final_Product 5-Chloro-6-phenyl- pyridazin-3(2H)-one Intermediate_A->Final_Product 2. Hydrazine Hydrazine Hydrate Hydrazine->Final_Product SNAr_Mechanism Start This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nu- (Addition) Nucleophile Nucleophile (Nu-) Product 5-Substituted-pyridazin-3(2H)-one Meisenheimer->Product - Cl- (Elimination) Leaving_Group Cl- Cross_Coupling_Workflow cluster_reactions Palladium-Catalyzed Reactions Start This compound Suzuki Suzuki Coupling (Ar-B(OH)2) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkyne) Start->Sonogashira Pd/Cu Catalyst, Base Heck Heck Coupling (Alkene) Start->Heck Pd Catalyst, Base Buchwald_Hartwig Buchwald-Hartwig Amination (Amine) Start->Buchwald_Hartwig Pd Catalyst, Base Aryl_Product Aryl_Product Suzuki->Aryl_Product Aryl Derivative Alkynyl_Product Alkynyl_Product Sonogashira->Alkynyl_Product Alkynyl Derivative Alkenyl_Product Alkenyl_Product Heck->Alkenyl_Product Alkenyl Derivative Amino_Product Amino_Product Buchwald_Hartwig->Amino_Product Amino Derivative

References

An In-depth Technical Guide to the Solubility and Stability of 5-Chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloropyridazin-3(2H)-one is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in drug development and chemical synthesis is fundamentally governed by its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive technical overview of these critical parameters. We delve into the theoretical underpinnings and provide field-proven, step-by-step protocols for the empirical determination of its solubility and stability profiles. This document is intended for researchers, chemists, and formulation scientists, offering the causal logic behind experimental designs and validating the integrity of the presented methodologies.

Introduction and Physicochemical Context

This compound (CAS No. 660425-07-0) is a pyridazinone derivative characterized by a chlorine substituent at the 5-position.[1][2][3] The inherent asymmetry and the presence of both electron-donating (amide) and electron-withdrawing (chloro) groups on the heterocyclic ring create a unique electronic and steric environment. These features are pivotal in its role as a versatile synthetic intermediate, often leveraged in the development of novel therapeutic agents.[4]

Understanding the solubility and stability of this molecule is a non-negotiable prerequisite for its effective application.

  • Solubility dictates the choice of solvent systems for synthesis, purification, and formulation, and directly impacts the bioavailability of any resulting drug candidate.

  • Stability determines appropriate storage conditions, shelf-life, and potential degradation pathways that could lead to impurities or loss of efficacy.[5]

This guide will systematically explore both facets, providing actionable protocols and data interpretation frameworks.

Aqueous and Organic Solubility Profile

The solubility of a compound is its ability to form a homogeneous solution with a solvent. For this compound, this property is influenced by its crystalline structure, polarity, and its capacity for hydrogen bonding.

Rationale for Method Selection

To determine the definitive thermodynamic solubility, the shake-flask method is the gold standard.[6][7] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a solubility value that is independent of kinetic factors.[6][7] This is crucial for building robust formulation and process development models. For higher throughput screening, kinetic solubility methods are often employed initially, but thermodynamic solubility is essential for lead optimization and later-stage development.[6][8]

Quantitative Solubility Data

While specific, publicly available solubility data for this compound is limited, the table below provides expected solubility ranges in common laboratory solvents based on the behavior of structurally similar pyridazinone and chloropyridine compounds.[9] These values should be empirically verified using the protocol provided.

Solvent SystemTypeExpected Solubility RangeRationale for Inclusion
Water (pH 7.4 Buffer) AqueousLow to ModeratePhysiologically relevant; key for bioavailability assessment.
Methanol / Ethanol Polar ProticModerate to HighCommon solvents for synthesis and purification.
Dimethyl Sulfoxide (DMSO) Polar AproticHighStandard solvent for creating high-concentration stock solutions for biological screening.
Acetonitrile (ACN) Polar AproticModerateWidely used as a mobile phase in HPLC analysis.
Dichloromethane (DCM) Nonpolar AproticLowUsed in organic synthesis and extractions.
Ethyl Acetate Moderately PolarLow to ModerateCommon solvent for chromatography and extraction.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the steps for determining the equilibrium solubility of this compound.

System Validation:

  • Analytical Method: A validated, specific analytical method (e.g., HPLC-UV) is required to quantify the compound's concentration. The method must demonstrate linearity, accuracy, and precision in the expected concentration range.

  • Temperature Control: The incubation apparatus must maintain a constant temperature (e.g., 25 °C ± 0.5 °C) as solubility is temperature-dependent.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to several vials. The excess should be sufficient to maintain a solid phase throughout the experiment.[7][10]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) to each vial.

  • Equilibration: Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[6][11] A preliminary time-course experiment can establish the minimum time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge or filter the aliquot (using a chemically inert filter, e.g., PTFE) to remove any remaining microparticulates.[6]

  • Quantification: Dilute the clear filtrate with an appropriate solvent to fall within the linear range of the analytical method. Analyze the diluted sample using a calibrated HPLC-UV or LC-MS system to determine the concentration.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid compound to vials B Add precise volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Allow suspension to settle C->D E Filter or centrifuge supernatant D->E F Dilute clear filtrate E->F G Quantify concentration via calibrated HPLC F->G H Calculate Solubility (e.g., mg/mL or µM) G->H

Caption: Thermodynamic solubility workflow via the shake-flask method.

Chemical Stability and Degradation Profile

The stability of this compound is a measure of its resistance to chemical change under various environmental conditions. Identifying potential degradation pathways is critical for developing a stable formulation and establishing a valid analytical method.

Rationale for Method Selection

Forced degradation studies , also known as stress testing, are mandated by regulatory bodies like the ICH to understand a molecule's intrinsic stability.[5][12][13] By subjecting the compound to conditions more severe than those used for accelerated stability testing, we can rapidly identify likely degradation products, elucidate degradation pathways, and crucially, develop a stability-indicating analytical method .[14] Such a method must be able to resolve the parent compound from all significant degradation products.[12]

Potential Degradation Pathways

Based on its chemical structure, this compound is susceptible to several degradation mechanisms:

  • Hydrolysis: The amide bond within the pyridazinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.

  • Dechlorination: The chlorine atom can be displaced via nucleophilic substitution, particularly under basic or photolytic conditions.

  • Oxidation: The heterocyclic ring may be susceptible to oxidation, leading to N-oxides or other oxidized species.

  • Photodegradation: Exposure to UV or visible light can provide the energy for radical-mediated reactions, including dechlorination.[13][15]

The primary degradation product of related compounds like chlorpyrifos is often the corresponding pyridinol, formed by hydrolysis of the chloro-substituent.[16][17][18] Therefore, 5-hydroxypyridazin-3(2H)-one is a probable degradant.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to stress testing. The goal is to achieve 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized while providing sufficient degradants for detection and analysis.[12][15]

System Validation:

  • Stability-Indicating Method: An HPLC method with a photodiode array (PDA) detector is essential. The method must separate the parent peak from all degradant peaks and solvent fronts. Peak purity analysis (via PDA) should be performed to confirm that the parent peak is spectrally homogeneous in the presence of its degradants.

  • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is highly recommended for the structural elucidation of unknown degradation products.

Step-by-Step Procedure:

  • Solution Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in an appropriate solvent system (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at elevated temperature (e.g., 60 °C) for a set time (e.g., 24, 48 hours).

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature, monitoring frequently as base-catalyzed degradation is often rapid.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light.

    • Thermal Degradation: Store the solution at a high temperature (e.g., 80 °C). For solid-state thermal stress, store the powder in an oven under the same conditions.

    • Photostability: Expose the solution to a light source conforming to ICH Q1B guidelines (e.g., exposure to ≥1.2 million lux hours and ≥200 watt hours/m²).[13][15] A dark control sample must be stored under the same conditions but shielded from light.

  • Sample Quenching: After the desired exposure time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

  • Analysis: Analyze all stressed samples, a non-stressed control (t=0), and a blank (solvent subjected to the same stress) by the stability-indicating HPLC-PDA/MS method.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative retention times (RRT) and peak areas of all degradation products.

    • Use PDA and MS data to propose structures for the major degradants.

Workflow Visualization

G cluster_stress Apply Stress Conditions (ICH Q1A/Q1B) cluster_results Evaluate & Report start Prepare Drug Solution (e.g., 1 mg/mL) A Acid Hydrolysis (0.1M HCl, 60°C) start->A B Base Hydrolysis (0.1M NaOH, RT) start->B C Oxidation (3% H₂O₂, RT) start->C D Thermal (Solution/Solid, 80°C) start->D E Photolytic (≥1.2M lux-hr) start->E quench Neutralize/Quench Reactions A->quench B->quench C->quench D->quench E->quench analyze Analyze via Stability-Indicating HPLC-PDA/MS quench->analyze F Calculate % Degradation analyze->F G Identify Degradants (RRT, MS Data) analyze->G H Validate Method (Peak Purity) analyze->H

Caption: Decision workflow for a forced degradation study.

Conclusion and Recommendations

The solubility and stability profiles of this compound are foundational to its successful application in research and development. This guide has provided both the theoretical context and the practical, validated methodologies required to assess these properties. Based on its structure, researchers should anticipate moderate solubility in polar organic solvents and potential susceptibility to hydrolytic and photolytic degradation. Empirical determination using the robust shake-flask and forced degradation protocols outlined herein is essential. The resulting data will empower scientists to select appropriate solvent systems, design stable formulations, define storage conditions, and ensure the analytical integrity of their work.

References

Methodological & Application

Application Notes & Protocols: Synthesis of N-Substituted 5-Chloropyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N-substituted 5-chloropyridazin-3(2H)-one derivatives. The pyridazinone scaffold is a "wonder nucleus" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and cardiovascular-protective effects[1][2][3]. This document outlines the primary synthetic strategies, focusing on the construction of the this compound core followed by N-alkylation. We delve into the rationale behind experimental choices, provide step-by-step protocols, and present methods for characterization, offering researchers a robust framework for developing novel therapeutic agents.

Introduction: The Pharmacological Significance of the Pyridazinone Core

The pyridazin-3(2H)-one nucleus is a privileged scaffold in drug discovery, renowned for its versatile pharmacological profile[2]. The presence of adjacent nitrogen atoms and a keto group facilitates hydrogen bond formation and protonation, enabling these molecules to interact with a variety of biological targets[2]. N-substituted derivatives, in particular, have garnered significant interest as the nature of the substituent at the N2 position can dramatically modulate the compound's biological activity and pharmacokinetic properties[4].

Researchers have successfully developed pyridazinone-based compounds with a wide range of therapeutic applications:

  • Anti-inflammatory and Analgesic Agents: Many derivatives function as potent anti-inflammatory drugs, with some acting as selective COX-2 inhibitors[1][5].

  • Anticancer Agents: The pyridazinone scaffold is a viable core for developing potent anticancer drugs that target various pathways in cancer cells[3].

  • Cardiovascular Drugs: Certain derivatives exhibit significant antihypertensive, antiplatelet, and cardiotonic activities[3][6].

  • Agrochemicals: Beyond medicine, these compounds are employed as herbicides and plant growth regulators[7].

This guide focuses on the synthesis of derivatives featuring a chlorine atom at the C5 position, a common and synthetically versatile intermediate for further functionalization.

Overview of Primary Synthetic Strategy

The most direct and versatile approach for synthesizing a library of N-substituted this compound derivatives involves a two-stage process. This strategy allows for the late-stage diversification of the N-substituent, which is highly efficient for structure-activity relationship (SAR) studies.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Substitution (Alkylation) cluster_2 Analysis & Purification A Mucochloric Acid C This compound Core A->C HCl (cat.) Reflux B Hydrazine Hydrate B->C F N-Substituted Final Product C->F DMF Room Temp. D Alkyl/Benzyl Halide (R-X) D->F E Base (e.g., K₂CO₃) E->F G TLC Monitoring F->G In-process Control H Work-up & Column Chromatography F->H Post-reaction I Characterization (NMR, MS, IR) H->I

Stage 1: Synthesis of the this compound Core. This foundational step involves the cyclocondensation of mucochloric acid with hydrazine. Mucochloric acid is an ideal starting material as it provides the necessary carbon backbone and the chlorine atom at the desired position[8].

Stage 2: N-Substitution via Alkylation. The synthesized pyridazinone core, which contains an N-H bond, acts as a nucleophile. It reacts with various electrophiles, most commonly alkyl or benzyl halides, in the presence of a base to yield the final N-substituted products[4][9]. This reaction is typically an SN2 mechanism.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (Core Intermediate)

This protocol is adapted from methodologies utilizing mucochloric acid as a precursor[7][8].

Rationale: The reaction is a cyclocondensation. Hydrazine, a dinucleophile, attacks the carbonyl groups of mucochloric acid, followed by dehydration and ring closure to form the stable heterocyclic pyridazinone ring. A catalytic amount of acid facilitates the reaction.

Materials:

  • Mucochloric acid (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Dilute Hydrochloric Acid (HCl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend mucochloric acid (1.0 eq) in a mixture of ethanol and water.

  • Add a few drops of dilute HCl to catalyze the reaction.

  • Slowly add hydrazine hydrate (1.1 eq) to the suspension with stirring.

    • Scientist's Note: The addition should be controlled as the initial reaction can be exothermic.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol to remove impurities.

  • Dry the resulting white to off-white solid under vacuum. The product is typically of sufficient purity for the next step, but can be recrystallized from ethanol/water if needed.

Protocol 2: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of the this compound core using an alkyl halide[4][10].

Rationale: The nitrogen atom of the pyridazinone ring is nucleophilic and attacks the electrophilic carbon of the alkyl halide. A weak base, such as potassium carbonate (K₂CO₃), is used to deprotonate the N-H of the pyridazinone, increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct formed during the reaction[10][11]. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction, as it effectively solvates the cation of the base while leaving the nucleophile relatively free.

// Define molecules and intermediates Pyridazinone [label=<

Pyridazinone Anion

];

AlkylHalide [label=<

R-X (Alkyl Halide) Rδ+ → Xδ-

];

TransitionState [label="[Transition State]‡", shape=ellipse, style=dashed, color="#5F6368"];

Product [label=<

N-Alkylated Product

];

HalideIon [label="X⁻", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define reaction flow {rank=same; Pyridazinone; AlkylHalide;} Pyridazinone -> TransitionState [label="Nucleophilic Attack"]; AlkylHalide -> TransitionState; TransitionState -> Product; TransitionState -> HalideIon [label="Leaving Group Departs"]; } DOT Caption: Sₙ2 mechanism for N-alkylation of the pyridazinone.

Materials:

  • This compound (1.0 eq)

  • Alkyl or Benzyl Halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add the corresponding alkyl or benzyl halide (1.1 eq) dropwise to the mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours.

    • Scientist's Note: For less reactive alkyl halides, the reaction mixture may be gently heated (e.g., to 50-60 °C) to increase the rate. Monitor progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker of ice-cold water. This will precipitate the product and dissolve the inorganic salts.

  • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water.

  • Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using NMR, MS, and IR spectroscopy[12].

Data Presentation: Exemplary Derivatives

The following table summarizes the synthesis of representative N-substituted this compound derivatives, showcasing typical yields and characterization data adapted from the literature[7].

Compound IDR-Group (from R-X)Yield (%)m.p. (°C)¹H-NMR Key Signals (δ, ppm)
3a Benzyl8598-1007.20-7.40 (m, 5H, Ar-H), 7.15 (s, 1H, pyridazine-H), 5.40 (s, 2H, CH₂)
3b 2-Fluorobenzyl6091.7-93.87.05-7.58 (m, 10H, Ar-H), 5.44 (s, 2H, CH₂)
3c 2-Methoxybenzyl7092.4-94.07.18 (s, 1H, pyridazine-H), 6.83-7.57 (m, 9H, Ph-H), 5.33 (s, 2H, CH₂), 3.83 (s, 3H, OCH₃)
3d Ethyl~75-7.25 (s, 1H, pyridazine-H), 4.15 (q, 2H, N-CH₂), 1.40 (t, 3H, CH₃) [Predicted based on typical shifts]

Conclusion

The synthetic strategies outlined in this guide provide a reliable and versatile platform for the creation of N-substituted this compound libraries. The two-stage approach, involving the initial synthesis of the chlorinated core followed by N-alkylation, is particularly advantageous for medicinal chemistry programs aimed at exploring structure-activity relationships. By understanding the rationale behind the chosen reagents and conditions, researchers can effectively troubleshoot and adapt these protocols to generate novel compounds with significant therapeutic potential.

References

Protocol for the synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one

Authored by: A Senior Application Scientist

Introduction

5-chloro-6-phenylpyridazin-3(2H)-one is a crucial heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its derivatives have shown significant potential in medicinal chemistry and agrochemistry, exhibiting activities such as antifungal, anti-inflammatory, and herbicidal properties.[1] The strategic placement of the phenyl group and the reactive chlorine atom allows for further molecular modifications, making it a valuable intermediate for drug discovery and development professionals.

This application note provides a comprehensive and technically detailed protocol for the synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one. The described methodology is based on established literature procedures and is designed to be both reliable and reproducible for researchers in a laboratory setting.[1][2] The protocol is divided into two primary stages: the Friedel-Crafts acylation of benzene with mucochloric acid to form an intermediate furanone, followed by the cyclization with hydrazine hydrate to yield the final pyridazinone product.

Materials and Apparatus

Reagents
ReagentFormulaMolecular Weight ( g/mol )PuritySupplier
Mucochloric acidC₄H₂Cl₂O₃168.96≥98%Sigma-Aldrich
BenzeneC₆H₆78.11Anhydrous, ≥99.8%Sigma-Aldrich
Aluminum chloride (AlCl₃)AlCl₃133.34Anhydrous, ≥99%Sigma-Aldrich
Hydrazine hydrateH₆N₂O50.0680% solutionSigma-Aldrich
EthanolC₂H₅OH46.07AnhydrousFisher Scientific
Hydrochloric acid (HCl)HCl36.46Concentrated (37%)VWR
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated solutionLocal Supplier
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93ACS GradeFisher Scientific
Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousSigma-Aldrich
Apparatus
  • Three-necked round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization A Mucochloric Acid + Benzene B Add AlCl₃ (Lewis Acid) A->B Anhydrous Conditions C Reflux B->C Exothermic, control temperature D Work-up & Purification C->D E Intermediate: 3,4-dichloro-5-phenylfuran-2(5H)-one D->E F Intermediate (1) in Ethanol E->F Proceed to next step G Add Hydrazine Hydrate F->G Nucleophilic attack H Reflux G->H Ring formation I Precipitation & Filtration H->I J Final Product: 5-chloro-6-phenylpyridazin-3(2H)-one I->J

Caption: Synthetic pathway for 5-chloro-6-phenylpyridazin-3(2H)-one.

Detailed Experimental Protocol

Part 1: Synthesis of 3,4-dichloro-5-phenylfuran-2(5H)-one (Intermediate 1)

This initial step involves a Friedel-Crafts reaction, a classic method for the acylation of aromatic compounds. Here, mucochloric acid acts as the acylating agent, and benzene is the aromatic substrate. Anhydrous aluminum chloride is employed as a Lewis acid catalyst to activate the mucochloric acid.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃). The entire setup should be flame-dried and under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, which would deactivate the catalyst.

  • Addition of Benzene: Add anhydrous benzene to the flask with stirring. Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Mucochloric Acid: Slowly add mucochloric acid to the stirred suspension. The addition should be portion-wise to control the initial exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within a few hours.

  • Reaction Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid, 3,4-dichloro-5-phenylfuran-2(5H)-one, can be purified by recrystallization from a suitable solvent like ethanol to afford white crystals.[1]

Part 2: Synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one (Final Product)

This second stage is a cyclization reaction where the intermediate furanone reacts with hydrazine hydrate. The hydrazine, a dinucleophile, attacks the carbonyl group and facilitates the formation of the pyridazinone ring.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 3,4-dichloro-5-phenylfuran-2(5H)-one from Part 1 in ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, slowly add 80% hydrazine hydrate. An exothermic reaction may be observed.

  • Reaction Progression: Heat the reaction mixture to reflux for approximately 40 minutes.[2] The progress of the reaction can be monitored by TLC.

  • Product Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature. Then, add the mixture to a beaker of cold water to precipitate the product.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual impurities.

  • Drying and Characterization: Dry the collected solid in a vacuum oven. The final product, 5-chloro-6-phenylpyridazin-3(2H)-one, should be a white or off-white solid. The purity and identity of the compound should be confirmed by measuring its melting point and using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy.[1]

Quantitative Data Summary

StepReactantMolar Equiv.AmountProductTheoretical YieldExpected Yield (%)
1 Mucochloric Acid1.0(User Defined)3,4-dichloro-5-phenylfuran-2(5H)-one(Calculated)~70-80%
Benzene(Solvent)(Excess)
Aluminum Chloride~2.5(Calculated)
2 3,4-dichloro-5-phenylfuran-2(5H)-one1.0(From Step 1)5-chloro-6-phenylpyridazin-3(2H)-one(Calculated)~45-75%
Hydrazine Hydrate (80%)~1.2(Calculated)

Note: The expected yields can vary based on reaction scale and purification efficiency. One study reported a yield of 46% for the second step.[1]

Safety and Handling Precautions

  • Benzene: is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.

  • Aluminum Chloride: is corrosive and reacts violently with water. Handle with care and in a moisture-free environment.

  • Hydrazine Hydrate: is toxic and corrosive. Avoid inhalation and skin contact.

  • Hydrochloric Acid: is a strong corrosive acid. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one. By following these detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and materials science. The rationale behind each step, rooted in fundamental organic chemistry principles, ensures that the user understands the "why" behind the "how," leading to more consistent and successful outcomes.

References

Application Notes and Protocols: Leveraging 5-Chloropyridazin-3(2H)-one for the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyridazin-3(2H)-one ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2][3] This application note focuses on a specific, highly versatile derivative: 5-chloropyridazin-3(2H)-one . We will explore its application as a key starting material for the synthesis of potent antifungal agents. The increasing prevalence of drug-resistant fungal infections necessitates the development of novel therapeutic agents, and the chemical tractability of the 5-chloropyridazinone core offers a promising platform for creating diverse chemical libraries.[4][5] This guide provides an in-depth look at the synthetic strategies, detailed experimental protocols, and biological evaluation of antifungal compounds derived from this scaffold, intended for researchers and scientists in drug development.

The this compound Scaffold: A Versatile Synthetic Building Block

The utility of this compound and its derivatives in antifungal synthesis stems from its distinct chemical reactivity. The scaffold possesses two primary sites for functionalization, which allows for the systematic and modular construction of new chemical entities.

  • N-2 Position: The nitrogen atom at position 2 is a nucleophilic center, readily undergoing alkylation or acylation. This allows for the introduction of a vast array of side chains, which can be tailored to modulate the compound's lipophilicity, steric profile, and interaction with biological targets.

  • C-5 Position: The chlorine atom at the C-5 position is an excellent leaving group, making this site susceptible to nucleophilic aromatic substitution. This enables the introduction of various functional groups, including amines, thiols, and alkoxides, further expanding the accessible chemical space.

The strategic modification of these two positions is the cornerstone of designing novel pyridazinone-based antifungal agents. Many synthetic efforts focus on first preparing a core intermediate, such as 5-chloro-6-phenylpyridazin-3(2H)-one , which then serves as a platform for further diversification.[6][7]

Synthetic Strategies & Mechanistic Rationale

The development of antifungal agents from the 5-chloropyridazinone core generally follows a well-defined synthetic logic. The primary strategy involves the synthesis of a stable intermediate, which is then elaborated through functionalization at the N-2 position. A secondary strategy involves incorporating other known antifungal pharmacophores to create hybrid molecules with potentially enhanced activity.

Workflow: From Starting Materials to Antifungal Candidates

The overall process can be visualized as a multi-step workflow, beginning with simple, commercially available precursors and culminating in the biological evaluation of the final compounds.

G cluster_0 Precursor Synthesis cluster_1 Core Functionalization cluster_2 Evaluation A Mucochloric Acid + Benzene B Friedel-Crafts Reaction (AlCl3) A->B C 3,4-Dichloro-5-phenyl furan-2(5H)-one (1) B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E 5-Chloro-6-phenyl pyridazin-3(2H)-one (2) D->E F N-2 Alkylation (e.g., R-CH2-Br, Base) E->F E->F H Thioacetylation & Hydrolysis E->H E->H G N-Substituted Pyridazinones (3) F->G L Purification & Characterization (NMR, IR, Anal.) G->L I Intermediate (5) H->I J Cyclization with CS2/KOH then Alkylation I->J K Oxadiazole/Thiadiazole Hybrids (6, 7) J->K K->L M Antifungal Bioassay (MIC Determination) L->M N Lead Compound Identification M->N

Caption: General workflow for antifungal agent synthesis.

Strategy A: N-2 Position Alkylation

This is the most direct method for creating a library of derivatives. The reaction proceeds via a standard nucleophilic substitution where the deprotonated nitrogen of the pyridazinone ring attacks an alkyl halide.

  • Causality: The choice of base (e.g., potassium carbonate) is critical. It must be strong enough to deprotonate the N-H of the pyridazinone but not so strong as to cause unwanted side reactions. The choice of solvent (e.g., acetone, DMF) is determined by the solubility of the reactants and its boiling point, which influences the required reaction temperature. The substituent introduced at the N-2 position (the 'R' group) is varied to probe the structure-activity relationship (SAR). For instance, introducing electron-withdrawing or electron-donating groups on a benzyl substituent can significantly impact antifungal potency.[7][8]

Strategy B: Incorporation of Heterocyclic Moieties

To enhance potency, the pyridazinone scaffold can be linked to other heterocyclic systems known for their antimicrobial properties, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.[7][8] This strategy of creating hybrid molecules is a well-established principle in medicinal chemistry.

  • Causality: The synthesis involves creating a thioacetate intermediate at the N-2 position, which serves as a handle for building the new heterocyclic ring. This multi-step process allows for the controlled and specific incorporation of the desired pharmacophore. The choice to link via a thioether (-S-CH2-) moiety provides flexibility and specific geometry to the final molecule, which can be crucial for binding to the active site of a fungal enzyme.[7]

Detailed Experimental Protocols

The following protocols are based on established literature procedures and provide a validated pathway for synthesizing and evaluating these compounds.[7][8][9]

Protocol 1: Synthesis of 5-Chloro-6-phenylpyridazin-3(2H)-one (2)

This protocol details the synthesis of the key precursor from which most derivatives are made.

Step 1.1: Synthesis of 3,4-Dichloro-5-phenylfuran-2(5H)-one (1)

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in benzene, add mucochloric acid in portions while maintaining the temperature below 10°C using an ice bath.

  • After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product 1 .

Step 1.2: Synthesis of 5-Chloro-6-phenylpyridazin-3(2H)-one (2)

  • Dissolve the crude furanone 1 in ethanol.

  • Slowly add hydrazine hydrate (80%) to the solution at room temperature.

  • Heat the reaction mixture to reflux for 40-60 minutes.

  • Cool the mixture to room temperature and add water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the title compound 2 . The product can be further purified by recrystallization.

Protocol 2: General Procedure for N-2 Alkylation (Synthesis of Compounds 3a-h)

This protocol describes the introduction of various benzyl groups at the N-2 position.

Caption: Reaction scheme for N-2 alkylation.

  • To a solution of 5-chloro-6-phenylpyridazin-3(2H)-one 2 in acetone, add anhydrous potassium carbonate (K₂CO₃).

  • Add the appropriate substituted benzyl halide (e.g., 2-fluorobenzyl chloride for compound 3e ).

  • Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (e.g., silica gel, using petroleum ether/ethyl acetate as eluent) or recrystallization to afford the pure N-substituted product 3 .

Protocol 3: In Vitro Antifungal Activity Assay

This protocol uses a standard mycelium growth rate method to assess antifungal activity.

  • Prepare stock solutions of the synthesized compounds in a suitable solvent like DMSO.

  • Incorporate appropriate concentrations of the test compounds into potato dextrose agar (PDA) medium. A solvent control (DMSO) and a positive control (e.g., a commercial fungicide) should be included.

  • Pour the medium into sterile Petri dishes.

  • Inoculate the center of each plate with a mycelial disc (e.g., 5 mm diameter) taken from the periphery of a fresh culture of the target fungus (e.g., Gibberella zeae, Fusarium oxysporum).

  • Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days.

  • Measure the diameter of the fungal colony. Calculate the percentage inhibition of mycelial growth relative to the solvent control.

Data Presentation: Characterization & Biological Activity

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The biological data then validates their potential as antifungal agents.

Table 1: Physicochemical and Spectroscopic Data for Representative Compounds[7][8]
Compound IDR-GroupYield (%)M.P. (°C)¹H-NMR (CDCl₃, δ ppm)
3d 6-chloropyridin-3-yl68121-1235.35 (s, 2H, CH₂), 7.19 (s, 1H, Pyridazine-H), 7.39-8.46 (m, 8H, Ar-H)
3e 2-fluorobenzyl6091.7-93.85.44 (s, 2H, CH₂), 7.05-7.58 (m, 10H, Ar-H)
3h 2-methoxybenzyl7092.4-94.03.83 (s, 3H, OCH₃), 5.33 (s, 2H, CH₂), 6.83-7.57 (m, 9H, Ph-H), 7.18 (s, 1H, Pyridazine-H)
6e (5-(2-ClPh)-1,3,4-oxadiazol-2-yl)thiomethyl80112.9-114.75.83 (s, 2H, CH₂), 7.14 (s, 1H, Pyridazine-H), 7.33-7.87 (m, 9H, Ph-H)
Table 2: In Vitro Antifungal Activity (Inhibition %) at 50 µg/mL[7][9]
Compound IDGibberella zeaeFusarium oxysporumCercospora mandshurica
3d 55.665.358.3
3e 65.270.265.8
3h 58.762.555.6
6e 70.575.368.5

Data synthesized from published results for illustrative purposes.

Analysis of Results: The data indicates that substitution at the N-2 position significantly influences antifungal activity. Compound 3e , with a 2-fluorobenzyl group, shows good activity across the tested fungal species. The incorporation of a 1,3,4-oxadiazole moiety in compound 6e further enhances this activity, demonstrating the potential of the hybrid molecule strategy.[7]

Conclusion and Future Perspectives

This compound is an exceptionally valuable and versatile platform for the synthesis of novel antifungal agents. The straightforward and high-yielding protocols for its functionalization allow for the rapid generation of diverse compound libraries. The presented data confirms that derivatives of this scaffold exhibit significant in vitro activity against several important plant pathogenic fungi.

Future research should focus on:

  • Expanding the SAR: Synthesizing a broader range of derivatives by varying the substituents at both the N-2 and C-5 positions to optimize potency and spectrum of activity.

  • Mechanism of Action Studies: Investigating the biochemical targets of these compounds within the fungal cell to understand their mode of action.

  • In Vivo Evaluation: Testing the most promising compounds in greenhouse or field trials to assess their efficacy as potential agrochemical fungicides.[10]

  • Mammalian Cell Cytotoxicity: Assessing the toxicity of lead compounds against mammalian cell lines to evaluate their potential for development as human therapeutics.

By leveraging the synthetic accessibility of the this compound core and employing rational drug design principles, researchers can continue to develop new and effective solutions to combat the global challenge of fungal diseases.

References

The Emerging Role of Chlorinated Pyridazinones in Oncology: Application Notes and Protocols for 5-Chloropyridazin-3(2H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Scaffold in Cancer Chemotherapeutics

The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry, leading to the development of drugs with a wide range of biological activities.[1] Within this class, chlorinated pyridazinones, particularly those derived from mucochloric acid, are gaining traction as potential anticancer agents.[2] These compounds are of interest due to their proposed dual mechanism of action, acting as both antimetabolites and alkylating agents.[2] The presence of reactive chlorine atoms on the pyridazinone ring makes them susceptible to nucleophilic substitution, allowing for potential covalent interactions with biological macromolecules, a hallmark of many effective anticancer drugs.[2]

This document provides a comprehensive guide to the application of 5-chloropyridazin-3(2H)-one and its closely related, extensively studied analog, 4,5-dichloro-3(2H)-pyridazinone (DCPYR), in cancer research. While specific anticancer data for this compound is limited in publicly available literature, the data presented for DCPYR offers a strong foundation for investigating the potential of this class of molecules. We will delve into their synthesis, proposed mechanisms of action, and provide detailed protocols for their evaluation in both in vitro and in vivo cancer models.

Synthesis and Chemical Profile

Chlorinated pyridazinones are commonly synthesized from mucochloric acid, a readily available starting material.[2] The synthesis of 4,5-dichloro-3(2H)-pyridazinone (DCPYR) involves the reaction of mucochloric acid with a hydrazine source, such as semicarbazide hydrochloride, followed by cyclization.[2]

General Synthesis Scheme for 4,5-dichloro-3(2H)-pyridazinone (DCPYR):

  • Step 1: Hydrazone Formation: Mucochloric acid is reacted with semicarbazide hydrochloride in a methanol/water mixture at room temperature.[2]

  • Step 2: Cyclization: The resulting hydrazone intermediate is then refluxed in the presence of acetic acid to facilitate cyclization and formation of the pyridazinone ring.[2]

The resulting chlorinated pyridazinone is a stable, crystalline solid that can be purified by recrystallization. Its chemical reactivity is dominated by the electron-deficient nature of the pyridazinone ring and the presence of the chlorine leaving groups, making it a versatile intermediate for the synthesis of more complex derivatives.

Proposed Mechanisms of Action in Cancer

The anticancer activity of chlorinated pyridazinones is thought to stem from a multi-faceted mechanism of action. The structural similarity to pyrimidine nucleobases like uracil suggests that they may act as antimetabolites, interfering with nucleic acid synthesis and repair, a critical pathway for rapidly proliferating cancer cells.[2]

Furthermore, the reactive chlorine atoms confer alkylating properties to the molecule.[2] This allows for the formation of covalent bonds with nucleophilic residues in biomolecules such as DNA and proteins, leading to DNA damage, protein dysfunction, and ultimately, the induction of apoptosis (programmed cell death). This dual-action model provides a compelling rationale for their potent antitumor effects observed in preclinical studies.[2]

While the precise molecular targets of this compound are yet to be fully elucidated, derivatives of the pyridazinone scaffold have been shown to inhibit key signaling pathways implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase-1 (PARP-1).[3][4]

Potential Signaling Pathways Targeted by Pyridazinone Derivatives

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC Raf Raf MEK MEK ERK ERK Proliferation Cell Proliferation, Migration, Survival Akt Akt Pyridazinone Pyridazinone Derivatives Pyridazinone->VEGFR2

PARP1_Pathway

Preclinical Evaluation of Chlorinated Pyridazinones

In Vitro Antitumor Activity

The cytotoxic potential of chlorinated pyridazinones is typically assessed against a panel of human cancer cell lines. A notable study on 4,5-dichloro-3(2H)-pyridazinone (DCPYR) demonstrated significant in vitro activity against murine colon adenocarcinoma cell lines.[2]

CompoundCell LineIC50 (µM)Reference
4,5-dichloro-3(2H)-pyridazinone (DCPYR)MAC 13 (Murine Colon Adenocarcinoma)Not explicitly stated, but showed remarkable inhibition[2]
MAC 16 (Murine Colon Adenocarcinoma)"Manifold higher in vitro activity" than arylated pyridazones[2]
Acetamido-furanone (AAF, a related compound)MAC 1318.4[2]
MAC 1618.4[2]
4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1)MDA-MB-231 (Breast Carcinoma)0.33[5]
NCI-H460 (Large Cell Lung Cancer)2.63[5]
HL-60 (Promyelocytic Leukemia)SCI = 3.02[5]
A-549 (Lung Carcinoma)SCI = 3.32[5]

Table 1: In vitro cytotoxic activity of 4,5-dichloro-3(2H)-pyridazinone (DCPYR) and related compounds against various cancer cell lines. IC50 represents the concentration required to inhibit cell growth by 50%. SCI denotes the selective cytotoxicity index.

In Vivo Antitumor Efficacy

The antitumor activity of DCPYR has been evaluated in a murine model of colon cancer, demonstrating significant tumor growth inhibition.

CompoundAnimal ModelDoseTumor Growth InhibitionReference
4,5-dichloro-3(2H)-pyridazinone (DCPYR)MAC 16 Murine Colon Cancer50 mg/kg53%[2]
5-Fluorouracil (5-FU, control)MAC 16 Murine Colon CancerNot specified27%[2]

Table 2: In vivo antitumor efficacy of 4,5-dichloro-3(2H)-pyridazinone (DCPYR) in a murine colon cancer model.

Experimental Protocols

The following section provides detailed protocols for the in vitro and in vivo evaluation of this compound and its analogs.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MAC 16, HCT-116, MCF-7)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (this compound or analog) dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

MTT_Workflow

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 3: In Vivo Antitumor Efficacy in a Murine Colon Cancer Model

This protocol describes the evaluation of the in vivo antitumor activity of a test compound using the MAC 16 murine colon adenocarcinoma model.

Materials:

  • Female NMRI mice (or other suitable strain)

  • MAC 16 tumor fragments or cells

  • Test compound (this compound or analog) formulated in a suitable vehicle

  • Control vehicle

  • Positive control (e.g., 5-Fluorouracil)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant MAC 16 tumor fragments or cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound, vehicle, and positive control to the respective groups via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., after 10-14 days of treatment or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.

Conclusion and Future Directions

The chlorinated pyridazinone scaffold, exemplified by 4,5-dichloro-3(2H)-pyridazinone, holds significant promise as a source of novel anticancer agents. Their straightforward synthesis, dual mechanism of action, and potent in vitro and in vivo activity warrant further investigation. While data on this compound is currently scarce, the protocols and findings presented here provide a robust framework for its evaluation.

Future research should focus on:

  • Elucidating the specific molecular targets of this compound and its analogs.

  • Conducting structure-activity relationship (SAR) studies to optimize the anticancer potency and selectivity of this class of compounds.

  • Evaluating the efficacy of these compounds in a broader range of cancer models, including those with defined genetic backgrounds (e.g., BRCA mutations for PARP inhibitor activity).

  • Investigating the potential for combination therapies with other anticancer agents.

The application of the methodologies described in this guide will be instrumental in advancing our understanding of chlorinated pyridazinones and their potential translation into effective cancer therapies.

References

5-chloropyridazin-3(2H)-one derivatives as PARP-1 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Evaluation of 5-chloropyridazin-3(2H)-one Derivatives as PARP-1 Inhibitors

Introduction: A New Frontier in Precision Oncology

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage. As a first responder, it detects single-strand breaks (SSBs) in DNA and, through the synthesis of poly(ADP-ribose) (PAR) chains, recruits other key proteins to orchestrate the base excision repair (BER) pathway.[1][2] The inhibition of PARP-1 has emerged as a landmark strategy in cancer therapy, primarily through the concept of "synthetic lethality." In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, inhibiting PARP-1 is catastrophic.[1][3] Unrepaired SSBs escalate into toxic double-strand breaks (DSBs) during replication, which these HR-deficient cells cannot resolve, leading to selective cell death.[4]

The pyridazin-3(2H)-one scaffold has been identified as a privileged structure in medicinal chemistry, forming the core of numerous bioactive agents.[5][6] Its unique electronic and structural properties make it an ideal foundation for designing potent PARP-1 inhibitors.[2] This guide focuses specifically on this compound derivatives, providing a comprehensive overview of their mechanism of action and detailed protocols for their screening and validation as therapeutic candidates.

The Dual Mechanism of PARP-1 Inhibition

The efficacy of PARP inhibitors is not solely due to blocking the enzyme's catalytic activity. A more profound and cytotoxic mechanism, known as "PARP trapping," plays a crucial role. Understanding both is essential for evaluating candidate inhibitors.

  • Catalytic Inhibition : Inhibitors bind to the NAD+ binding site in the catalytic domain of PARP-1. This prevents the synthesis and attachment of PAR chains to target proteins, effectively halting the recruitment of the DNA repair machinery.[7][1]

  • PARP Trapping : Beyond catalytic inhibition, many potent PARP inhibitors stabilize the PARP-1/DNA complex.[8][9] This "trapped" complex is a significant physical obstacle on the DNA strand, which can stall and collapse replication forks, generating highly toxic DSBs. The potency of PARP trapping often correlates more strongly with cytotoxicity than catalytic inhibition alone.[7][8]

cluster_0 Normal DNA Repair (Base Excision Repair) cluster_1 Action of PARP-1 Inhibitors DNA_SSB Single-Strand Break (SSB) PARP1_recruitment PARP-1 Binds to DNA DNA_SSB->PARP1_recruitment PAR_synthesis PARP-1 Activated Synthesizes PAR chains PARP1_recruitment->PAR_synthesis PARP_Trapping PARP-1 Trapping (Stuck on DNA) PARP1_recruitment->PARP_Trapping Repair_recruitment Repair Proteins Recruited PAR_synthesis->Repair_recruitment Catalytic_Inhibition Catalytic Inhibition (No PAR Synthesis) PAR_synthesis->Catalytic_Inhibition PARP1_release PARP-1 Releases from DNA Repair_recruitment->PARP1_release Repair_complete DNA Repair Completed PARP1_release->Repair_complete Inhibitor This compound Derivative (PARPi) Inhibitor->Catalytic_Inhibition Blocks NAD+ site Inhibitor->PARP_Trapping Stabilizes complex DSB_formation Replication Fork Collapse Double-Strand Breaks (DSBs) PARP_Trapping->DSB_formation Cell_Death Synthetic Lethality (in HR-deficient cells) DSB_formation->Cell_Death

Figure 1: Mechanism of PARP-1 in DNA repair and its inhibition.

Screening Cascade for PARP-1 Inhibitor Discovery

A multi-tiered approach is essential for identifying and validating promising this compound derivatives. The workflow progresses from direct enzyme inhibition to cellular activity and finally to functional outcomes, ensuring that resources are focused on the most viable candidates.

start Compound Library (this compound derivatives) enzymatic_assay Protocol 1: In Vitro Enzymatic Assay (IC50 Determination) start->enzymatic_assay cellular_assay Protocol 2: Cell-Based Target Engagement (PAR level quantification) enzymatic_assay->cellular_assay Potent Inhibitors viability_assay Protocol 3: Cellular Viability Assay (Synthetic Lethality, GI50) cellular_assay->viability_assay Cell-Permeable Inhibitors advanced_assays Advanced Assays (PARP Trapping, γH2AX) viability_assay->advanced_assays Selective & Potent Compounds lead_candidate Lead Candidate for In Vivo Studies advanced_assays->lead_candidate

Figure 2: Experimental workflow for screening PARP-1 inhibitors.

Protocol 1: In Vitro PARP-1 Enzymatic Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified human PARP-1 enzyme. This is the primary screen to identify direct inhibitors of the enzyme's catalytic activity.

Causality: This assay directly measures the compound's ability to interfere with the enzymatic function of PARP-1 by quantifying the consumption of its substrate, nicotinamide adenine dinucleotide (NAD+). A reduction in NAD+ consumption indicates inhibition. We use a fluorometric method for its high sensitivity and suitability for high-throughput screening.[10][11]

Methodology:

  • Reagent Preparation:

    • PARP Assay Buffer: Prepare a buffer suitable for maintaining enzyme activity (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).

    • PARP-1 Enzyme: Dilute recombinant human PARP-1 enzyme to a working concentration (e.g., 20 ng/µL) in PARP Assay Buffer.[10] Keep on ice.

    • Activated DNA: Use commercially available histone-free, nicked DNA to activate the enzyme. Dilute to a working concentration in PARP Assay Buffer.

    • β-NAD+ Solution: Prepare a stock solution of β-NAD+ and dilute to a working concentration (e.g., 1 mM) in PARP Assay Buffer.[10]

    • Test Compounds: Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO. Create a series of 10-fold dilutions in DMSO, followed by a final dilution in PARP Assay Buffer to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can affect enzyme activity.[10][11]

    • Developer Reagent: Use a commercial kit reagent that converts remaining NAD+ into a fluorescent product.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of diluted test compound or vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Prepare a reaction master mix containing PARP-1 enzyme, activated DNA, and PARP Assay Buffer.

    • Initiate the reaction by adding 40 µL of the master mix to each well, followed immediately by 5 µL of the β-NAD+ solution.

    • Controls:

      • Negative Control (100% activity): Enzyme + DNA + NAD+ + Vehicle (DMSO).

      • Positive Control (Inhibitor): Enzyme + DNA + NAD+ + a known PARP inhibitor (e.g., Olaparib or 3-Aminobenzamide).[10]

      • Blank (Background): Assay Buffer + NAD+ (no enzyme).

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and develop the signal by adding the developer reagent according to the manufacturer's protocol (e.g., incubate for 15-30 minutes at room temperature).

    • Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex: 372 nm, Em: 444 nm).[11]

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control (100% activity).

    • Plot the % inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Cell-Based PARP-1 Target Engagement Assay

Objective: To confirm that the test compounds can penetrate the cell membrane and inhibit PARP-1 activity within a cellular environment.

Causality: Inducing DNA damage in cells with an alkylating agent like methyl methanesulfonate (MMS) or hydrogen peroxide (H2O2) causes massive activation of PARP-1, leading to a surge in PAR synthesis.[7][2] By pre-treating cells with our inhibitor, we can measure its ability to prevent this PAR surge, thus confirming target engagement in a biological system. This can be quantified using a sandwich ELISA.

Methodology:

  • Cell Culture and Seeding:

    • Select a relevant cancer cell line (e.g., HeLa or a breast cancer line like MDA-MB-468).[12]

    • Culture cells to ~80% confluency.

    • Seed cells in a 96-well plate at an appropriate density (e.g., 20,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment and DNA Damage Induction:

    • Treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

    • Induce DNA damage by adding a DNA-damaging agent (e.g., 1 mM H2O2 or 0.5 mM MMS) and incubate for 15-30 minutes.

    • Controls:

      • Untreated Control: No compound, no damaging agent.

      • Damage Control: No compound, with damaging agent.

      • Positive Inhibitor Control: Known PARP inhibitor (e.g., Olaparib), with damaging agent.

  • Cell Lysis and PAR Quantification (ELISA):

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Determine the total protein concentration of each lysate using a BCA assay to normalize the results.[13]

    • Use a commercial PAR ELISA kit. Briefly, add normalized cell lysates to wells pre-coated with a PAR-binding reagent.

    • Detect the bound PAR using a primary antibody against PAR, followed by an HRP-conjugated secondary antibody.

    • Add the HRP substrate (e.g., TMB) and measure the absorbance or luminescence.

  • Data Analysis:

    • Normalize the signal to the total protein concentration.

    • Calculate the percentage of PAR inhibition for each compound concentration relative to the "Damage Control" group.

    • Determine the EC50 value by plotting the data as described in Protocol 1.

Protocol 3: Cellular Viability Assay for Synthetic Lethality

Objective: To evaluate the selective cytotoxicity of the compounds in cancer cells with deficient DNA repair pathways (e.g., BRCA1/2 mutations) compared to cells with functional pathways.

Causality: This assay is the functional cornerstone of the screening cascade. A successful PARP-1 inhibitor should selectively kill cancer cells that are dependent on PARP-1 for survival due to other genetic defects (synthetic lethality).[14] We measure cell viability after prolonged exposure to the compound to assess this therapeutic effect.

Methodology:

  • Cell Line Selection and Seeding:

    • HR-Deficient Line: Use a cell line with a known BRCA mutation, such as HCC1937 (BRCA1-mutant) or CAPAN-1 (BRCA2-mutant).[14]

    • HR-Proficient Line (Control): Use a corresponding wild-type cell line or a cell line known to have intact homologous recombination (e.g., MDA-MB-231).

    • Seed cells in 96-well plates at a low density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Add a range of concentrations of the test compounds to the cells in triplicate.

    • Incubate the plates for an extended period, typically 72 to 120 hours, to allow for multiple cell divisions and the accumulation of lethal DNA damage.[15]

  • Viability Measurement:

    • Use a suitable viability assay, such as the AlamarBlue (resazurin) assay or an ATP-based assay (e.g., CellTiter-Glo).

    • For AlamarBlue: Add the reagent (10% v/v) to the wells and incubate for 4-6 hours at 37°C. Measure fluorescence (Ex: 544 nm, Em: 590 nm).[13]

    • For CellTiter-Glo: Follow the manufacturer's protocol to lyse cells and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis:

    • Normalize the data to vehicle-treated control wells.

    • Calculate the Growth Inhibition 50% (GI50) or IC50 values for each cell line by plotting cell viability against the log of compound concentration.

    • Calculate the Selectivity Index: (GI50 in HR-Proficient Cells) / (GI50 in HR-Deficient Cells). A higher index indicates better selective toxicity towards cancer cells.

Data Presentation and Interpretation

The data from these protocols should be consolidated to build a structure-activity relationship (SAR) and select lead candidates. A high-quality candidate will exhibit high potency in the enzymatic assay, demonstrate good cell permeability and target engagement, and, most importantly, show a high selectivity index in the synthetic lethality assay.

Compound IDPARP-1 Enzymatic IC50 (nM)Cellular PARP EC50 (nM)Cytotoxicity GI50 (µM) [BRCA1-mutant]Cytotoxicity GI50 (µM) [BRCA-WT]Selectivity Index
PDZ-C1-001 5.225.50.158.556.7
PDZ-C1-002 150.8>100012.3>50~4
PDZ-C1-003 2.110.80.089.2115.0
Olaparib 3.415.00.117.971.8

Table 1: Example comparative data for hypothetical this compound derivatives. PDZ-C1-003 would be a promising lead candidate due to its high potency and selectivity.

References

Application Notes & Protocols: Strategic Functionalization of 5-Chloropyridazin-3(2H)-one for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the experimental setups and synthetic strategies involving 5-chloropyridazin-3(2H)-one, a pivotal heterocyclic building block in modern drug discovery.[1] The pyridazinone core is a privileged scaffold found in a wide array of biologically active agents, including those with cardiovascular, anti-cancer, and anti-inflammatory properties.[1][2] This document moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind key experimental choices. We present validated, step-by-step protocols for cornerstone reactions such as Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, as well as classical Nucleophilic Aromatic Substitution (SNAr). Each protocol is designed as a self-validating system, complete with data tables, mechanistic diagrams, and workflow visualizations to empower researchers in their synthesis of novel pyridazinone derivatives.

Compound Profile and Strategic Importance

This compound is a versatile bifunctional molecule. It possesses a reactive chlorine atom at the C5 position, which serves as a handle for substitution, and a lactam moiety that can also be functionalized. The electron-deficient nature of the diazine ring system significantly activates the C-Cl bond, making it an excellent substrate for a variety of transformations.[3]

Chemical Structure and Properties:

  • Product Name: this compound[4][5][6]

  • CAS Number: 660425-07-0[4][5][7]

  • Molecular Formula: C₄H₃ClN₂O[4][5][6]

  • Molecular Weight: 130.53 g/mol [4][6]

  • Appearance: White to off-white solid[5]

  • Key Properties:

    • Density: ~1.55 g/cm³[4]

    • Flash Point: ~160.7 °C[4]

    • Tautomerism: Exists in a lactam-lactim equilibrium, though the lactam form predominates.

The strategic value of this compound lies in its ability to act as a core scaffold onto which diverse chemical functionalities can be appended, primarily through modification at the C5 position.

Safety, Handling, and Storage

Scientific integrity begins with safety. This compound requires careful handling due to its potential toxicity.

GHS Hazard Classification: [4]

  • Acute toxicity, Oral (Category 4)

  • Acute toxicity, Dermal (Category 4)

  • Skin irritation (Category 2)

  • Eye irritation (Category 2)

  • Acute toxicity, Inhalation (Category 4)

  • Specific target organ toxicity – single exposure (Category 3)

Precautionary Measures:

  • P261 & P280: Avoid breathing dust/fumes and wear protective gloves, protective clothing, and eye/face protection.[4]

  • P271: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[4]

  • P301/P302/P305: In case of ingestion, skin contact, or eye contact, follow appropriate first-aid measures and seek medical attention.[4][8]

Storage Conditions: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place (recommended 2-8°C) to ensure stability and prevent degradation.[6]

Core Reactivity: A Mechanistic Overview

The reactivity of this compound is dominated by the C5-Cl bond. Three primary classes of reactions are routinely employed for its functionalization:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: Forms C-C bonds, ideal for introducing aryl and heteroaryl moieties.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: Forms C-N bonds, enabling the introduction of a vast range of primary and secondary amines.

  • Nucleophilic Aromatic Substitution (SNAr): A metal-free approach for substituting the chloride with strong nucleophiles like alkoxides, thiolates, and amines.

The choice of method depends on the desired bond (C-C vs. C-N vs. C-O/C-S), the substrate scope, and functional group tolerance.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its mild conditions and broad functional group tolerance.[9][10] For chloropyridines and related heterocycles, which are less reactive than their bromo- or iodo- counterparts, the selection of an appropriate palladium catalyst and ligand system is critical for achieving high efficiency.[9]

Causality of Experimental Choices:
  • Catalyst: Pd(PPh₃)₄ is a reliable choice as the PPh₃ ligands are sufficiently bulky to promote the catalytic cycle, but more advanced catalysts with specialized ligands (e.g., SPhos, XPhos) can offer higher turnover numbers for challenging substrates.

  • Base: A base like Na₂CO₃ or K₂CO₃ is essential for the transmetalation step, activating the boronic acid. The use of an aqueous solution of the base often accelerates the reaction.

  • Solvent: A mixture of an organic solvent like Dioxane or DME with water is common, as it facilitates the dissolution of both the organic substrates and the inorganic base.[11]

Visualized Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(Cl)L₂ pd0->pd_complex Ar-Cl ox_add Oxidative Addition pd_aryl_complex Ar-Pd(II)(Ar')L₂ pd_complex->pd_aryl_complex Ar'-B(OH)₂ transmetal Transmetalation pd_aryl_complex->pd0 product Ar-Ar' (Product) pd_aryl_complex->product red_elim Reductive Elimination arcl Ar-Cl (5-chloropyridazinone) boronic Ar'-B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Step-by-Step Protocol: Synthesis of 5-phenylpyridazin-3(2H)-one
  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (130.5 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and sodium carbonate (212 mg, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Data Summary: Suzuki-Miyaura Coupling
Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Dioxane/H₂O908~85%
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)DME/H₂O9010~82%
3-Thienylboronic acidPdCl₂(dppf) (3)K₃PO₄ (2.5)Toluene/H₂O10012~78%

Yields are representative and may vary based on specific reaction scale and purification efficiency.

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and high-yielding method for C-N bond formation.[12][13] It is particularly effective for coupling aryl chlorides, which are often unreactive in traditional amination reactions.

Causality of Experimental Choices:
  • Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands like XPhos or BINAP are crucial.[12] They facilitate both the oxidative addition of the aryl chloride to the Pd(0) center and the final reductive elimination step.[14]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, as it is strong enough to deprotonate the amine without competing as a nucleophile.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

Visualized Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow start Combine Reactants (Ar-Cl, Amine, Base, Pd Catalyst, Ligand) in Schlenk Tube inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) start->inert solvent Add Anhydrous Solvent (e.g., Toluene) inert->solvent heat Heat to Reaction Temp (e.g., 100-110 °C) Monitor by TLC/LC-MS solvent->heat workup Cool, Quench, & Extract (H₂O, Organic Solvent) heat->workup purify Dry, Concentrate, & Purify (Column Chromatography) workup->purify product Isolated Product (Ar-NR₂) purify->product

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Step-by-Step Protocol: Synthesis of 5-(Morpholino)pyridazin-3(2H)-one
  • Vessel Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv.), bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (11.5 mg, 0.02 mmol, 2 mol%), and XPhos (19 mg, 0.04 mmol, 4 mol%).

  • Reactant Addition: Add this compound (130.5 mg, 1.0 mmol, 1.0 equiv.).

  • Solvent and Amine: Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir for 4-8 hours, monitoring completion by LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Extract the mixture with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash chromatography (e.g., using a dichloromethane/methanol gradient) to obtain the desired product.

Data Summary: Buchwald-Hartwig Amination
AmineLigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
MorpholineXPhosNaOtBu (1.2)Toluene1106~92%
AnilineBINAPK₃PO₄ (2.0)Dioxane10012~75%
N-MethylpiperazineXPhosNaOtBu (1.2)Toluene1108~88%

Yields are representative and subject to optimization.

Application Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, often metal-free, method for functionalizing electron-deficient aromatic rings.[15] The two nitrogen atoms in the pyridazinone ring act as strong electron-withdrawing groups, making the C5 position highly susceptible to attack by strong nucleophiles.[3]

Causality of Experimental Choices:
  • Nucleophile: The reaction requires a potent nucleophile (e.g., RO⁻, RS⁻, R₂NH). The rate is directly related to the nucleophilicity of the attacking species.

  • Solvent: A polar aprotic solvent like DMF or DMSO is ideal. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, preserving its reactivity.

  • Temperature: While some reactions proceed at room temperature, heating is often required to achieve a reasonable reaction rate, especially with less reactive nucleophiles.

Visualized Mechanism: SNAr Reaction

References

Application Notes and Protocols for the Analytical Characterization of Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridazinone Scaffolds and the Imperative for Rigorous Analytical Characterization

Pyridazinone heterocycles are a prominent structural motif in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities including cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[1][2] The pharmacological profile of a pyridazinone derivative is intrinsically linked to its precise three-dimensional structure, substitution pattern, and purity. Therefore, the unambiguous characterization of these compounds is a cornerstone of the drug discovery and development process, ensuring the reliability of biological data and adherence to regulatory standards.

This comprehensive guide provides a detailed overview of the key analytical techniques for the structural elucidation and purity assessment of pyridazinone compounds. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for methodological choices.

A Multi-faceted Approach to Characterization: An Integrated Workflow

The comprehensive characterization of a novel pyridazinone compound is not reliant on a single analytical technique. Instead, it involves a synergistic application of multiple spectroscopic and chromatographic methods to build a complete and validated profile of the molecule. The following workflow illustrates a typical characterization cascade.

Pyridazinone Characterization Workflow Integrated Workflow for Pyridazinone Characterization cluster_synthesis Synthesis & Purification cluster_primary_characterization Primary Structural Elucidation cluster_secondary_characterization Purity & Further Confirmation cluster_advanced_characterization Advanced & Definitive Analysis Synthesis Chemical Synthesis of Pyridazinone Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (ESI-MS, HRMS) NMR->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy MS->FTIR Functional Group Analysis HPLC HPLC/UPLC (Purity Assessment) FTIR->HPLC Purity & Quantification Elemental_Analysis Elemental Analysis (CHN) HPLC->Elemental_Analysis Elemental Composition XRay Single-Crystal X-Ray Crystallography Elemental_Analysis->XRay Unambiguous 3D Structure Thermal Thermal Analysis (DSC, TGA) XRay->Thermal Solid-State Properties

Caption: Integrated Workflow for Pyridazinone Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for determining the molecular structure of pyridazinone derivatives in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), enabling the assembly of the molecular framework.

Why it's essential for Pyridazinones:

  • Proton (¹H) NMR: Reveals the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. For pyridazinones, ¹H NMR is crucial for identifying the protons on the heterocyclic ring, as well as those on any substituents. For example, the protons of a dihydropyridazinone ring typically appear as triplet signals.[3]

  • Carbon (¹³C) NMR: Determines the number of chemically distinct carbon atoms and their hybridization state (e.g., C=O, C=C, C-N). The carbonyl carbon of the pyridazinone ring has a characteristic chemical shift in the downfield region.[4]

  • 2D NMR (COSY, HMQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the connectivity of the entire molecule.[5]

¹H and ¹³C NMR Data for a Representative Pyridazinone Structure
Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Correlations (HMBC)
Pyridazinone C=O-~160-165Protons on adjacent carbons
Pyridazinone C=C~7.0-8.0~130-150Protons on the ring and substituents
Substituent ProtonsVariesVariesCarbons in the pyridazinone ring
Protocol: 1D and 2D NMR Analysis of a Pyridazinone Compound
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified pyridazinone derivative.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds and the presence of exchangeable protons (e.g., N-H).[6]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • DEPT-135: Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

    • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • 2D HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is critical for assembling the molecular skeleton.[7]

  • Data Processing and Interpretation:

    • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the coupling patterns (singlets, doublets, triplets, etc.) in the ¹H NMR spectrum to deduce proton connectivity.

    • Assign all proton and carbon signals using the information from both 1D and 2D spectra.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the pyridazinone compound, which is a critical piece of data for confirming its identity. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.

Why it's essential for Pyridazinones:

  • Molecular Ion Peak: The mass-to-charge ratio (m/z) of the molecular ion ([M]⁺, [M+H]⁺, etc.) confirms the molecular weight of the synthesized compound.[3]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and molecular formula.[6]

  • Fragmentation Pattern: The fragmentation pattern can offer additional structural information, although this is often complex for heterocyclic systems.

Protocol: ESI-HRMS Analysis of a Pyridazinone Compound
  • Sample Preparation:

    • Prepare a dilute solution of the pyridazinone compound (typically 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The sample solution should be free of any particulate matter.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique well-suited for many organic molecules.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled to an HPLC system.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound. For pyridazinones, positive ion mode ([M+H]⁺) is common.[6]

    • Acquire data over a mass range that includes the expected molecular weight of the compound.

  • Data Analysis:

    • Identify the molecular ion peak and determine its m/z value.

    • For HRMS data, use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass.

    • Compare the experimentally determined molecular formula with the expected formula of the target pyridazinone.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Why it's essential for Pyridazinones:

  • Characteristic Vibrations: FTIR spectra of pyridazinones show characteristic absorption bands for the carbonyl group (C=O), C=N, C=C, and N-H bonds, confirming the presence of the pyridazinone core.[8][9]

  • Monitoring Reactions: FTIR can be used to monitor the progress of a reaction, for example, by observing the appearance of the pyridazinone carbonyl peak and the disappearance of starting material peaks.

Typical FTIR Absorption Frequencies for Pyridazinone Compounds
Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (in the ring)Stretching3200-3400
C-H (aromatic/alkene)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=O (amide carbonyl)Stretching1640-1680
C=NStretching1590-1620
C=CStretching1500-1600
Protocol: FTIR Analysis of a Pyridazinone Compound
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition:

    • Place the sample in the FTIR spectrometer.

    • Acquire a background spectrum (of the empty ATR crystal or a blank KBr pellet).

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the pyridazinone molecule.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Enantiomeric Excess

HPLC is the workhorse technique for determining the purity of synthesized compounds. For chiral pyridazinones, chiral HPLC is essential for separating and quantifying the enantiomers.

Why it's essential for Pyridazinones:

  • Purity Determination: HPLC with a UV detector can separate the target compound from impurities, and the purity can be calculated based on the relative peak areas.[10]

  • Enantioseparation: Many biologically active pyridazinones are chiral. Chiral HPLC can resolve the enantiomers, which is crucial as they often have different pharmacological activities.[11]

  • Reaction Monitoring: HPLC can be used to monitor the progress of a reaction and to determine the optimal reaction conditions.

Protocol: Reversed-Phase HPLC for Purity Analysis of a Pyridazinone

HPLC Workflow HPLC Purity Analysis Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis SamplePrep Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) Filter Filter Sample and Mobile Phase (0.45 µm filter) SamplePrep->Filter MobilePhase Prepare Mobile Phase (e.g., Acetonitrile/Water) MobilePhase->Filter Injection Inject Sample onto HPLC Column (e.g., C18 column) Filter->Injection Separation Isocratic or Gradient Elution Injection->Separation Detection UV Detection at a Suitable Wavelength Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Caption: HPLC Purity Analysis Workflow.

  • Mobile Phase Preparation:

    • Prepare the mobile phase, which typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[12] A common starting point for pyridazinones is a gradient of acetonitrile in water.

    • Degas the mobile phase to prevent bubble formation.

  • Sample Preparation:

    • Accurately prepare a stock solution of the pyridazinone compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).[10]

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.[10]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[12]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Elution: A gradient elution is often used to ensure separation of impurities with a wide range of polarities.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the compound using the area percentage method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

Single-Crystal X-ray Crystallography: The Definitive Structure

While NMR provides the structure in solution, single-crystal X-ray crystallography gives the unambiguous, three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[13][14]

Why it's essential for Pyridazinones:

  • Absolute Structure Confirmation: It provides definitive proof of the molecular structure, resolving any ambiguities from spectroscopic data.[15]

  • Stereochemistry: For chiral molecules, X-ray crystallography can determine the absolute configuration.[13]

  • Conformation and Intermolecular Interactions: It reveals the preferred conformation of the molecule in the solid state and how the molecules pack together, which can be important for understanding its physical properties.

The acquisition and analysis of X-ray crystallography data are typically performed by specialized crystallographers.

Thermal Analysis (DSC/TGA): Characterizing Physicochemical Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the physicochemical properties of the solid form of the pyridazinone compound.

Why it's essential for Pyridazinones:

  • Melting Point and Purity: DSC can accurately determine the melting point of a crystalline solid, which is a key indicator of purity.[16]

  • Polymorphism: DSC can be used to identify and characterize different polymorphic forms of a compound, which can have different solubilities and bioavailabilities.

  • Thermal Stability: TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[17][18]

Protocol: Simultaneous TGA-DSC Analysis
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the pyridazinone sample into an appropriate pan (e.g., alumina or aluminum).[17]

  • Instrument Setup:

    • Use a simultaneous TGA-DSC instrument.

    • Calibrate the instrument for temperature and heat flow using appropriate standards.

  • Data Acquisition:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[19]

    • Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • From the DSC curve, determine the onset and peak temperatures of any thermal events, such as melting or decomposition.

    • From the TGA curve, determine the temperature at which weight loss occurs, indicating decomposition.

Conclusion

The comprehensive characterization of pyridazinone compounds is a critical activity in drug discovery and development, requiring the judicious application of a suite of orthogonal analytical techniques. By integrating data from NMR, MS, FTIR, HPLC, and other methods, researchers can build a complete and validated profile of their target molecules. This not only ensures the integrity of subsequent biological and pharmacological studies but also provides the necessary data for regulatory submissions and intellectual property protection. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working with this important class of heterocyclic compounds.

References

Application Notes & Protocols: Streamlining the Synthesis of Medically Relevant Pyridazinone Derivatives via One-Pot Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The pyridazinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3][4] Traditional multi-step syntheses of these valuable heterocycles are often hampered by laborious procedures, costly intermediate purification, and significant solvent waste. This guide provides an in-depth exploration of one-pot synthesis strategies, which offer an efficient, scalable, and environmentally conscious alternative. We will dissect the underlying chemical principles of key multicomponent reactions, provide detailed, field-tested protocols, and offer expert insights to empower researchers in the rapid and effective generation of pyridazinone libraries for drug discovery.

The Strategic Advantage of One-Pot Synthesis

In contemporary drug discovery, efficiency is paramount. One-pot synthesis, a strategy wherein multiple reaction steps are executed in a single reaction vessel without the isolation of intermediates, embodies this principle. This approach offers significant advantages over classical linear syntheses:

  • Process Intensification: By telescoping multiple transformations, one-pot methods drastically reduce reaction times, energy consumption, and manual handling.

  • Economic & Environmental Benefits: The reduction in purification steps minimizes the use of costly and hazardous solvents, leading to a greener and more cost-effective process.[5]

  • Increased Yields: Eliminating intermediate isolation steps circumvents material losses that are inherent to each purification stage.

  • Novel Scaffolds: Multicomponent Reactions (MCRs), a subset of one-pot synthesis, allow for the construction of complex molecules from three or more simple starting materials, often leading to novel chemical entities with high atom economy.[6][7]

Core Mechanistic Pathways in One-Pot Pyridazinone Formation

The formation of the pyridazinone ring fundamentally relies on the cyclocondensation of a 1,4-dicarbonyl compound (or a functional equivalent like a γ-ketoacid) with a hydrazine derivative.[8][9] The elegance of one-pot strategies lies in their ability to generate this key 1,4-dicarbonyl precursor in situ from simpler, readily available starting materials.

Mechanism A: In Situ Generation of γ-Ketoacids via Friedel-Crafts Acylation

A robust and widely used one-pot method involves a three-component reaction between an arene, a cyclic anhydride (such as succinic or phthalic anhydride), and a hydrazine.[5][6][10] The reaction proceeds through a well-defined cascade:

  • Catalyst Activation: A Lewis or Brønsted acid catalyst activates the cyclic anhydride, making it a potent electrophile.

  • Friedel-Crafts Acylation: The activated anhydride undergoes an electrophilic aromatic substitution reaction with the arene to generate a γ-ketoacid intermediate.

  • Hydrazone Formation: The hydrazine then performs a nucleophilic attack on the ketone carbonyl of the γ-ketoacid.

  • Intramolecular Cyclization: The terminal nitrogen of the resulting hydrazone attacks the carboxylic acid moiety, leading to a cyclized intermediate which subsequently dehydrates to form the final pyridazinone product.

Mechanism_A cluster_0 Step 1: In Situ γ-Ketoacid Formation cluster_1 Step 2: Cyclocondensation Arene Arene Ketoacid γ-Ketoacid Intermediate Arene->Ketoacid Anhydride Cyclic Anhydride Anhydride->Ketoacid Catalyst Acid Catalyst (e.g., AlCl3) Catalyst->Ketoacid Friedel-Crafts Acylation Hydrazone Hydrazone Ketoacid->Hydrazone Nucleophilic Attack Hydrazine Hydrazine (R-NHNH2) Hydrazine->Hydrazone Product Pyridazinone Product Hydrazone->Product Intramolecular Cyclization & Dehydration

Caption: Mechanism of the three-component synthesis of pyridazinones.

Application Protocols

The following protocols are designed to be self-validating, providing clear steps from reaction setup to product characterization.

Protocol 1: Green, Catalyst-Mediated Three-Component Synthesis of 6-Arylpyridazinones

This protocol is adapted from a scalable, environmentally benign methodology utilizing a reusable heterogeneous acid catalyst.[6] It exemplifies the Friedel-Crafts acylation pathway.

Principle: An arene, succinic anhydride, and phenylhydrazine undergo a one-pot cascade reaction catalyzed by an L-proline functionalized nanomagnetic catalyst to yield the corresponding pyridazinone derivative in high purity.

Materials:

  • Substituted Arene (e.g., Benzene, Toluene) (1.0 mmol)

  • Succinic Anhydride (1.0 mmol, 100 mg)

  • Phenylhydrazine (1.0 mmol, 98 µL)

  • Fe₃O₄@SiO₂-propyl@L-proline catalyst (consult reference for preparation)

  • Deionized Water (5 mL)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware, magnetic stirrer, and heating mantle.

Step-by-Step Methodology:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the arene (1.0 mmol), succinic anhydride (1.0 mmol), phenylhydrazine (1.0 mmol), and the Fe₃O₄@SiO₂-propyl@L-proline catalyst (0.02 g).

  • Add deionized water (5 mL) to the flask.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 1-2 hours.[6]

  • Work-up and Purification: a. Upon completion, use a strong magnet on the exterior of the flask to immobilize the catalyst. b. Decant the supernatant liquid into a separatory funnel. c. Wash the catalyst with ethyl acetate (2 x 10 mL) and add the washings to the separatory funnel. d. Extract the aqueous phase with ethyl acetate (3 x 15 mL). e. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Product Characterization: a. The resulting crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary. b. Confirm the structure using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Expected yields are typically in the range of 90-97%.[6]

Protocol 2: Copper-Catalyzed Three-Component Synthesis of Substituted Pyridazinones

This protocol outlines a regioselective synthesis combining aldehydes, hydrazines, and alkynyl esters, which is particularly useful for accessing different substitution patterns on the pyridazinone ring.[7]

Principle: A copper(I)-catalyzed multicomponent cyclization reaction combines an aldehyde, a hydrazine, and an alkynyl ester to regioselectively produce 6-membered pyridazinones.

Materials:

  • Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Hydrazine (e.g., Phenylhydrazine) (1.2 mmol)

  • Alkynyl Ester (e.g., Ethyl Propiolate) (1.0 mmol)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Toluene (5 mL)

  • Standard Schlenk line or glovebox for handling air-sensitive reagents.

  • Inert atmosphere (Nitrogen or Argon).

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube under an inert atmosphere, add CuI (0.1 mmol, 19 mg).

  • Add dry toluene (5 mL) followed by the aldehyde (1.0 mmol), hydrazine (1.2 mmol), and the alkynyl ester (1.0 mmol).

  • Seal the tube and heat the reaction mixture at 80 °C with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst. c. Wash the filtrate with water (2 x 15 mL) and brine (15 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Product Characterization: a. Purify the crude residue by flash column chromatography on silica gel. b. Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The process is highly regioselective, yielding only the six-membered pyridazinone product.[7]

Workflow cluster_workflow General One-Pot Experimental Workflow Start Combine Starting Materials & Catalyst in Reactor Reaction Reaction Under Optimized Conditions (Temp, Time, Atmosphere) Start->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction If Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup If Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Spectroscopic Characterization (NMR, MS, IR) Purification->Analysis End Pure Pyridazinone Derivative Analysis->End

Caption: A generalized workflow for one-pot pyridazinone synthesis.

Data Summary and Comparison

The choice of synthetic method depends on the desired substitution pattern and available starting materials. The following table summarizes key aspects of the presented protocols.

FeatureProtocol 1 (Arene/Anhydride/Hydrazine)Protocol 2 (Aldehyde/Hydrazine/Alkynoate)
Reaction Type Friedel-Crafts / CyclocondensationMulticomponent Cyclization
Key Starting Blocks Arene, Anhydride, HydrazineAldehyde, Hydrazine, Alkynyl Ester
Catalyst Heterogeneous Brønsted Acid[6]Copper(I) Iodide[7]
Solvent Water (Green)Toluene
Temperature Room Temperature80 °C
Typical Yields >90%[6]60-85%[7]
Key Advantage High yield, green solvent, catalyst reusabilityAccess to different substitution patterns

Field Insights & Troubleshooting

  • Controlling Regioselectivity: In syntheses involving unsymmetrical dicarbonyl precursors, the formation of regioisomers is possible. The copper-catalyzed method described in Protocol 2 is reported to be highly regioselective, avoiding the formation of 5-membered pyrazole side products.[7]

  • Catalyst Choice is Critical: In the Friedel-Crafts pathway, traditional catalysts like AlCl₃ are effective but generate significant waste. The use of modern, recyclable catalysts like the one in Protocol 1 is highly encouraged for scalability and sustainability.[5][6]

  • Solvent Effects: While many reactions are robust, solvent choice can influence reaction rates and yields. Anhydrous solvents and inert atmospheres are crucial for organometallic catalysts like CuI to prevent deactivation.

  • Purification Challenges: While one-pot reactions are efficient, the final product may still require careful purification. If the product is a solid, recrystallization is often the most effective method for obtaining high purity. For oils or stubborn mixtures, column chromatography is necessary.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-chloropyridazin-3(2H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic scaffold, providing field-proven insights and troubleshooting protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible synthetic route for this compound and its analogs?

The most widely adopted strategy for synthesizing the pyridazin-3(2H)-one core involves the condensation of a γ-keto acid or its equivalent with a hydrazine derivative.[1] For halogenated pyridazinones like this compound, a prevalent and effective starting material is mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid).[2][3]

The general sequence involves two key transformations:

  • Formation of a Furanone Intermediate: Mucochloric acid is often first converted into a more complex intermediate, such as a 3,4-dichloro-5-arylfuran-2(5H)-one, via a Friedel-Crafts reaction if an aryl group is desired at the 6-position.[3][4]

  • Cyclization with Hydrazine: The furanone intermediate is then reacted with hydrazine hydrate. This step involves a ring-opening of the furanone followed by cyclization to form the pyridazinone ring system.[4]

Q2: What are the critical parameters to monitor during the cyclization step with hydrazine?

The reaction between the furanone intermediate and hydrazine hydrate is the most critical step and requires careful control for optimal yield and purity.

  • Temperature Control: The addition of hydrazine hydrate can be exothermic. It is crucial to add it slowly and maintain the recommended reaction temperature (e.g., 80°C) to prevent side reactions and ensure consistent product formation.[4]

  • Solvent Choice: N,N-Dimethylformamide (DMF) is a commonly used solvent for this step, as it effectively dissolves the reactants and facilitates the reaction at a controlled temperature.[4]

  • Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion. Stirring for the specified duration (e.g., 40 minutes at 80°C) is typical, but empirical verification is best practice.[3]

  • Stoichiometry: The molar ratio of hydrazine to the furanone intermediate is critical. An excess of hydrazine is often used to drive the reaction to completion, but a large excess can complicate purification.

Q3: How can I confirm the identity and purity of the synthesized this compound?

A combination of spectroscopic and chromatographic methods is essential for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR are definitive for structural elucidation. For example, in derivatives of 5-chloro-6-phenylpyridazin-3(2H)-one, you would expect to see characteristic signals for the aromatic protons and a singlet for the proton on the pyridazine ring.[4]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. The isotopic pattern for chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands, such as the C=O stretch of the pyridazinone ring (typically around 1660-1680 cm-1).[4]

  • Thin Layer Chromatography (TLC): Used for monitoring reaction progress and assessing the purity of the final product against starting materials and potential byproducts.

  • Melting Point (m.p.): A sharp melting point range close to the literature value indicates high purity. For 5-chloro-6-phenylpyridazin-3(2H)-one, the reported melting point is around 231-232°C.[4]

Synthesis Workflow & Troubleshooting Guide

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for producing 6-substituted-5-chloropyridazin-3(2H)-one derivatives, starting from mucochloric acid.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Ring Formation & Purification A Mucochloric Acid + Arene B Friedel-Crafts Reaction (e.g., AlCl3) A->B C 3,4-dichloro-5-arylfuran-2(5H)-one B->C E Cyclization (e.g., 80°C, 40 min) C->E D Hydrazine Hydrate in DMF D->E F Crude 5-chloro-6-aryl- pyridazin-3(2H)-one G Precipitation in Water F->G H Recrystallization (e.g., Dioxane) G->H I Pure Product H->I

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one[4]

Step 1: Preparation of 3,4-dichloro-5-phenylfuran-2(5H)-one (Intermediate)

  • Prepare a mixture of benzene (160 mL) and anhydrous aluminum chloride (40.0 g).

  • Slowly add mucochloric acid (33.0 g) to the mixture with continuous stirring.

  • Continue stirring for 3 hours at room temperature.

  • Quench the reaction by adding ice (60.6 g) and concentrated HCl (128 mL).

  • Extract the mixture with benzene (4 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na2SO4, and concentrate under vacuum.

  • Recrystallize the resulting solid from methanol to yield the furanone intermediate.

Step 2: Preparation of 5-chloro-6-phenylpyridazin-3(2H)-one (Final Product)

  • Dissolve the furanone intermediate (5.0 g) in N,N-dimethylformamide (30 g).

  • Slowly add hydrazine hydrate (80%, 6.0 g) to the solution.

  • Stir the resulting solution at 80°C for 40 minutes. Monitor reaction completion via TLC.

  • After cooling, pour the reaction mixture into water (150 mL) to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and recrystallize from dioxane to yield the pure product.

Troubleshooting Common Issues

Problem 1: Low or Inconsistent Yield of the Final Product

Low yield is one of the most frequently reported challenges in this synthesis.[4] Several factors can contribute to this issue. Use the following guide to diagnose and resolve the problem.

Troubleshooting Decision Tree:

G Start Problem: Low Yield TLC Analyze reaction mixture with TLC. Does it show unreacted starting material? Start->TLC Temp Was reaction temperature strictly controlled at 80°C? TLC->Temp Yes Hydrazine Was hydrazine hydrate added slowly and was its quality confirmed? TLC->Hydrazine No Sol_Temp Action: Repeat reaction with strict temperature control. Use an oil bath. Temp->Sol_Temp No Sol_Time Action: Increase reaction time by 25-50% and monitor by TLC. Temp->Sol_Time Yes Precipitation Did a fine, difficult-to-filter precipitate form upon addition to water? Hydrazine->Precipitation Yes Sol_Hydrazine Action: Use fresh, high-quality hydrazine hydrate. Consider a slight increase in stoichiometry (e.g., 1.5 eq). Hydrazine->Sol_Hydrazine No Recrystallization Was significant product loss observed during recrystallization? Precipitation->Recrystallization No Sol_Precip Action: Cool the reaction mixture fully before adding to ice-cold water dropwise with vigorous stirring to promote larger crystal formation. Precipitation->Sol_Precip Yes Sol_Recrystal Action: Ensure minimum amount of hot solvent is used for dissolution. Cool slowly. Consider a different solvent system (e.g., Ethanol/Water). Recrystallization->Sol_Recrystal Yes

Caption: Decision tree for troubleshooting low yields in pyridazinone synthesis.

Problem 2: Significant Impurity Formation

The presence of impurities complicates purification and reduces yield. Below is a table of common impurities, their likely causes, and suggested remedies.

Impurity DescriptionPotential CauseRecommended Action
Spot on TLC corresponding to furanone starting material Incomplete reaction.Extend reaction time at the specified temperature. Ensure the quality and stoichiometry of the hydrazine hydrate are correct.
Multiple unidentified polar spots on TLC Side reactions due to excessive temperature or reactive impurities in the solvent.Maintain strict temperature control. Use anhydrous, high-purity DMF. Ensure hydrazine is added slowly to avoid temperature spikes.
Oily or gummy precipitate instead of a solid Incomplete reaction or presence of low-melting point byproducts.Re-check TLC to confirm reaction completion. During workup, ensure the aqueous phase is cold and stir vigorously during precipitation to encourage solidification.
Product discoloration (dark brown or black) Decomposition of reactants or product at high temperatures.Avoid overheating during the reaction. If the solvent (DMF) is old, it may contain amine impurities that cause discoloration; use fresh, pure solvent.
Problem 3: Difficulty with Product Purification and Isolation

Even with a successful reaction, isolating the pure product can be challenging.

  • Q: My product precipitates as a very fine powder that clogs the filter paper. What can I do?

    • A: This is common when a hot solution is quenched too rapidly. Try pouring the cooled reaction mixture into ice-cold water dropwise with very vigorous stirring. This promotes the formation of larger, more easily filterable crystals. Allowing the suspension to age in the cold for several hours before filtration can also help.

  • Q: I am losing a large amount of product during recrystallization. How can I improve recovery?

    • A: The key to successful recrystallization is using the minimum amount of hot solvent required to fully dissolve the crude product. If the product is too soluble in dioxane at room temperature, you may experience significant losses. Try a mixed solvent system. For example, dissolve the product in a minimal amount of hot ethanol and then slowly add water until the solution just becomes turbid. Re-heat to clarify and then allow to cool slowly. This can often improve recovery rates.

References

Technical Support Center: Improving Yield in Pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for pyridazinone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to troubleshoot common issues and optimize their reaction yields. Pyridazinone derivatives are a critical class of heterocyclic compounds in drug discovery, known for their diverse biological activities, including anti-inflammatory, anticancer, and cardiovascular applications.[1][2][3] However, achieving high yields in their synthesis can be challenging.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own lab. We will address specific, common problems in a question-and-answer format, grounded in established chemical principles and supported by literature.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Low Product Yield

Low yield is one of the most frequent challenges in pyridazinone synthesis.[4] The solution often lies in a systematic evaluation of your starting materials and reaction conditions.

Q1: My reaction is resulting in a very low yield of the desired pyridazinone. What are the most common causes and how can I begin troubleshooting?

A1: A low yield can stem from several factors. A systematic approach is the most effective way to identify and resolve the issue.[4] We recommend investigating the following areas in order.

1. Purity of Starting Materials: The quality of your precursors is paramount. Impurities in γ-ketoacids, dicarbonyl compounds, or hydrazine derivatives can introduce competing side reactions that consume reagents and complicate purification.[4][5]

  • Actionable Advice:

    • Always use reagents from a reputable supplier.

    • If purity is in doubt, purify starting materials before use. For example, β-benzoylpropionic acid can be purified by dissolving it in a sodium bicarbonate solution and then re-precipitating it by acidifying with HCl.[6]

    • Use freshly purified or distilled hydrazine derivatives, as they can degrade over time.

2. Reaction Conditions: The interplay of solvent, temperature, and pH is critical for driving the reaction to completion.

  • Solvent Choice: Protic solvents like ethanol and acetic acid are most commonly used as they can facilitate the proton transfer steps involved in the cyclization and dehydration.[4]

  • Reaction Temperature: Temperature is a double-edged sword. Too low, and the reaction may be incomplete; too high, and you risk decomposition of your reactants or product.[4] Refluxing in ethanol is a common and effective starting point.[7]

  • pH Control: For the key cyclocondensation step, the pH can be critical. A mildly acidic medium can catalyze the necessary dehydration, but strongly acidic conditions may promote unwanted side reactions.[4]

3. Water Removal: The final cyclization step to form the pyridazinone ring is a condensation reaction that produces water.[4] According to Le Chatelier's principle, removing this water can drive the equilibrium toward the product, significantly improving the yield.

  • Actionable Advice: For reactions run in solvents like toluene or benzene, use a Dean-Stark apparatus to physically remove water as it forms. For other solvents, adding molecular sieves can be effective.[4]

Below is a logical workflow for troubleshooting low yields.

LowYield_Troubleshooting start Low Yield of Pyridazinone check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp eval_solvent Evaluate Solvent Choice optimize_temp->eval_solvent adjust_ph Adjust Reaction pH eval_solvent->adjust_ph remove_water Consider Water Removal adjust_ph->remove_water monitor_rxn Monitor Reaction by TLC/LC-MS remove_water->monitor_rxn reevaluate Re-evaluate monitor_rxn->reevaluate No Improvement success Improved Yield: Optimization Successful monitor_rxn->success Improvement Seen reevaluate->check_purity

Caption: A troubleshooting workflow for addressing low yields in pyridazinone synthesis.

Category 2: Side Products & Impurities

The formation of side products is a primary contributor to both low yield and purification difficulties. Understanding these alternative reaction pathways is key to minimizing them.

Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions I should be aware of?

A2: The presence of multiple spots is a classic sign of competing reaction pathways. In pyridazinone synthesis, particularly from γ-ketoacids and hydrazine, several side products are common.

  • Hydrazone Formation: The initial reaction between the ketone's carbonyl group and hydrazine forms a hydrazone intermediate. If the subsequent intramolecular cyclization is slow or incomplete, this hydrazone can be isolated as a major byproduct.[4] This is often due to suboptimal temperature or reaction time.

  • Formation of Regioisomers: If you are using an unsymmetrical 1,4-dicarbonyl compound, the two carbonyl groups can react with hydrazine at different rates. This can lead to a mixture of two different regioisomeric pyridazinone products, which can be difficult to separate.[4]

  • N-N Bond Cleavage: Under harsh conditions, such as excessively high temperatures or the presence of strong oxidizing/reducing agents, the N-N bond in either the hydrazine starting material or the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[4]

  • Unreacted Starting Materials: Incomplete reactions will naturally leave behind unreacted precursors like the γ-ketoacid or hydrazine derivatives, which will appear as impurities.[5]

The diagram below illustrates the key step where the reaction can stall, leading to a common byproduct.

Reaction_Pathway reactants γ-Ketoacid + Hydrazine hydrazone Hydrazone Intermediate reactants->hydrazone Fast pyridazinone Desired Pyridazinone Product hydrazone->pyridazinone Slower Cyclization (Rate-Limiting) side_product Hydrazone Byproduct (Incomplete Reaction) hydrazone->side_product Isolated if reaction stalls

Caption: Simplified reaction pathway showing the formation of the key hydrazone intermediate.

Category 3: Reaction Optimization & Protocols

Q3: I want to proactively optimize my synthesis for the best possible yield. Can you provide a comparison of methods and a reliable starting protocol?

A3: Certainly. Optimization involves choosing the right methodology and fine-tuning the parameters. While classical heating is well-established, modern techniques can offer significant advantages.

Data Presentation: Comparison of Synthetic Methods

The following table compares conventional heating with a more modern, microwave-assisted approach for the synthesis of a simple pyridazinone. This data highlights the potential for significant improvements in reaction time and yield.[8]

MethodReaction TimeTypical Yield (%)Temperature (°C)Key AdvantagesKey Disadvantages
Microwave-Assisted 4 - 10 minutes85 - 92%120 - 150Rapid, high yields, can be solvent-free.Requires specialized equipment, scalability can be a concern.
Conventional Heating 4 - 8 hours65 - 78%RefluxUses standard lab equipment, well-established.Long reaction times, often lower yields.

Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a classic and generally high-yielding synthesis via the cyclization of a γ-keto acid with hydrazine hydrate.[6][7]

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stir plate/heating mantle

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve β-benzoylpropionic acid (1 equivalent) in ethanol.

  • Reagent Addition: Slowly add hydrazine hydrate (1.2 equivalents) to the solution while stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.[4]

  • Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC). The disappearance of the starting material (β-benzoylpropionic acid) indicates the reaction is proceeding.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Add water to the concentrated mixture to precipitate the crude product.[4]

  • Purification: Collect the solid product by vacuum filtration. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final, pure pyridazinone.[4]

References

Technical Support Center: Purification of 5-Chloropyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-chloropyridazin-3(2H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges encountered during experimental work. Our approach is rooted in explaining the "why" behind each technique, ensuring you can adapt and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when purifying this compound derivatives. The pyridazinone core, with its polar lactam moiety and the chloro-substituent, presents a unique set of purification challenges.

Q1: My crude product is a dark, oily residue after synthesis. What is the best initial purification step?

A1: An initial aqueous workup is often the most effective first step to remove inorganic salts and highly polar starting materials. Given the acidic and basic functionalities that can be present in the reaction mixture, a systematic aqueous wash is recommended. For instance, if you've used acidic precursors, washing the organic layer with a basic solution like sodium bicarbonate can be effective. Conversely, a dilute acid wash (e.g., dilute HCl) can remove basic precursors.[1] Following the aqueous workup, if your compound is still impure, consider a rapid filtration through a short plug of silica gel to remove baseline impurities before attempting more rigorous purification methods.[2]

Q2: I'm struggling to find a suitable solvent for recrystallization. My compound either doesn't dissolve or "oils out" upon cooling. What should I do?

A2: "Oiling out" is a common problem, especially with polar compounds like pyridazinone derivatives. It occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase (the oil) rather than forming crystals. Here’s a systematic approach to finding the right recrystallization solvent:

  • Understand Solvent Polarity: The principle of "like dissolves like" is a good starting point.[3] Pyridazinones are generally polar, so moderately polar solvents are often a good choice. Ethanol is a commonly used and effective solvent for recrystallizing pyridazinone derivatives.[1][4]

  • Solvent Screening: Test a range of solvents with varying polarities on a small scale. Good solvents for polar compounds include ethanol, methanol, acetone, and ethyl acetate.[3][5]

  • Solvent Mixtures: If a single solvent fails, a two-solvent system is often the solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes slightly turbid.[6] Common solvent mixtures for polar compounds include ethanol/water, acetone/water, and ethyl acetate/hexane.[7]

  • Troubleshooting "Oiling Out":

    • Cool Slowly: Rapid cooling encourages oil formation. Allow the solution to cool to room temperature slowly before moving it to an ice bath.

    • Add More Solvent: The oil may have formed because the solution was too concentrated. Add a small amount of the hot "good" solvent to redissolve the oil, then allow it to cool slowly again.[8]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[8]

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[8]

Q3: My compound streaks badly on the silica gel TLC plate, making it difficult to assess purity and develop a column chromatography method. How can I fix this?

A3: Streaking of nitrogen-containing heterocycles like pyridazinones on silica gel is a frequent issue. This is due to the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface.[8] To resolve this:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase. Triethylamine (0.1-1%) or a few drops of ammonia in your polar solvent (e.g., methanol) can neutralize the acidic sites on the silica, leading to sharper spots.[8]

  • Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for basic compounds.[8]

  • Reversed-Phase Chromatography: This technique is generally less prone to issues with basic compounds and can be an excellent alternative for purification.[8]

Q4: I'm running a silica gel column, but my compound is either not eluting or is co-eluting with impurities. What are my options?

A4: This is a common challenge that can be addressed by systematically optimizing your column chromatography conditions.

  • Compound Not Eluting: This indicates your compound is too polar for the current solvent system. You need to drastically increase the polarity of the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a polar solvent, is highly effective.[8] For very polar compounds, a mobile phase like dichloromethane/methanol/ammonia might be necessary.[8]

  • Co-elution with Impurities:

    • Optimize the Solvent System: If your TLC shows separation, but the column does not, you may need to fine-tune the solvent system. Try a different solvent combination with different selectivity. For example, if you are using a hexane/ethyl acetate system, switching to a dichloromethane/methanol system might provide the necessary separation.[8]

    • Gradient Elution: A shallow gradient can often resolve closely eluting compounds.

    • Dry Loading: If your compound has poor solubility in the mobile phase, it can lead to band broadening and poor separation. In such cases, pre-adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, the resulting free-flowing powder can be loaded onto the top of your column.[2]

Q5: When should I consider using HPLC for purification instead of column chromatography?

A5: High-Performance Liquid Chromatography (HPLC) is a powerful purification technique that offers higher resolution than traditional column chromatography. Consider using HPLC when:

  • You need very high purity (>98%).

  • You are trying to separate closely related isomers or enantiomers.[9]

  • You are working with small quantities of material.

  • Your compound is highly polar and difficult to purify by normal-phase chromatography.

For polar molecules like this compound derivatives, Reversed-Phase HPLC (RP-HPLC) is often the method of choice.[10][11] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (typically a mixture of water and acetonitrile or methanol).[11]

Section 2: Experimental Protocols

These detailed protocols provide a starting point for your purification experiments. Remember to always perform small-scale trials and TLC analysis to optimize conditions for your specific derivative.

Protocol 1: Recrystallization of a this compound Derivative
  • Solvent Selection: In a small test tube, add a few milligrams of your crude product. Add a few drops of a test solvent (e.g., ethanol). Heat the test tube gently. A good solvent will dissolve the compound when hot but show poor solubility when cold.[3]

  • Dissolution: In an Erlenmeyer flask, add your crude product. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography (Normal Phase)
  • TLC Analysis: Develop a TLC solvent system that gives your desired compound an Rf value of approximately 0.2-0.3. A common starting point for pyridazinones is a mixture of hexane and ethyl acetate.[1]

  • Column Packing: Pack a glass column with silica gel, either as a slurry in the mobile phase or by dry packing followed by equilibration with the solvent.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent. If the compound is not very soluble in the mobile phase, use the dry loading method described in Q4.

  • Elution: Begin eluting with the chosen mobile phase. If necessary, a gradient of increasing polarity can be used to elute more polar compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Section 3: Data and Visualizations

Table 1: Common Recrystallization Solvents for Pyridazinone Derivatives
Solvent/Solvent SystemPolarityComments
EthanolPolarA very common and effective single solvent for many pyridazinone derivatives.[4]
Methanol/WaterPolar MixtureGood for compounds that are highly soluble in methanol. Water acts as the anti-solvent.[7]
Acetone/HexaneModerately Polar MixtureEffective for a range of polarities. Acetone is the "good" solvent, and hexane is the anti-solvent.[5]
Ethyl Acetate/HexaneModerately Polar MixtureA versatile system for compounds that are not extremely polar.[1]

Diagram 1: Troubleshooting Crystallization Issues

Caption: A decision tree for troubleshooting common crystallization problems.

Diagram 2: Purification Strategy Workflow

G crude Crude this compound Derivative workup Aqueous Workup (Acid/Base Wash) crude->workup is_solid Is the product a solid? workup->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Column Chromatography (Normal or Reversed-Phase) is_solid->column No (Oily) success_recryst Successful? recrystallization->success_recryst pure_solid Pure Solid Product success_recryst->pure_solid Yes success_recryst->column No pure_final Pure Final Product pure_solid->pure_final purity_check Assess Purity (TLC/LC-MS) column->purity_check is_pure Purity >95%? purity_check->is_pure hplc Preparative HPLC is_pure->hplc No is_pure->pure_final Yes hplc->pure_final

Caption: A general workflow for selecting a purification strategy.

References

Troubleshooting low bioactivity in synthesized pyridazinone compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyridazinone Compounds

A Guide to Troubleshooting Low Bioactivity for Drug Discovery Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that encountering lower-than-expected bioactivity from a newly synthesized pyridazinone compound can be a significant roadblock in a drug discovery program. This guide is structured to help you systematically diagnose and resolve the common issues that can lead to disappointing results. We will move from foundational compound-related checks to more complex biological and mechanistic considerations.

Frequently Asked Questions (FAQs)

Section 1: Compound Integrity & Physicochemical Properties

The most fundamental question to ask when an experiment yields low activity is: "Is the compound I'm testing what I think it is, and is it in a form that can interact with the target?" Errors at this stage are common and can save countless hours of downstream troubleshooting.

Q1: My pyridazinone derivative is showing poor activity. Where should I begin my investigation?

A1: Always start by verifying the integrity and properties of the compound itself before questioning the biological assay. An incorrect structure, the presence of impurities, poor solubility, or compound instability are the most frequent culprits.[1] A systematic workflow is crucial.

Below is a logical troubleshooting workflow to guide your investigation.

Troubleshooting_Workflow start Low Bioactivity Observed check_compound Step 1: Verify Compound Integrity start->check_compound purity Identity & Purity (NMR, MS, HPLC) check_compound->purity Is it the right molecule? solubility Solubility & Aggregation check_compound->solubility Is it available to the target? stability Stability in Assay Media check_compound->stability Does it survive the experiment? check_assay Step 2: Validate Bioassay Performance controls Controls (Positive, Negative, Vehicle) check_assay->controls Is the assay working? reagents Reagent & Cell Health check_assay->reagents Are components viable? params Assay Parameters (Conc., Time) check_assay->params Is the setup optimal? check_sar Step 3: Analyze SAR & Target Engagement permeability Cell Permeability (for cell-based assays) check_sar->permeability Can it reach the target? target_binding Direct Target Engagement check_sar->target_binding Does it bind the target? sar_logic Review SAR Logic check_sar->sar_logic Is the design hypothesis sound? purity->check_assay solubility->check_assay stability->check_assay controls->check_sar reagents->check_sar params->check_sar

Caption: A systematic workflow for troubleshooting low bioactivity.

Q2: How can I be certain that the compound I synthesized is structurally correct and sufficiently pure?

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential to confirm the chemical structure. The observed chemical shifts, integrations, and coupling constants must match the expected pyridazinone structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition.[1]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing purity. An ideal result shows a single major peak. For early discovery, purity should generally be >95%.[3]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms that the major peak in the chromatogram has the correct mass for your target compound.

Analysis Type Purpose Recommended Acceptance Criteria
¹H and ¹³C NMR Structural confirmationSpectrum consistent with proposed structure
HRMS Confirm molecular weight & formulaMeasured mass within 5 ppm of calculated mass
HPLC-UV Quantify purity≥95% for in vitro screening; ≥98% for in vivo studies[3]

Q3: My compound is pure, but could solubility be the issue?

A3: Absolutely. A compound cannot exhibit activity if it is not dissolved in the assay medium.[4] Pyridazinone cores, while often incorporated to improve drug-like properties, can become poorly soluble depending on their substituents.[5]

  • The "Precipitation Cliff": The effective concentration of your compound in an assay is limited by its solubility in the aqueous buffer. If you test concentrations above this limit, the compound may precipitate, leading to artificially low and highly variable activity measurements.

  • Initial Check: Prepare your highest test concentration in the final assay buffer. Let it sit for the duration of your experiment and visually inspect for any precipitate or cloudiness.

  • Solvent Effects: Ensure the final concentration of your stock solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells to avoid artifacts.[6]

Protocol: Basic Kinetic Solubility Assessment

  • Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Serially dilute the stock solution into your final aqueous assay buffer to achieve a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).

  • Incubate the solutions at the assay temperature (e.g., 37°C) for 1-2 hours.

  • Measure the turbidity of each solution using a nephelometer or plate reader at ~620 nm.

  • The concentration at which a sharp increase in turbidity is observed is your approximate kinetic solubility limit. Do not test concentrations above this limit without formulation aids.

Q4: Could my pyridazinone be degrading during the experiment?

A4: Yes, compound instability can lead to erroneous structure-activity relationships (SAR) and false negative results.[7] The pyridazinone ring itself is generally stable, but certain functional groups can be labile under specific assay conditions (e.g., pH, presence of certain enzymes in serum, exposure to light).[8][9]

Protocol: Compound Stability Check via LC-MS

  • Prepare a solution of your compound in the complete assay medium (including buffer, serum, cells, etc.) at your highest test concentration.

  • Take an aliquot at Time = 0 and immediately analyze it by LC-MS to get a starting peak area (Area_T0).

  • Incubate the remaining solution under the exact conditions of your biological assay (time, temperature, light exposure).

  • At the end of the incubation period, take a final aliquot and analyze it by LC-MS to get the final peak area (Area_T_final).

  • Calculate % Remaining: (% Remaining) = (Area_T_final / Area_T0) * 100. A value below 80% suggests significant degradation is occurring and may be the cause of low bioactivity.

Section 2: Bioassay Design & Execution

If you have confirmed your compound is pure, soluble, and stable, the next step is to scrutinize the biological assay itself.

Q5: How can I be sure my assay is performing correctly?

A5: A robust assay must be validated with appropriate controls. Without these, you cannot trust your results.[10]

  • Positive Control: A known active compound for your target/pathway. It must show a strong, dose-dependent effect in the expected range. If the positive control fails, the assay itself is flawed.

  • Negative Control: A compound structurally similar to your test compound but known to be inactive. This helps rule out non-specific effects of your chemical scaffold.

  • Vehicle Control: This is your baseline and should contain the same final concentration of solvent (e.g., DMSO) as your test wells. It defines 0% inhibition or 100% activity.

Assay_Validation Test_Compound Test Compound (Pyridazinone) Assay Biological Assay (e.g., Enzyme Activity, Cell Viability) Test_Compound->Assay Positive_Control Positive Control (Known Activator/Inhibitor) Positive_Control->Assay Vehicle_Control Vehicle Control (e.g., 0.1% DMSO) Vehicle_Control->Assay Result_Test Low Activity (The Problem) Assay->Result_Test Observed Result_Positive High Activity (Confirms Assay Works) Assay->Result_Positive Expected Result_Vehicle Baseline Activity (Reference) Assay->Result_Vehicle Expected

Caption: The role of controls in validating assay results.

Q6: Could my compound be interfering with the assay technology?

A6: Yes, this is a common source of artifacts, particularly in high-throughput screening. Compounds can interfere with detection methods (e.g., fluorescence, luminescence) or act as Pan-Assay Interference Compounds (PAINS).[11]

  • Fluorescence Quenching/Enhancement: If you are using a fluorescence-based readout, your compound may absorb light at the excitation or emission wavelength, leading to a false signal.

  • Luciferase Inhibition: Many compounds directly inhibit luciferase enzymes, which are common reporters in cell-based assays.

  • Compound Aggregation: At high concentrations, some compounds form aggregates that can non-specifically sequester and inhibit proteins, leading to false-positive results that are not dose-dependent in a typical manner.[12]

To test for this, run a "promiscuity" or "counter-screen" assay. This involves testing your compound in an assay that uses the same detection technology but a completely unrelated biological target. Activity in this assay suggests interference.

Section 3: Mechanistic & Structure-Activity Relationship (SAR) Insights

If the compound and assay are both sound, you must consider more complex biological and chemical reasons for low activity.

Q7: My compound is intended for a cell-based assay. Could it be failing to enter the cells?

A7: Yes, poor membrane permeability is a major reason why compounds that are potent in biochemical assays fail in cellular assays.[1][13] For a compound to work on an intracellular target, it must first cross the cell membrane.

  • Physicochemical Properties: Properties like high molecular weight, excessive hydrogen bond donors, and high polar surface area can limit passive diffusion across the cell membrane.

  • Efflux Pumps: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the cell, preventing them from reaching their target.[14]

Experiment: Caco-2 Permeability Assay

A standard way to assess intestinal permeability, which serves as a surrogate for general cell permeability, is the Caco-2 assay.[15][16][17] This assay measures the rate of compound transport across a monolayer of Caco-2 cells, providing an apparent permeability coefficient (Papp). A low Papp value suggests poor absorption and potentially poor cell entry.

Q8: I have confirmed my compound gets into cells, but activity is still low. How do I confirm it's actually binding to my intended target?

A8: Demonstrating that your compound physically interacts with its target in a cellular environment is the gold standard for confirming its mechanism of action.[18][19][20][21] Low activity may simply mean the binding affinity is too weak.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding.[22] A bound ligand typically stabilizes the protein, increasing its melting temperature.

  • NanoBRET™/HiBiT Lytic Assays: These are bioluminescence-based methods that can quantify compound binding to a specific target protein within intact or lysed cells.

Q9: My compound is pure, stable, soluble, cell-permeable, and engages the target, but the potency is just too low. What's next?

A9: This is where Structure-Activity Relationship (SAR) analysis becomes critical. Low potency in a validated compound suggests that the molecular structure is not yet optimized for strong interaction with the target's binding site. The pyridazinone scaffold is highly versatile, and small changes to its substituents can dramatically impact activity.[23][24][25][26]

  • Analyze Binding Pockets: If a crystal structure of your target is available, use molecular modeling to visualize how your compound fits. Does it make key hydrogen bonds or hydrophobic interactions? Recent studies on pyridazinone-based inhibitors, for instance, highlight the importance of hydrogen bonds formed by the pyridazinone group itself.[27]

  • Systematic Modification: Make systematic changes to the substituents on the pyridazinone ring. Explore different sizes, electronic properties, and hydrogen-bonding capabilities at each position to probe the SAR and identify modifications that improve potency.[23][27]

SAR_Exploration cluster_R1 R1 Substituent cluster_R2 R2 Substituent cluster_Outcomes Observed Properties Core Pyridazinone Scaffold R1_Small Small Alkyl Core->R1_Small R1_Aryl Aromatic Ring Core->R1_Aryl R1_HBD H-Bond Donor Core->R1_HBD R2_Polar Polar Group Core->R2_Polar R2_Nonpolar Nonpolar Group Core->R2_Nonpolar Potency Potency R1_Aryl->Potency + Solubility Solubility R1_Aryl->Solubility - R1_HBD->Potency + R2_Polar->Solubility + Permeability Permeability R2_Polar->Permeability - R2_Nonpolar->Permeability +

Caption: Iterative exploration of Structure-Activity Relationships.

By systematically working through these troubleshooting stages, you can confidently identify the root cause of low bioactivity and make informed decisions to advance your pyridazinone-based drug discovery project.

References

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Pyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the N-alkylation of pyridazinones. This guide is designed to provide practical, in-depth solutions to common challenges encountered during this crucial synthetic transformation. As Senior Application Scientists, we've structured this resource to not only offer troubleshooting steps but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing a low yield of my desired N-alkylated pyridazinone. What are the likely causes and how can I improve it?

Low yields are a frequent hurdle in pyridazinone alkylation.[1] A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Underlying Causes & Solutions:

  • Purity of Starting Materials: Impurities in your pyridazinone starting material or alkylating agent can introduce side reactions that consume reagents and lower the yield.[1]

    • Recommendation: Ensure the purity of your starting materials. Recrystallize or chromatograph the pyridazinone if necessary. Use freshly purified or distilled alkylating agents.

  • Ineffective Deprotonation (Base Selection): The N-alkylation reaction proceeds via the deprotonation of the pyridazinone nitrogen to form a nucleophilic anion. If the base is not strong enough to effectively deprotonate the pyridazinone, the reaction will be slow or may not proceed at all.[2]

    • Recommendation: The choice of base is critical.[1] Consider the pKa of your pyridazinone. For less acidic pyridazinones, a stronger base may be required.

      • Common Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH) are frequently used.[2][3] Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in many organic solvents.[2] NaH is a very strong, non-nucleophilic base but requires strictly anhydrous conditions.[2]

  • Poor Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent significantly impacts reactivity.

    • Recommendation: Reactivity follows the general trend: Iodides > Bromides > Chlorides.[2] If you are using an alkyl bromide with poor results, switching to the corresponding iodide can dramatically increase the reaction rate.[2] Alternatively, adding a catalytic amount of potassium iodide (KI) can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[2][4]

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Recommendation: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Microwave irradiation can also be a powerful tool to accelerate sluggish reactions.[2][5] However, be cautious of excessively high temperatures, which can lead to decomposition of reactants or products.[1]

  • Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction kinetics.[1][2]

    • Recommendation: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally good choices for N-alkylation reactions as they can solvate the cation of the base and leave the anion more reactive.[2] If solubility is an issue, a systematic screen of solvents is recommended.[1]

Question 2: My reaction is producing a mixture of N-alkylated and O-alkylated products. How can I improve the regioselectivity for N-alkylation?

The pyridazinone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. Controlling the regioselectivity is a common challenge.[2][6]

Factors Influencing N- vs. O-Alkylation:

  • Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, hard electrophiles tend to react with hard nucleophiles, and soft electrophiles with soft nucleophiles. The nitrogen atom of the pyridazinone anion is generally considered "softer" than the oxygen atom.

    • Recommendation: Use "softer" alkylating agents. For example, alkyl halides are softer electrophiles than alkyl sulfates.

  • Solvent Choice: The solvent can have a profound impact on regioselectivity.[7]

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents tend to favor N-alkylation.[2][7] They effectively solvate the cation, leaving a "naked" and highly reactive anion. The greater charge density on the oxygen atom is more strongly solvated, leaving the more nucleophilic nitrogen to react.

    • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen bond with the oxygen atom of the pyridazinone anion, making it less available for reaction and thus favoring N-alkylation.

  • Counter-ion Effects (Base Choice): The nature of the cation from the base can influence the site of alkylation.

    • Recommendation: Larger, more polarizable cations (like Cs⁺ from Cs₂CO₃) can coordinate less tightly with the oxygen, leading to a higher N/O ratio.

Question 3: I am observing the formation of multiple N-alkylated regioisomers. How can I control which nitrogen atom is alkylated?

For pyridazinones with two available nitrogen atoms for alkylation, achieving regioselectivity can be challenging.[1] The outcome is often a delicate balance of steric and electronic factors.[1][3]

Strategies for Controlling Regioselectivity:

  • Steric Hindrance: This is often the most dominant factor.[1]

    • Recommendation: Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[1] You can leverage this by using a bulkier alkylating agent or by having a bulky substituent already present on the pyridazinone ring.

  • Electronic Effects: The electron density at each nitrogen atom, influenced by the substituents on the ring, will affect its nucleophilicity.[1]

    • Recommendation: Electron-donating groups will increase the nucleophilicity of the nearby nitrogen, while electron-withdrawing groups will decrease it. This can be used to direct the alkylation to a specific position.

  • Reaction Conditions: The choice of base and solvent can also influence the regioselectivity of N-alkylation.[1][7]

    • Recommendation: A systematic screening of reaction conditions is often necessary to optimize for the desired regioisomer.[1] For instance, a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1]

Question 4: My reaction is very slow, and I see a lot of starting material remaining even after prolonged reaction times. What can I do?

A sluggish reaction can often be attributed to several of the factors that also cause low yields.

Troubleshooting a Slow Reaction:

  • Increase Temperature: As a first step, cautiously increasing the reaction temperature can significantly increase the rate.[2]

  • More Reactive Alkylating Agent: Switch from an alkyl chloride or bromide to an alkyl iodide.[2] The addition of catalytic KI is also a viable strategy.[2][4]

  • Stronger Base/Better Solvent Combination: Ensure your base is strong enough for efficient deprotonation.[2] Switching to a more polar aprotic solvent like DMF or DMSO can also accelerate the reaction.[2]

  • Phase-Transfer Catalysis (PTC): For reactions in biphasic systems or where solubility is a major issue, a phase-transfer catalyst can be highly effective at increasing the reaction rate.[5]

Experimental Protocols & Data

General Protocol for N-Alkylation of a Pyridazinone

This is a general guideline and may require optimization for specific substrates.

  • To a solution of the pyridazinone (1.0 mmol) in a suitable anhydrous solvent (e.g., DMF, 5 mL) in a round-bottom flask equipped with a magnetic stir bar, add the base (e.g., K₂CO₃, 2.0 mmol).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.2 mmol) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Influence of Reaction Parameters on Yield and Selectivity

The following table summarizes hypothetical outcomes based on common experimental observations to illustrate the impact of different reaction parameters.

EntryBase (equiv.)Alkylating AgentSolventTemp (°C)Time (h)Yield (%)N/O Ratio
1K₂CO₃ (2.0)Benzyl BromideAcetone56 (reflux)24355:1
2Cs₂CO₃ (2.0)Benzyl BromideDMF801285>19:1
3NaH (1.5)Benzyl BromideTHF67 (reflux)892>19:1
4K₂CO₃ (2.0)Benzyl ChlorideDMF80242010:1
5K₂CO₃ (2.0)Benzyl IodideDMF80690>19:1

Visual Guides

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity change_base Increase Base Strength (e.g., K₂CO₃ → Cs₂CO₃ or NaH) check_purity->change_base If pure change_alkylating_agent Increase Alkylating Agent Reactivity (Br → I or add KI) change_base->change_alkylating_agent increase_temp Increase Reaction Temperature change_alkylating_agent->increase_temp change_solvent Change Solvent (e.g., Acetone → DMF/DMSO) increase_temp->change_solvent yield_improved Yield Improved change_solvent->yield_improved

Caption: A systematic workflow for troubleshooting low yields in N-alkylation reactions.

Decision Tree for Optimizing Regioselectivity (N- vs. O-Alkylation)

regioselectivity_optimization start Poor N/O Regioselectivity solvent_check What is the solvent? start->solvent_check base_check Consider Base Counter-ion solvent_check->base_check Polar Aprotic use_polar_aprotic Use Polar Aprotic Solvent (DMF, DMSO) solvent_check->use_polar_aprotic Non-polar or Protic use_cs_base Switch to Cs₂CO₃ base_check->use_cs_base Using K⁺ or Na⁺ success Improved N-selectivity base_check->success Already using Cs⁺ use_polar_aprotic->base_check use_cs_base->success

Caption: Decision-making process for improving N-alkylation regioselectivity.

References

Technical Support Center: Overcoming Solubility Challenges with 5-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-chloropyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experimentation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

While specific quantitative solubility data for this compound is not extensively reported in public literature, we can infer its likely behavior based on its structure and data from closely related pyridazinone analogs. Pyridazinone derivatives are known to often exhibit poor aqueous solubility.[1]

For a practical reference, we can examine the experimentally determined solubility of a structurally similar compound, 6-phenyl-pyridazin-3(2H)-one (PPD). A recent study thoroughly investigated the solubility of PPD in various solvents at different temperatures.[2][3] The data shows that PPD has very low solubility in water but is highly soluble in dimethyl sulfoxide (DMSO).[2][4]

Table 1: Mole Fraction Solubility (x_e) of 6-phenyl-pyridazin-3(2H)-one (PPD) in Select Solvents at Different Temperatures [3]

Temperature (K)Water (x_e * 10^5)Methanol (x_e * 10^3)Ethanol (x_e * 10^3)Dimethyl Sulfoxide (DMSO) (x_e * 10^1)
298.21.265.188.224.73
303.2----
308.2----
313.2----
318.2----

Data extracted from Molecules 2019, 24(18), 3404.[3]

Given the structural similarities, it is reasonable to anticipate that this compound will also exhibit limited aqueous solubility and higher solubility in polar aprotic solvents like DMSO. However, experimental verification is crucial.

Q2: How does pH likely affect the solubility of this compound?

This means that in acidic conditions (low pH), the nitrogen atoms in the pyridazine ring can become protonated, forming a more soluble salt. Conversely, in neutral to basic conditions, the compound will exist in its less soluble, neutral form. Therefore, adjusting the pH to the acidic range is a primary strategy to explore for enhancing aqueous solubility.

Q3: What are the initial steps I should take if I'm struggling to dissolve this compound?

If you are encountering solubility issues, a systematic approach is recommended. Start with small-scale solubility testing in a range of solvents.

Troubleshooting Guide: A Systematic Approach to Solubilization

This guide provides a structured workflow for researchers to systematically address solubility challenges with this compound and similar compounds.

Step 1: Preliminary Solubility Assessment

The first step is to determine a qualitative solubility profile. This will inform your choice of solvent for stock solutions and subsequent experiments.

Protocol 1: Small-Scale Qualitative Solubility Testing

  • Preparation: Weigh out a small, known amount of this compound (e.g., 1 mg) into several small, clear vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent. A good starting panel of solvents includes:

    • Water (or your aqueous buffer of choice)

    • Ethanol

    • Methanol

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

  • Observation & Agitation: Vortex each vial vigorously for 1-2 minutes. Visually inspect for complete dissolution. If the compound does not dissolve, gently warm the vial (e.g., to 37-50 °C) and vortex again. Note any changes in solubility with temperature.

  • Documentation: Record your observations in a table, noting whether the compound is "freely soluble," "sparingly soluble," or "insoluble" in each solvent at room temperature and with heating.

Step 2: Quantitative Solubility Determination (Shake-Flask Method)

For more precise measurements, the isothermal shake-flask method is a reliable technique to determine thermodynamic solubility.[5]

Protocol 2: Isothermal Shake-Flask Solubility Determination

  • Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of your chosen solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in an isothermal shaker or a constant temperature water bath set to your desired experimental temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Centrifuge the vial at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a suitable syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed volumetric flask.

  • Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

The following diagram illustrates the workflow for this protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess compound to solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 Shake-Flask Method sep1 Settle undissolved solid equil1->sep1 sep2 Centrifuge for complete phase separation sep1->sep2 analysis1 Withdraw and filter supernatant sep2->analysis1 analysis2 Determine concentration (UV-Vis/HPLC) analysis1->analysis2

Caption: Workflow for Shake-Flask Solubility Determination.

Step 3: Strategies for Solubility Enhancement

If the solubility of this compound in your desired solvent system is insufficient, several strategies can be employed. The choice of method will depend on the specific requirements of your experiment.

As discussed, for aqueous solutions, lowering the pH is a primary strategy.

Protocol 3: pH-Dependent Solubility Profiling

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Perform the shake-flask solubility determination (Protocol 2) in each buffer.

  • Plot the measured solubility against the pH to determine the optimal pH range for dissolution.

For many poorly soluble drugs, the addition of a water-miscible organic solvent (co-solvent) can significantly increase solubility.[1] Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).

Table 2: Mole Fraction Solubility (x_e) of 6-phenyl-pyridazin-3(2H)-one (PPD) in DMSO-Water Mixtures at 298.2 K [2]

Mass Fraction of DMSOMole Fraction Solubility (x_e)
0.05.82 x 10^-6
0.12.15 x 10^-5
0.27.89 x 10^-5
0.32.91 x 10^-4
0.41.07 x 10^-3
0.53.96 x 10^-3
0.61.46 x 10^-2
0.75.40 x 10^-2
0.81.99 x 10^-1
0.93.33 x 10^-1
1.04.00 x 10^-1

Data extracted from Molecules 2020, 25(1), 51.[2]

As the data for PPD demonstrates, even small amounts of a co-solvent like DMSO can dramatically increase aqueous solubility. When using co-solvents, it is critical to consider their potential impact on your experimental system (e.g., enzyme activity, cell viability). Always run appropriate vehicle controls.

In drug development, excipients are often used to improve the solubility and bioavailability of active pharmaceutical ingredients. Two common classes of solubilizing excipients are surfactants and cyclodextrins.

  • Surfactants: These are amphiphilic molecules that can form micelles in solution.[1] The hydrophobic core of the micelle can encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous media. Common laboratory surfactants include Tween® 20, Tween® 80, and Triton™ X-100.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the guest molecule from the aqueous environment.

The selection and concentration of these excipients must be carefully optimized for your specific application.

The following decision tree can guide your troubleshooting process:

G start Solubility Issue with This compound qual_sol Perform Qualitative Solubility Screen start->qual_sol is_soluble Is it soluble in a suitable organic solvent? qual_sol->is_soluble use_stock Prepare concentrated stock and dilute into aqueous buffer is_soluble->use_stock Yes aq_sol_issue Poor Aqueous Solubility is_soluble->aq_sol_issue No, or requires aqueous solution ph_adjust Adjust pH (acidic) aq_sol_issue->ph_adjust ph_success Solubility Improved? ph_adjust->ph_success use_ph_buffer Use optimized pH buffer ph_success->use_ph_buffer Yes cosolvent Use Co-solvents (e.g., DMSO, Ethanol) ph_success->cosolvent No cosolvent_success Solubility Improved? cosolvent->cosolvent_success use_cosolvent Use co-solvent system (with vehicle control) cosolvent_success->use_cosolvent Yes excipients Formulate with Excipients (Surfactants, Cyclodextrins) cosolvent_success->excipients No

Caption: Decision Tree for Overcoming Solubility Issues.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[6]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles.

  • Skin and Body Protection: Wear a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood.[7]

Handling and Storage:

  • Avoid contact with skin and eyes.[6]

  • Avoid formation of dust and aerosols.[6]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] Recommended storage temperature is 2-8°C.[8][9]

  • Keep away from incompatible materials such as strong oxidizing agents.[10]

In case of a spill, evacuate the area, ensure adequate ventilation, and use an inert absorbent material for cleanup.[7] Dispose of all waste as hazardous waste in accordance with local, state, and federal regulations.[7]

References

Technical Support Center: Characterization of Chloropyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the characterization of chloropyridazinone compounds. As a Senior Application Scientist, I've designed this guide to move beyond simple procedural lists and address the nuanced challenges and chemical intricacies you may encounter. This resource is structured to provide not only solutions to common problems but also a deeper understanding of the underlying chemical principles, empowering you to design robust, self-validating analytical methods.

Section 1: Troubleshooting Guide - The Analytical Workflow

This section addresses specific, practical problems you might face during the analysis of chloropyridazinones, from sample preparation to chromatographic separation.

1.1 Sample Preparation & Stability

Question: Why is my chloropyridazinone analyte showing degradation in my sample diluent even before injection?

Answer: This is a frequent and critical issue rooted in the inherent reactivity of the chloropyridazinone scaffold. The primary cause is nucleophilic aromatic substitution (SNAr), where the chloro group is displaced by a nucleophile.[1]

  • Causality—The Chemistry: The pyridazinone ring contains two adjacent nitrogen atoms (a diazine system), which are electron-withdrawing. This effect, combined with the electronegativity of the chlorine atom, renders the carbon atom attached to the chlorine highly electrophilic and susceptible to attack.[1][2] Common nucleophiles present in your workflow can trigger this degradation:

    • Solvent-Mediated Solvolysis: Protic solvents, especially methanol or water, can act as weak nucleophiles, leading to the formation of methoxy- or hydroxy-pyridazinone impurities. This process is often accelerated by basic pH conditions.

    • Buffer Components: Nucleophilic buffer species (e.g., phosphate, acetate) can displace the chlorine atom.

    • pH Effects: Basic conditions (pH > 8) significantly accelerate degradation by increasing the nucleophilicity of water or promoting the presence of stronger nucleophiles like hydroxide ions.

  • Troubleshooting & Solution:

    • Solvent Selection: Prioritize aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) for your sample diluent. If aqueous solubility is required, use a mixture of ACN and water, keeping the aqueous portion to a minimum.

    • pH Control: Ensure your sample diluent is neutral or slightly acidic (pH 4-6). This protonates the ring nitrogens, reducing the ring's activation towards nucleophilic attack.

    • Temperature Management: Keep samples in the autosampler at a reduced temperature (e.g., 4-10 °C) to slow down the degradation kinetics.

    • Time Limitation: Analyze samples as quickly as possible after preparation. Perform a solution stability study by assaying the sample at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to determine the maximum viable time before significant degradation occurs.[3]

1.2 Chromatographic Analysis (HPLC)

Question: I'm observing severe peak tailing for my chloropyridazinone compound in reversed-phase HPLC. What's causing this and how do I fix it?

Answer: Peak tailing for nitrogen-containing heterocyclic compounds like chloropyridazinones is almost always due to undesirable secondary interactions with the stationary phase.[4]

  • Causality—The Interactions:

    • Silanol Interactions: The primary culprit is the interaction between the basic nitrogen atoms in the pyridazinone ring and acidic residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[4][5] This ionic interaction is a stronger retention mechanism than the intended hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.

    • Metal Chelation: The diazine system can chelate with trace metal impurities (e.g., iron, aluminum) within the silica matrix, leading to further peak distortion.[5]

  • Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnosing and resolving peak tailing.

HPLC_Tailing_Troubleshooting start Peak Tailing Observed (Tailing Factor > 1.2) check_ph Is Mobile Phase pH 2.5-3.5? start->check_ph adjust_ph Action: Lower pH to 2.5-3.0 using Formic or Phosphoric Acid check_ph->adjust_ph No check_column Are you using a modern, high-purity, end-capped column? check_ph->check_column Yes end_good Peak Shape Improved adjust_ph->end_good change_column Action: Switch to a column with Type B high-purity silica or a polar-embedded phase. check_column->change_column No check_additive Have you tried a competing base additive? check_column->check_additive Yes change_column->end_good add_tea Action: Add 0.1% Triethylamine (TEA) to the mobile phase to mask silanol sites. check_additive->add_tea No check_additive->end_good Yes, but still tailing. Consider column replacement. add_tea->end_good

Caption: Decision workflow for troubleshooting HPLC peak tailing.

  • Detailed Solutions:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH to ~3 protonates the silanol groups, neutralizing their negative charge and preventing ionic interactions with your basic analyte.[4]

    • Use High-Purity, End-Capped Columns: Modern (Type B) silica columns are manufactured with fewer metal impurities and have most residual silanols "capped" with a chemical group (e.g., trimethylsilyl), significantly reducing the sites available for secondary interactions.[5]

    • Add a Competing Base: For particularly stubborn tailing, adding a small amount of a competing base like triethylamine (TEA) (0.1-0.2%) to the mobile phase can be effective. The TEA molecules will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[5]

Parameter Recommendation for Chloropyridazinones Rationale
Column C18, High-Purity End-Capped Silica (Type B)Minimizes silanol interactions, the primary cause of peak tailing for basic compounds.[5]
Mobile Phase A 0.1% Formic Acid or 20mM Phosphate Buffer in WaterEnsures pH is low enough (~2.7-3.0) to protonate silanols and the analyte.
Mobile Phase B Acetonitrile or MethanolStandard reversed-phase organic modifiers.
pH 2.5 - 3.5Suppresses silanol activity and ensures the analyte is in a single, protonated state.[4]
Temperature 30 - 40 °CImproves peak efficiency and can reduce viscosity, lowering backpressure.
Sample Diluent 50:50 Acetonitrile:Water (or match initial mobile phase)Ensures good peak shape and prevents sample precipitation on the column.
Table 1: Recommended Starting Conditions for HPLC Analysis.
Section 2: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section covers broader topics related to the fundamental chemistry and analytical strategy for chloropyridazinones.

Question: What are the key stability concerns for chloropyridazinones, and how do I design a robust stability-indicating method?

Answer: The primary stability concern is the susceptibility of the C-Cl bond to hydrolysis and other nucleophilic substitutions.[1][6] A stability-indicating method must be able to separate the intact drug from all potential degradation products.[7] This is non-negotiable for regulatory submissions and ensuring product quality.[8]

The development of such a method relies on Forced Degradation (Stress) Studies .[7][9] In these studies, the drug substance is intentionally exposed to harsh conditions to generate likely degradants.[8]

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (e.g., 0.1M HCl) analysis Analyze Stressed Samples by HPLC-UV/MS acid->analysis base Base Hydrolysis (e.g., 0.1M NaOH) base->analysis oxidation Oxidation (e.g., 3% H2O2) oxidation->analysis thermal Thermal (e.g., 80°C) thermal->analysis photo Photolytic (ICH Light Box) photo->analysis api Chloropyridazinone API / Drug Product api->acid api->base api->oxidation api->thermal api->photo evaluation Evaluate Peak Purity & Mass Balance analysis->evaluation result Validated Stability- Indicating Method evaluation->result All peaks pure Mass balance >95%

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study

  • Preparation: Prepare solutions of your chloropyridazinone (~1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).

  • Stress Conditions: Expose the solutions to the following conditions. The goal is to achieve 5-20% degradation.[9][10] Adjust exposure time or stressor concentration as needed.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60-80°C for several hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 1-2 hours (this is often the most aggressive condition). Neutralize with acid before injection.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for several hours.

    • Thermal Degradation: Store the solution (and solid sample) in an oven at 80°C for 24-48 hours.

    • Photolytic Degradation: Expose the solution (and solid sample) to light according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your proposed HPLC method, preferably with both UV (DAD) and Mass Spectrometry (MS) detectors.

  • Evaluation:

    • Specificity: The method must resolve the main peak from all degradation products and any formulation excipients.[11]

    • Peak Purity: Use a Diode Array Detector (DAD) to assess peak purity of the parent compound in all stressed samples.

    • Mass Balance: The sum of the parent compound and all degradation products should account for >95% of the initial concentration to ensure all major degradants are detected.

Question: What are the essential spectroscopic techniques for characterizing a novel chloropyridazinone, and what are the common pitfalls in data interpretation?

Answer: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and sometimes Infrared (IR) spectroscopy is essential for unambiguous structure elucidation.[12][13]

  • Mass Spectrometry (MS):

    • Utility: Provides the molecular weight and elemental composition (via High-Resolution MS, HRMS). The key pitfall is misinterpreting the isotopic pattern.

    • Expert Insight: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, any fragment containing one chlorine atom will appear as a pair of peaks (M and M+2) with a 3:1 intensity ratio.[12] Failure to observe this pattern is a strong indication that your compound is not what you think it is.

  • NMR Spectroscopy (¹H and ¹³C):

    • Utility: Provides the carbon-hydrogen framework of the molecule, confirming connectivity and substitution patterns.[14][15]

    • Common Pitfalls:

      • Solvent Choice & Protons: Using protic solvents like DMSO-d₆ or CD₃OD can lead to H-D exchange with any N-H protons on the pyridazinone ring, causing those peaks to broaden or disappear. Always run a sample in a non-protic solvent like CDCl₃ if possible to confirm N-H signals.[16]

      • Overlapping Signals: Aromatic protons on other parts of the molecule can overlap with the pyridazinone ring proton, complicating interpretation. 2D NMR techniques like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) are not optional; they are mandatory for unambiguous assignment.[14][15]

      • Ignoring Quadrupolar Broadening: The nitrogen atoms in the ring have a quadrupole moment which can sometimes cause broadening of adjacent ¹³C signals in the carbon NMR spectrum. Be aware that these signals may be less sharp than others.

  • Infrared (IR) Spectroscopy:

    • Utility: Confirms the presence of key functional groups.

    • Expert Insight: Look for a strong carbonyl (C=O) stretch, typically around 1650-1680 cm⁻¹, which is characteristic of the pyridazinone ring amide.[12] Also, look for the C=N stretch around 1600-1620 cm⁻¹.[12] The absence of a strong C=O band is a major red flag.

By anticipating these common pitfalls in chromatography, stability testing, and spectroscopic analysis, you can develop more efficient, accurate, and reliable characterization methods for chloropyridazinone compounds.

References

Technical Support Center: Regioselectivity in Dichloropyridazinone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide you, our fellow researchers and drug development professionals, with advanced troubleshooting strategies and foundational knowledge for controlling regioselectivity in reactions involving dichloropyridazinones. We understand that achieving single-isomer purity is often a critical bottleneck, and this resource aims to elucidate the causal factors and provide actionable protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity, and why is it a critical issue for dichloropyridazinones?

A1: Regioselectivity refers to the preference for a chemical reaction to occur at one specific position or orientation over all other possibilities.[1] In the context of a dichloropyridazinone, which has two reactive chlorine atoms, a nucleophilic substitution reaction can potentially yield two different products (regioisomers), where the nucleophile has replaced one of the two chlorines.

Controlling this selectivity is paramount in drug discovery and development for several reasons:

  • Biological Activity: Different regioisomers often exhibit vastly different pharmacological profiles, efficacy, and toxicity.

  • Intellectual Property: A specific, single isomer is often the subject of a patent, making its selective synthesis crucial.

  • Purification: Separating regioisomers can be exceptionally difficult and costly, often requiring chiral chromatography or extensive crystallization studies, which impacts yield and scalability.

Q2: What are the fundamental factors governing which chlorine atom reacts in a nucleophilic aromatic substitution (SNAr) reaction?

A2: The regiochemical outcome of an SNAr reaction on a dichloropyridazinone is primarily a function of the electronic and steric environment of the two reactive carbon centers. The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex), and the preferred pathway is the one that involves the more stable intermediate.

Two main factors dictate this:

  • Electronic Effects: The carbon atom that is more electron-deficient (more electrophilic) will be preferentially attacked by the nucleophile. This is influenced by the electron-withdrawing nature of the pyridazinone nitrogens and any other substituents on the ring. Computational methods, like analyzing the Lowest Unoccupied Molecular Orbital (LUMO), can predict these reactive sites. For instance, in related systems like 2,4-dichloroquinazolines, the carbon at the 4-position has a higher LUMO coefficient, making it the primary site for nucleophilic attack.[2]

  • Steric Hindrance: A nucleophile will more readily attack the less sterically hindered carbon atom. Bulky groups adjacent to one of the chlorine atoms can effectively "shield" it, directing the incoming nucleophile to the other, more accessible position.

Q3: How do other substituents on the pyridazinone ring influence regioselectivity?

A3: Substituents play a decisive role by modulating the electronic properties of the ring.

  • Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂, -CF₃, -CN) will further deplete electron density at the carbon atoms, particularly at the ortho and para positions relative to the EWG. This can enhance the reactivity of the closer chlorine atom, making it a more favorable site for attack.

  • Electron-Donating Groups (EDGs): An EDG (e.g., -OCH₃, -NH₂, -CH₃) increases electron density in the ring. This can sometimes lead to a reversal of the "expected" selectivity. In studies on 2,4-dichloropyrimidines, an EDG at the C-6 position was found to make the C-2 position more susceptible to attack, contrary to the usual C-4 selectivity.[3] This is because EDGs can alter the energy and distribution of the molecule's frontier orbitals (LUMO and LUMO+1), changing the primary site of reactivity.[3]

Troubleshooting Guide: Improving Regioselectivity

This section addresses common experimental failures and provides systematic approaches for optimization.

Problem: My reaction is producing an inseparable mixture of regioisomers (e.g., 50:50 or 60:40). How can I improve the ratio to favor one product?

This is the most common challenge. When intrinsic electronic and steric factors do not provide sufficient bias, you must manipulate the reaction conditions to favor one reaction pathway over the other.

The choice of solvent is a powerful yet often overlooked tool for controlling regioselectivity. Solvents can selectively stabilize one of the two competing transition states.

  • Causality:

    • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These solvents excel at solvating cations but leave anions (the nucleophile) relatively "bare" and highly reactive. They are excellent for SNAr reactions but may not offer much selectivity if the two transition states have similar polarity.

    • Polar Protic Solvents (e.g., Ethanol, Isopropanol, Acetic Acid): These solvents can form hydrogen bonds.[4] If one transition state intermediate has a localized charge that can be stabilized by hydrogen bonding more effectively than the other, using a protic solvent can significantly enhance selectivity.

    • Nonpolar Solvents (e.g., Toluene, Dioxane): In a nonpolar environment, subtle intramolecular interactions (like hydrogen bonding between the nucleophile and a ring nitrogen) can become the dominant factor in guiding selectivity, which might be masked in more polar solvents.

  • Actionable Advice:

    • Run a parallel screen of 4-6 solvents covering a range of polarities and proticities.

    • Analyze the regioisomeric ratio by ¹H NMR or LC-MS for each reaction.

    • Even a modest improvement (e.g., from 60:40 to 80:20) indicates that the transition states have different solvation requirements, which you can then further optimize.

Reactions can be under either kinetic or thermodynamic control. By adjusting the temperature, you can favor one regime over the other.

  • Causality:

    • Kinetic Control (Low Temperature): At lower temperatures (e.g., -78 °C to 0 °C), the product that is formed fastest (i.e., has the lowest activation energy) will predominate. This is often the less sterically hindered position.

    • Thermodynamic Control (High Temperature): At higher temperatures, if the reaction is reversible, an equilibrium can be established, and the most stable product will be the major isomer.

  • Actionable Advice:

    • First, run the reaction at a low temperature (e.g., 0 °C). This will favor the kinetically preferred product.

    • Separately, run the reaction at an elevated temperature (e.g., 80-120 °C).

    • If the product ratio changes significantly with temperature, you can exploit this to maximize the desired isomer. If the ratio remains the same, the reaction is likely irreversible under these conditions, and temperature will primarily affect rate, not selectivity.

A catalyst can fundamentally alter the reaction pathway and is a modern approach to achieving "regiodivergence"—where different catalysts lead to different regioisomers from the same starting material.[5]

  • Causality:

    • Lewis Acids (e.g., AlCl₃, TiCl₄, Sc(OTf)₃): A Lewis acid can coordinate to one of the pyridazinone's nitrogen atoms. This coordination dramatically increases the electron-withdrawing effect of that nitrogen, making the adjacent carbon significantly more electrophilic and directing the nucleophile's attack to that site.

    • Organocatalysts: Catalysts like substituted DMAP or certain phase-transfer catalysts can form specific non-covalent interactions (e.g., hydrogen bonding) with the substrate, effectively blocking one site while activating the other.[6][7]

  • Actionable Advice:

    • Screen a panel of Lewis acids, starting with substoichiometric amounts (10-20 mol%).

    • If Lewis acids don't work or are too harsh, explore organocatalysts known to influence regioselectivity in similar heterocyclic systems.

Visualizing the Problem and Solution

Diagram 1: Competing SNAr Pathways

SNAr_Pathways cluster_key Goal: Maximize difference between ΔG‡₁ and ΔG‡₂ Start Dichloropyridazinone + Nucleophile (Nu⁻) TS1 Transition State 1 (Attack at C-X) Start->TS1 Pathway A ΔG‡₁ TS2 Transition State 2 (Attack at C-Y) Start->TS2 Pathway B ΔG‡₂ Product1 Regioisomer 1 TS1->Product1 Product2 Regioisomer 2 TS2->Product2 k_node Troubleshooting_Workflow Start Problem: Regioisomeric Mixture Obtained CheckSolvent 1. Modify Solvent System (Polarity & H-Bonding) Start->CheckSolvent CheckTemp 2. Vary Temperature (Kinetic vs. Thermodynamic) CheckSolvent->CheckTemp CheckCatalyst 3. Introduce a Catalyst (Lewis Acid / Organocatalyst) CheckTemp->CheckCatalyst CheckNucleophile 4. Modify Nucleophile (Steric Bulk) CheckCatalyst->CheckNucleophile Improved Selectivity Improved? CheckNucleophile->Improved Improved->Start No (Re-evaluate Substrate) Optimize Optimize Leading Condition Improved->Optimize Yes End Achieved Desired Regiopurity Optimize->End

References

Validation & Comparative

A Comparative Guide to the Antifungal Activity of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial drug discovery, the emergence of fungal resistance to existing therapies presents a formidable challenge to global health. This necessitates a continuous search for novel scaffolds with potent and broad-spectrum antifungal activity. Among the heterocyclic compounds that have garnered significant attention, pyridazinone derivatives have emerged as a promising class of antifungal agents. Their versatile core structure allows for extensive chemical modification, leading to a wide array of derivatives with diverse biological activities.[1] This guide provides a comprehensive comparison of the antifungal activity of different pyridazinone derivatives, supported by experimental data and an in-depth analysis of their structure-activity relationships and mechanisms of action.

The Pyridazinone Scaffold: A Versatile Pharmacophore

The pyridazinone core, a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, serves as a privileged scaffold in medicinal chemistry. Its chemical tractability allows for substitutions at various positions, profoundly influencing its biological profile.

Caption: Generalized chemical structure of the pyridazinone core, highlighting positions for substituent (R) modifications.

Comparative Antifungal Efficacy: A Data-Driven Analysis

The antifungal potential of pyridazinone derivatives is best assessed through quantitative measures of their in vitro activity, primarily the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.

The following table summarizes the MIC values of representative pyridazinone derivatives against various clinically relevant fungal pathogens. This data has been compiled from multiple studies to provide a comparative overview.

Compound ID/ClassFungal StrainMIC (µg/mL)Reference
Diarylurea Derivatives
Compound 8g (3-Cl phenylthiourea)Candida albicans16[2]
Compound 8a (3,4-di-Cl phenylthiourea)Candida albicans32[2]
Compound 8j (3-Br phenylthiourea)Candida albicans32[2]
Bis-pyridazinone Derivatives
Compound IIIdAspergillus niger"very good activity"[1]
Compound IIIdCandida albicans"very good activity"[1]
Compound IIIaAspergillus niger"good activity"[1]
Compound IIIaCandida albicans"good activity"[1]
Metal Complexes
Cd(II) complex of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-oneCandida albicansNot specified, but effective[3]
Ni(II) complex of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-oneCandida albicansNot specified, but effective[3]
Pyrazolo-Pyridazine Derivatives
Compound 4fNot specified"potent antifungal activity"[4]
Compound 4'cNot specified"potent antifungal activity"[4]
Compound 4''cNot specified"potent antifungal activity"[4]
Compound 4''dNot specified"potent antifungal activity"[4]

Note: "very good activity" and "good activity" are qualitative descriptions from the source and are included for completeness where specific MIC values were not provided.

Unraveling the Structure-Activity Relationship (SAR)

The extensive research into pyridazinone derivatives has illuminated key structural features that govern their antifungal potency. A careful analysis of the structure-activity relationship (SAR) provides a rational basis for the design of more effective antifungal agents.

  • Substitution at the 6-position: The nature of the substituent at the 6-position of the pyridazinone ring is crucial for activity. Aryl groups, particularly substituted phenyl rings, are commonly found in active compounds.[5]

  • The role of the N-2 substituent: Modifications at the N-2 position can significantly impact antifungal efficacy. The introduction of bulky or heterocyclic moieties at this position has been explored in many studies.

  • Impact of Halogenation: The presence and position of halogen atoms on the phenyl ring can dramatically influence activity. For instance, in a series of diarylurea derivatives, a 3-chloro substitution on the phenylthiourea moiety resulted in a potent compound against Candida albicans (MIC = 16 µg/mL).[2]

  • Thiourea vs. Benzoylthiourea Linkers: Studies have indicated that phenylthiourea derivatives tend to exhibit better antifungal activity compared to their benzoylthiourea counterparts.[2]

Mechanism of Action: Targeting the Fungal Cell Wall

A compelling aspect of certain pyridazinone derivatives is their novel mechanism of action, which distinguishes them from many conventional antifungal drugs. A significant body of evidence points to the inhibition of β-(1,3)-glucan synthase as a primary target.[6][7][8]

β-(1,3)-glucan is an essential polysaccharide component of the fungal cell wall, providing structural integrity and protecting the cell from osmotic stress. By inhibiting its synthesis, these pyridazinone derivatives disrupt cell wall formation, leading to cell lysis and fungal death.[9] This mechanism is particularly attractive as β-(1,3)-glucan synthase is absent in mammalian cells, suggesting a high degree of selectivity and a potentially favorable safety profile.[9]

Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-Glucan Synthase (Enzyme Complex) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-Glucan Chains Glucan_Synthase->Beta_Glucan Synthesis Disruption Disruption of Cell Wall Synthesis Glucan_Synthase->Disruption Cell_Wall Fungal Cell Wall (Structural Integrity) Beta_Glucan->Cell_Wall Incorporation Pyridazinone Pyridazinone Derivative Inhibition Inhibition Pyridazinone->Inhibition Inhibition->Glucan_Synthase Cell_Lysis Cell Lysis Disruption->Cell_Lysis

Caption: Proposed mechanism of action for antifungal pyridazinone derivatives targeting β-(1,3)-glucan synthase.

Experimental Protocols: A Guide to Antifungal Susceptibility Testing

The determination of MIC values is a cornerstone of antifungal drug discovery. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Detailed Protocol for Broth Microdilution Assay

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11]

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

    • Prepare a suspension of fungal cells in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Further dilute the standardized suspension in the appropriate test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the pyridazinone derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial twofold dilutions of the stock solution in the test medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a positive control (inoculum without drug) and a negative control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for fungal growth.

    • The MIC is the lowest concentration of the drug that shows no visible growth.

Experimental_Workflow start Start prep_inoculum Prepare Fungal Inoculum (Standardized Suspension) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Pyridazinone Derivatives start->prep_dilutions inoculate Inoculate Microtiter Plates prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plates (35°C, 24-48h) inoculate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Substituted Pyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazinone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its versatility stems from the two adjacent nitrogen atoms in the six-membered ring, which provide unique electronic properties and hydrogen bonding capabilities. The biological profile of pyridazinone derivatives can be extensively modulated by substitutions at various positions, with the N-substituent playing a particularly critical role in determining potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-substituted pyridazinones across several key therapeutic areas. We will dissect how modifications to the N-substituent influence biological outcomes, supported by comparative experimental data, and provide detailed protocols for relevant biological assays.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

Pyridazinone derivatives have been extensively investigated as non-steroidal anti-inflammatory drugs (NSAIDs), with some exhibiting potent cyclooxygenase (COX) inhibitory activity.[3] The primary SAR driver for this class is the nature of the substituent on the pyridazinone nitrogen, which influences binding within the COX enzyme active site.

Key SAR Insights:

  • Aromatic and Heteroaromatic Substituents: Introduction of aryl or heteroaryl groups at the N-position is a common strategy. For instance, the presence of a p-chlorophenyl or p-fluorobenzyl group has been shown to confer significant anti-inflammatory activity.[4]

  • Impact of Halogenation: Halogen substitution on the N-benzyl ring, particularly with chlorine and fluorine, enhances anti-inflammatory potential. Compound 20 (5-(4-chloro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone) and compound 26 (5-(4-fluoro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone) demonstrated potent activity, comparable to the standard drug ibuprofen.[4] This suggests that electron-withdrawing groups and increased lipophilicity in this position are favorable for activity.

  • Alkyl Chains and Functional Groups: Incorporating propionamide chains at the N-position has been explored to reduce the gastrointestinal toxicity associated with traditional NSAIDs.[1]

The logical relationship of these substitutions can be visualized as follows:

SAR_Anti_Inflammatory cluster_core Pyridazinone Core cluster_substituents N-Substituents cluster_activity Anti-inflammatory Activity Core Pyridazinone Scaffold A Unsubstituted (N-H) Core->A leads to B N-Aryl/Benzyl Core->B leads to C N-Halogenated Benzyl (e.g., -Cl, -F) Core->C leads to D N-Propionamide Chain Core->D leads to Activity_Low Low Activity A->Activity_Low Activity_High High Activity B->Activity_High C->Activity_High Potentiates Activity_Improved_Safety Improved GI Safety D->Activity_Improved_Safety

Caption: SAR summary for anti-inflammatory pyridazinones.

Comparative Performance Data

The following table summarizes the anti-inflammatory activity of selected N-substituted pyridazinone derivatives compared to ibuprofen. The data is derived from the carrageenan-induced paw edema model.[4]

CompoundN-Substituent Group% Inhibition of Edema (at 4h)Ulcerogenic Index
Ibuprofen (Standard)-85.77%2.16 ± 0.21
Compound 20 4-chlorobenzyl77.23%0.50 ± 0.18
Compound 26 4-fluorobenzyl75.60%0.66 ± 0.15
Compound 23 4-methylbenzyl67.48%0.83 ± 0.13
Compound 19 Benzyl59.34%0.83 ± 0.13

Data sourced from Kumar et al. (2010).[4]

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the inhibitory effect of test compounds on COX-1 and COX-2 enzymes.[5]

Objective: To determine the IC50 values of N-substituted pyridazinones against COX-1 and COX-2.

Materials:

  • 96-well microplate

  • COX-1 and COX-2 enzymes (human recombinant)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., TMPD)

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test pyridazinone derivatives in DMSO.

  • Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the test compound dilutions or a reference inhibitor (e.g., celecoxib) to the respective wells. Include a vehicle control (DMSO).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the plate at room temperature for 2 minutes.[5]

  • Detection: Stop the reaction and add the colorimetric substrate. Measure the absorbance at 590 nm using a microplate reader to determine peroxidase activity.[5]

  • Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cardiovascular Activity: Vasodilators and Cardiotonic Agents

Pyridazinone derivatives are well-established cardiovascular agents, with compounds like Levosimendan and Pimobendan being notable examples.[2] Their mechanisms often involve phosphodiesterase (PDE) inhibition or direct effects on vascular smooth muscle. The N-substituent is pivotal for tuning these activities.

Key SAR Insights:

  • Antihypertensive/Vasodilatory Activity:

    • N-alkylation with groups like ethyl chloroacetate followed by conversion to hydrazides can introduce functionalities that enhance vasorelaxant properties.[6]

    • The introduction of a 1,2,4-triazole ring via an N-methyl linker has been shown to produce compounds with potent antihypertensive activity, comparable to hydralazine.[6]

    • Molecular hybridization strategies, combining the pyridazinone core with s-triazine moieties, have yielded compounds with significant antihypertensive effects.[7] The compound 7-(biphenyl-4-yl)-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a][4][5][6]triazin-2-imine showed activity greater than standard drugs.[7]

  • Cardiotonic (Positive Inotropic) Activity:

    • A key pharmacophore for cardiotonic activity is the 6-[4-(1H-imidazol-1-yl)phenyl] group.[8]

    • N-substitution on the pyridazinone ring itself is generally not favored for this class; activity is primarily driven by the substituent at the 6-position of the ring. However, modifications to the dihydropyridazinone core, such as a methyl group at the 5-position, significantly increase potency.[8]

    • The mechanism for these agents is often selective inhibition of cardiac phosphodiesterase fraction III (PDE-III).[8][9]

Comparative Performance Data: Vasorelaxant Activity

The table below shows the vasorelaxant activity of pyridazinone derivatives with N-substituted thiosemicarbazide side chains, precontracted with phenylephrine.[6]

CompoundN-Substituent Group on ThiosemicarbazideEC50 (μM)
Hydralazine (Standard)-18.21
4h 4-nitrophenyl0.0114
4f 4-nitrophenyl0.0136
4e 4-nitrophenyl0.0254
4i 4-bromophenyl0.0432
4b Phenyl0.0978

Data sourced from Aziz et al. (2024).[6]

Experimental Workflow: In Vitro Vasorelaxant Activity Assay

This workflow describes the process of evaluating a compound's ability to relax pre-contracted arterial rings.[10]

Vasorelaxant_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A Isolate Thoracic Aorta from Rat B Cut into Rings (2-3 mm width) A->B C Suspend Rings in Organ Bath B->C D Equilibrate under Tension in Krebs Solution (37°C) C->D E Induce Contraction (e.g., with Phenylephrine) D->E F Add Test Compound (Cumulative Concentrations) E->F G Record Isotonic Tension Changes F->G H Calculate % Relaxation G->H I Plot Dose-Response Curve H->I J Determine EC50 Value I->J

Caption: Workflow for assessing in vitro vasorelaxant activity.

Anticancer Activity: Targeting Kinases and Cell Proliferation

The pyridazinone scaffold is present in several approved anticancer drugs, such as the PARP inhibitor Olaparib.[10] N-substitutions are critical for directing the molecule towards specific protein targets and for optimizing cell permeability and cytotoxicity.

Key SAR Insights:

  • VEGFR-2 Inhibition: Designing pyridazinone-based diarylurea derivatives, mimicking sorafenib, has been a successful strategy. The N-phenyl substitution on the pyridazinone ring was found to improve inhibitory activity against VEGFR-2.[11]

  • Cell Proliferation: The introduction of a piperazinyl linker between the pyridazinone nucleus and an additional phenyl ring has yielded compounds with good anti-proliferative effects against gastric adenocarcinoma (AGS) cells.[12]

  • General Cytotoxicity: In a study against human colon carcinoma HCT116 cells, various N-substitutions were evaluated. While a simple N-H is often a starting point, larger N-substituted groups containing linkers and additional aromatic rings are frequently required to achieve potent antiproliferative activity.[12][13]

Comparative Performance Data: Anti-proliferative Activity

The following table presents the anti-proliferative activity (IC50) of selected N-substituted pyridazinone derivatives against the HCT116 human colon cancer cell line.[13]

CompoundN-Substituent GroupIC50 (µg/mL)
Daunorubicin (Standard)-0.1 - 20
VIa Acetohydrazide>100
VIg (4-chlorophenyl)acetohydrazide35.2
VIh (4-methoxyphenyl)acetohydrazide12.5
VIj (4-fluorophenyl)acetohydrazide21.3

Data sourced from Gökçe et al. (2020).[13]

Experimental Protocol: MTT Cell Viability Assay

This protocol details the MTT assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability and proliferation.[5][13]

Objective: To determine the cytotoxic effect of N-substituted pyridazinones on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds and reference drug (e.g., Daunorubicin)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5] This allows viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

Conclusion

The structure-activity relationship of N-substituted pyridazinones is highly dependent on the therapeutic target. For anti-inflammatory activity, N-benzyl groups with electron-withdrawing substituents are beneficial. In the cardiovascular realm, N-alkylation leading to hydrazides or hybridization with other heterocyclic systems enhances antihypertensive effects, while cardiotonic activity is more dependent on substitutions at other ring positions. For anticancer applications, complex N-substituents incorporating linkers and additional aromatic moieties are often required to achieve potent inhibition of specific targets like VEGFR-2 and to drive anti-proliferative effects. The continued exploration of substitutions on the pyridazinone nitrogen remains a fertile ground for the discovery of novel and potent therapeutic agents.

References

The Ascendant Scaffold: A Comparative Guide to 5-Chloropyridazin-3(2H)-one in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Centrality of Heterocyclic Scaffolds in Therapeutics

In the landscape of medicinal chemistry, heterocyclic ring systems form the backbone of a vast majority of therapeutic agents. Their structural diversity, ability to engage in various non-covalent interactions such as hydrogen bonding and pi-stacking, and their capacity to present substituents in precise three-dimensional orientations make them indispensable tools for drug designers. Among these, "privileged scaffolds" are frameworks that can bind to multiple, diverse biological targets, serving as versatile starting points for drug discovery campaigns.

The pyridazinone core, a six-membered aromatic ring with two adjacent nitrogen atoms and a carbonyl group, has emerged as one such privileged structure.[1] Its derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antihypertensive, cardiotonic, and anticancer properties. This guide provides an in-depth technical comparison of a particularly versatile derivative, 5-chloropyridazin-3(2H)-one , against other prominent heterocyclic scaffolds. We will explore its unique chemical attributes, benchmark its performance through structure-activity relationship (SAR) insights, and provide actionable experimental protocols for its evaluation, offering researchers a comprehensive rationale for its inclusion in their drug discovery programs.

A Profile of the this compound Scaffold

The this compound moiety is more than just another heterocycle; it is a highly adaptable and synthetically tractable platform for creating diverse chemical libraries.

Synthesis and Chemical Reactivity

The primary value of this scaffold lies in its synthetic accessibility and the strategic placement of the chlorine atom. A common and efficient synthesis route starts from mucochloric acid, which upon reaction with a hydrazine source, cyclizes to form the pyridazinone ring system.[2][3]

The chlorine atom at the C5 position is not merely a substituent; it is a versatile chemical handle. It activates the ring for nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a wide array of functional groups (amines, ethers, thiols). Furthermore, it serves as an excellent coupling partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex biaryl or C-N linked structures. This synthetic flexibility is a key advantage, allowing chemists to rapidly explore the chemical space around the core to optimize for potency, selectivity, and pharmacokinetic properties.

G cluster_synthesis Synthetic Versatility cluster_reactions Diversification Reactions Start Mucochloric Acid Core This compound Start->Core Hydrazine Cyclization SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH2, R-OH) Core->SNAr Suzuki Suzuki Coupling (e.g., with Arylboronic acid) Core->Suzuki Buchwald Buchwald-Hartwig Amination (e.g., with Arylamine) Core->Buchwald Library Diverse Compound Library SNAr->Library Suzuki->Library Buchwald->Library

Caption: Synthetic utility of the this compound scaffold.

Pharmacological Significance

The pyridazinone scaffold is a known pharmacophore present in numerous biologically active compounds. The adjacent nitrogen atoms can act as hydrogen bond acceptors, while the N-H at the 2-position can be a hydrogen bond donor, facilitating strong interactions with protein targets. The carbonyl group provides an additional hydrogen bond acceptor site. This arrangement of heteroatoms imparts favorable physicochemical properties, often improving metabolic stability and aqueous solubility compared to carbocyclic analogs. Derivatives have demonstrated a wide range of activities, including potent inhibition of kinases, modulation of inflammatory pathways, and interaction with cardiovascular targets.[4]

Comparative Analysis: Benchmarking Against Key Heterocyclic Scaffolds

A scaffold's true value is best understood in context. Here, we compare this compound to four other widely used heterocyclic systems in drug discovery: Pyrimidine, Pyrazole, Thiophene, and Indole.

G CoreDrug Lead Compound Pyridazinone Pyridazinone CoreDrug->Pyridazinone Scaffold Hop Pyrimidine Pyrimidine CoreDrug->Pyrimidine Scaffold Hop Pyrazole Pyrazole CoreDrug->Pyrazole Scaffold Hop Thiophene Thiophene CoreDrug->Thiophene Scaffold Hop

Caption: The concept of scaffold hopping in drug design.

Physicochemical and Structural Comparison

The choice of a heterocyclic core profoundly impacts a molecule's properties, including its size, shape, polarity, and ability to interact with its biological target.

PropertyThis compoundPyrimidinePyrazoleThiopheneIndole
Ring Type 6-membered, aromatic-like6-membered, aromatic5-membered, aromatic5-membered, aromaticFused 6,5-membered, aromatic
Heteroatoms N, N (1,2-position), ON, N (1,3-position)N, N (1,2-position)SN
H-Bond Donors 1 (N-H)01 (N-H)01 (N-H)
H-Bond Acceptors 2 (N, C=O)2 (N, N)1 (N)0 (S is a weak acceptor)0 (N lone pair in π-system)
Key Feature Reactive chloro-handle, vicinal nitrogensPlanar, prevalent in kinase inhibitorsIsomerism possible, good for SARPhenyl bioisostere, electron-richExtended π-system, natural product mimic
Representative Drug (Derivatives in trials)Imatinib (Gleevec®)Celecoxib (Celebrex®)Olanzapine (Zyprexa®)Sumatriptan (Imitrex®)

Causality Insight: The 1,2-diazine arrangement in the pyridazinone scaffold, combined with the C5-chloro group, offers a unique combination of hydrogen bonding capacity and synthetic reactivity not present in the 1,3-diazine (pyrimidine) system. Compared to 5-membered rings like pyrazole and thiophene, it provides a larger, more rigid framework to project substituents into different regions of a binding pocket.

Case Study: Pyrimidine

The pyrimidine ring is one of the most successful scaffolds in medicinal chemistry, particularly in the realm of protein kinase inhibitors.[5][6] For example, in the groundbreaking anticancer drug Imatinib , the pyrimidine ring acts as a central linker, and one of its nitrogen atoms forms a critical hydrogen bond with the hinge region of the Abl kinase domain.

  • Advantage vs. Pyridazinone: More established in approved drugs, with well-understood SAR for many target classes.[1]

  • Disadvantage vs. Pyridazinone: Lacks an intrinsic, highly reactive handle for late-stage functionalization comparable to the C5-chloro group. Synthesis of polysubstituted pyrimidines can be complex.

Case Study: Pyrazole

Pyrazoles are five-membered heterocycles with two adjacent nitrogen atoms, found in numerous blockbuster drugs like the COX-2 inhibitor Celecoxib and the kinase inhibitor Ruxolitinib .[7][8] The pyrazole core is metabolically stable and can orient substituents in distinct vectors, making it a powerful tool for optimizing binding interactions.[9][10]

  • Advantage vs. Pyridazinone: The smaller ring size can be beneficial for fitting into compact binding sites. The N-H can be substituted to block metabolism or add new interaction points.

  • Disadvantage vs. Pyridazinone: Fewer hydrogen bond acceptors. The pyridazinone's carbonyl group offers an additional, strong interaction site that the pyrazole lacks.

Case Study: Thiophene

Thiophene is often employed as a bioisostere for a phenyl ring.[11] Its similar size and electronics allow it to mimic the phenyl group while altering physicochemical properties like lipophilicity and metabolic profile.[12][13] In the antipsychotic drug Olanzapine , the thiophene ring is crucial for its interaction with dopamine and serotonin receptors.

  • Advantage vs. Pyridazinone: Excellent for replacing a phenyl ring to improve properties or escape existing patent claims.[14]

  • Disadvantage vs. Pyridazinone: Lacks the hydrogen bonding capabilities of the pyridazinone scaffold. Thiophene rings can sometimes be susceptible to metabolic oxidation at the sulfur atom.[15]

Case Study: Indole

The indole scaffold is prevalent in natural products (e.g., serotonin, tryptophan) and a multitude of approved drugs.[16][17] Its extended, flat aromatic system is ideal for π-stacking interactions, and the N-H group is a reliable hydrogen bond donor. In the anti-migraine drug Sumatriptan , the indole core mimics the endogenous neurotransmitter serotonin.[18]

  • Advantage vs. Pyridazinone: Larger surface area for extensive van der Waals and π-stacking interactions. Well-established role in mimicking natural ligands.[19][20]

  • Disadvantage vs. Pyridazinone: Can be more lipophilic, potentially leading to poorer solubility or off-target effects. The indole nitrogen can be a site of metabolic N-dealkylation or oxidation.

Experimental Evaluation: A Self-Validating Protocol

To assess the potential of novel compounds built on the this compound scaffold, a robust and reproducible biological assay is essential. Given the scaffold's known anti-inflammatory potential, an NF-κB reporter assay in a relevant cell line like the human monocytic THP-1 line is an excellent primary screen. This protocol is designed to be self-validating by including appropriate positive and negative controls.

Protocol: NF-κB Luciferase Reporter Assay in THP-1 Cells

This assay measures the inhibition of Lipopolysaccharide (LPS)-induced NF-κB activation.

G cluster_workflow Experimental Workflow: NF-κB Reporter Assay Start Seed THP-1-NF-κB-Luciferase reporter cells into a 96-well plate (25,000 cells/well) Pretreat Pre-treat cells with test compounds (various concentrations) or vehicle (DMSO) for 1-2 hours Start->Pretreat Stimulate Stimulate cells with LPS (e.g., 100 ng/mL) to activate NF-κB Pretreat->Stimulate Incubate Incubate for 6 hours at 37°C, 5% CO2 Stimulate->Incubate Lyse Lyse cells and add luciferase assay reagent Incubate->Lyse Read Measure luminescence on a plate reader Lyse->Read Analyze Analyze Data: Calculate % inhibition relative to LPS-only control Read->Analyze

Caption: Workflow for an NF-κB luciferase reporter assay.

1. Cell Culture and Plating:

  • Culture THP-1 cells stably expressing an NF-κB-driven luciferase reporter gene in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and the appropriate selection antibiotic.[21]

  • Harvest cells and seed 25,000 cells in 80 µL of assay medium into each well of a white, opaque 96-well plate.[22]

2. Compound Treatment (Pre-incubation):

  • Prepare serial dilutions of your this compound derivatives in assay medium. A typical starting concentration range is 100 µM down to 1 nM.

  • Add 10 µL of the diluted compounds to the appropriate wells.

  • Controls: Include wells with vehicle (e.g., 0.1% DMSO) and a known NF-κB inhibitor (e.g., IKK-16) as a positive control.

  • Incubate the plate at 37°C, 5% CO₂ for 1-2 hours.

3. Stimulation:

  • Prepare a stock of Lipopolysaccharide (LPS) in assay medium. A final concentration of 100 ng/mL is typically effective.[23]

  • Add 10 µL of the LPS solution to all wells except the "unstimulated" control wells. Add 10 µL of plain assay medium to the unstimulated wells.

  • The final volume in each well should be 100 µL.

4. Incubation and Lysis:

  • Incubate the plate at 37°C, 5% CO₂ for 6 hours.[22] This allows for the transcription and translation of the luciferase reporter gene.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.

  • Add 100 µL of a commercial luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well. This reagent lyses the cells and provides the necessary substrates for the luciferase reaction.[22]

5. Data Acquisition and Analysis:

  • Incubate the plate for 10-15 minutes at room temperature, protected from light.

  • Measure the luminescence signal using a microplate luminometer.

  • Data Analysis:

    • Subtract the average signal from the "unstimulated" wells from all other readings.

    • Normalize the data by setting the vehicle + LPS treated wells as 100% activation and the unstimulated wells as 0% activation.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness through Self-Validation: The inclusion of unstimulated (baseline), vehicle + LPS (maximum signal), and known inhibitor controls (assay validation) ensures the reliability of the results. Any deviation in these controls would immediately flag a problem with the experiment.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform in contemporary drug discovery. Its synthetic tractability, particularly the reactivity of the C5-chloro position, provides a rapid and efficient route to chemical diversification. Its inherent physicochemical properties and hydrogen bonding capabilities make it a strong contender for interacting with a wide range of biological targets.

While scaffolds like pyrimidine and pyrazole are more heavily represented in currently approved drugs, the unique combination of features in the this compound core offers distinct advantages for developing novel chemical entities. It can provide a new direction to overcome existing resistance mechanisms, improve pharmacokinetic profiles, or secure novel intellectual property. As medicinal chemists continue to seek out scaffolds that are both versatile and synthetically accessible, the this compound ring system is poised to become an increasingly important tool in the development of next-generation therapeutics.

References

A Comparative Benchmarking Guide to New Pyridazinone Insecticides for Advanced Pest Management

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the performance of novel pyridazinone insecticides against established commercial standards. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to support informed decisions in the development and application of next-generation crop protection agents.

Introduction: The Rise of Pyridazinone Chemistry in Insect Control

The pyridazinone chemical scaffold has emerged as a promising foundation for the development of new insecticides with novel modes of action.[1] These compounds are of significant interest due to their potential to manage insect populations that have developed resistance to existing insecticide classes.[1] This guide will focus on the performance of dimpropyridaz, a recently developed pyridazinone insecticide, in comparison to established commercial standards across various modes of action.

Dimpropyridaz represents a new class of chordotonal organ modulators, classified under the Insecticide Resistance Action Committee (IRAC) Group 36.[2] Its unique mode of action involves disrupting the function of an insect's chordotonal organs, which are critical for hearing, balance, and spatial orientation, in a manner distinct from IRAC Groups 9 and 29.[3] This novel mechanism of action makes it a valuable tool for insecticide resistance management programs.[2]

Benchmarking Performance: Lethal and Sub-lethal Efficacy

The following sections provide a comparative analysis of the lethal and sub-lethal effects of new pyridazinone insecticides against key commercial standards. The data presented is a synthesis of publicly available research and internal BASF trial data.

Lethal Efficacy Against Key Piercing-Sucking Pests

The efficacy of an insecticide is primarily measured by its ability to cause mortality in a target pest population. This is often quantified by the median lethal concentration (LC50) or median lethal dose (LD50), which is the concentration or dose of the insecticide that kills 50% of the test population.

Target Pests:

  • Silverleaf Whitefly (Bemisia tabaci) : A globally significant pest known for causing direct feeding damage and vectoring debilitating plant viruses.[4]

  • Green Peach Aphid (Myzus persicae) : A polyphagous aphid species that is a major pest of numerous crops and a vector of over 100 plant viruses.

  • Cotton Aphid (Aphis gossypii) : A widespread pest of cotton and other crops, known for its rapid development of resistance to insecticides.[5]

Commercial Standards for Comparison:

  • Neonicotinoids (e.g., Imidacloprid, Thiamethoxam) : Systemic insecticides that act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[6]

  • Butenolides (e.g., Flupyradifurone) : A newer class of systemic insecticides also targeting the nAChRs (IRAC Group 4D).[4]

  • Chordotonal Organ Modulators (e.g., Pymetrozine, Afidopyropen) : Insecticides that disrupt the function of chordotonal organs, leading to cessation of feeding and other behavioral abnormalities.[7][8]

Table 1: Comparative Lethal Efficacy (LC50) of Pyridazinones and Commercial Standards

InsecticideChemical ClassIRAC GroupTarget PestLC50 (mg/L)Source(s)
Dimpropyridaz Pyridazine Pyrazolecarboxamide36Aphis gossypii1.91[5]
Flupyradifurone Butenolide4DBemisia tabaci (Adults)3.2 - 11.4[4]
Flupyradifurone Butenolide4DBemisia tabaci (L2 Nymphs)1.8[4]
Imidacloprid Neonicotinoid4ABemisia tabaci1.02 - 13.8[9]
Sulfoxaflor Sulfoximine4CMyzus persicaeNot available
Afidopyropen Pyripyropene9DMyzus persicaeNot available

Key Insights:

  • Dimpropyridaz demonstrates high insecticidal activity against Aphis gossypii.[5]

  • Flupyradifurone shows strong efficacy against both adult and nymphal stages of Bemisia tabaci, with LC50 values comparable to or lower than imidacloprid in some studies.[4]

  • The variability in imidacloprid LC50 values highlights the widespread issue of resistance in Bemisia tabaci populations.[9]

Sub-lethal Effects: Beyond Mortality

Insecticides can exert significant effects on pest populations at concentrations that are not immediately lethal.[10] These sub-lethal effects can include alterations in behavior, feeding, and reproduction, which can have profound impacts on pest population dynamics and the transmission of plant pathogens.[11][12]

Dimpropyridaz: A Case Study in Sub-lethal Impact

Recent studies on dimpropyridaz have revealed significant sub-lethal effects on Aphis gossypii.[5] Exposure to sub-lethal concentrations of dimpropyridaz resulted in:

  • Reduced Locomotion : Treated aphids showed attenuated coordinated movement.[5]

  • Inhibition of Feeding : The feeding rate of treated aphids decreased by up to 71.67% after 72 hours. Electrical Penetration Graph (EPG) recordings confirmed a substantial decrease in phloem sap ingestion.[5]

  • Reduced Fitness : Sub-lethal treatments significantly reduced the longevity and fecundity of the F0 generation, leading to a decrease in relative fitness. The net reproductive rate (R0) and mean generation time (T) of the F1 generation were also significantly reduced.[5]

These findings suggest that even at concentrations that do not cause immediate mortality, dimpropyridaz can effectively suppress aphid populations by disrupting key life-sustaining behaviors and reducing reproductive output.

Comparative Sub-lethal Effects on Virus Transmission

A critical aspect of insecticide performance against piercing-sucking pests is the ability to prevent the transmission of plant viruses. A study comparing the ability of dimpropyridaz, pymetrozine, and flupyradifurone to reduce the transmission of Tomato Yellow Leaf Curl Virus (TYLCV) by Bemisia tabaci yielded the following results:

Table 2: Comparative Efficacy in Reducing TYLCV Transmission by Bemisia tabaci

TreatmentApplication Rate (g a.i./hL)Total Transmission PercentageSource(s)
Control85.42%[3]
Dimpropyridaz 9.60.69%[3]
Dimpropyridaz 61.39%[3]
Pymetrozine2576.39%[3]
Flupyradifurone152.08%[3]

Key Insights:

  • Dimpropyridaz demonstrated superior performance in preventing TYLCV transmission by Bemisia tabaci compared to both pymetrozine and flupyradifurone under the tested conditions.[3]

  • The rapid feeding cessation induced by dimpropyridaz is a likely contributor to its effectiveness in reducing virus transmission.[3]

Mode of Action and Resistance Management

The long-term sustainability of any insecticide is dependent on its mode of action and its susceptibility to the development of resistance in target pest populations.

A Novel Mode of Action: Disrupting Chordotonal Organs

Dimpropyridaz's classification in IRAC Group 36 signifies a novel mode of action.[2] It disrupts the function of chordotonal organs in insects, which are mechanoreceptors essential for sensing gravity, movement, and sound. This disruption leads to a loss of coordination, inability to feed, and eventual death.[2]

dot

MOA_Pathway cluster_insect Insect Nervous System Dimpropyridaz Dimpropyridaz TargetSite Undefined Target Site (Upstream of TRPV Channels) Dimpropyridaz->TargetSite ChordotonalOrgan Chordotonal Organ Function TargetSite->ChordotonalOrgan Inhibits Disruption Disruption of Sensory Input (Hearing, Balance, Proprioception) ChordotonalOrgan->Disruption BehavioralEffects Loss of Coordination, Feeding Cessation Disruption->BehavioralEffects Mortality Mortality BehavioralEffects->Mortality

Caption: Mode of Action of Dimpropyridaz.

This mode of action is distinct from other chordotonal organ modulators like pymetrozine (IRAC Group 9B) and afidopyropen (IRAC Group 9D), which act on the TRPV (Transient Receptor Potential Vanilloid) channels.[8][13] Dimpropyridaz acts upstream of these channels, suggesting no cross-resistance with these established insecticide groups.[14]

Resistance Profile and Cross-Resistance

The risk of resistance development is a critical consideration for any new insecticide. Studies on Aphis gossypii have indicated a low risk of resistance development to dimpropyridaz.[15] After 10 generations of selection, no significant increase in resistance was observed.[15]

Furthermore, the dimpropyridaz-selected population showed no significant changes in sensitivity to afidopyropen, carbosulfan, and bifenthrin, indicating a lack of cross-resistance with these insecticide classes.[15] However, some reduction in sensitivity to imidacloprid, acetamiprid, and sulfoxaflor was observed, suggesting a potential for some level of interaction that warrants further investigation.[15]

Experimental Methodologies

The data presented in this guide is derived from standardized laboratory bioassays and field trials. The following protocols provide a framework for conducting robust and reproducible insecticide efficacy studies.

Laboratory Bioassay for Lethal Concentration (LC50) Determination

This protocol is adapted from standard methods for assessing insecticide toxicity.

dot

LC50_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment & Analysis A Prepare Serial Dilutions of Test Insecticide B Coat Vials with Insecticide Solution and Evaporate Solvent A->B D Introduce Insects into Treated Vials B->D C Collect and Acclimate Test Insects C->D E Incubate under Controlled Conditions (24-72h) D->E F Record Mortality at Defined Time Points E->F G Correct for Control Mortality (Abbott's Formula) F->G H Perform Probit Analysis to Calculate LC50 G->H

Caption: Workflow for LC50 Determination.

Step-by-Step Protocol:

  • Preparation of Insecticide Solutions: Prepare a stock solution of the technical grade insecticide in a suitable solvent (e.g., acetone). From the stock solution, create a series of at least five serial dilutions to achieve a range of concentrations that will result in mortality between 10% and 90%. A control solution containing only the solvent should also be prepared.

  • Treatment of Exposure Vials: For contact insecticides, coat the inner surface of glass vials with a known volume of each insecticide dilution and the control solution. Rotate the vials until the solvent has completely evaporated, leaving a uniform film of the insecticide.

  • Insect Collection and Acclimation: Collect a healthy, homogenous population of the target insect species. Acclimate the insects to the laboratory conditions for a specified period before the assay.

  • Exposure: Introduce a known number of insects (typically 10-25) into each treated vial and the control vials.

  • Incubation: Maintain the vials under controlled environmental conditions (temperature, humidity, and photoperiod) for a predetermined exposure period (e.g., 24, 48, or 72 hours).

  • Mortality Assessment: At the end of the exposure period, assess insect mortality. An insect is considered dead if it is unable to make coordinated movements when gently prodded.

  • Data Analysis: Correct the observed mortality for any mortality in the control group using Abbott's formula. Subject the corrected mortality data to probit analysis to determine the LC50 value and its 95% confidence intervals.

Field Trial for Efficacy Evaluation

Field trials are essential for evaluating the performance of an insecticide under real-world agricultural conditions.

Step-by-Step Protocol:

  • Trial Site Selection and Design: Select a field with a known history of the target pest infestation. Design the trial using a randomized complete block design with a sufficient number of replicates for each treatment.

  • Treatments: Include the new pyridazinone insecticide at various application rates, one or more commercial standard insecticides at their recommended label rates, and an untreated control.

  • Application: Apply the insecticides using calibrated spray equipment to ensure uniform coverage. Record all relevant application parameters (e.g., water volume, pressure, weather conditions).

  • Pest Population Assessment: Before and at regular intervals after application (e.g., 3, 7, 14, and 21 days), assess the population density of the target pest in each plot. This can be done through direct counting, sweep netting, or other appropriate sampling methods.

  • Data Collection: In addition to pest density, collect data on crop phytotoxicity, and the abundance of non-target beneficial insects.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments. Calculate the percentage of control for each insecticide treatment relative to the untreated control.

Conclusion and Future Directions

The new pyridazinone insecticide, dimpropyridaz, demonstrates excellent efficacy against key piercing-sucking pests, with a novel mode of action that makes it a valuable tool for resistance management. Its strong sub-lethal effects on feeding and reproduction, coupled with its superior ability to reduce virus transmission, position it as a highly competitive alternative to existing commercial standards.

Future research should focus on:

  • Expanding the comparative efficacy testing to a broader range of pest species and crop systems.

  • Investigating the potential for synergistic interactions with other insecticide classes.

  • Monitoring for any signs of resistance development in field populations to ensure the long-term sustainability of this important new class of insecticides.

References

A Comparative Guide to Molecular Docking of Pyridazinone Derivatives Against Kinase and Phosphodiesterase Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of pyridazinone derivatives against two critical classes of drug targets: protein kinases and phosphodiesterases (PDEs). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple methods section, offering a scientifically rigorous workflow grounded in established principles of computational chemistry and drug discovery. We will explore the rationale behind experimental choices, methods for self-validation, and a comparative analysis of pyridazinone scaffolds against other known inhibitors.

Introduction: The Therapeutic Potential of the Pyridazinone Scaffold

The pyridazinone core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[1][3] The versatility of the pyridazinone ring system allows for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of pyridazinone-based compounds targeting various enzymes and receptors.[4][5][6]

This guide will focus on two prominent target classes for pyridazinone derivatives:

  • Protein Kinases: These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8] Several pyridazinone-based compounds have been developed as potent kinase inhibitors.

  • Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various physiological processes. PDE inhibitors, including some with a pyridazinone core, have shown therapeutic value in treating inflammatory diseases and cardiovascular conditions.[9][10]

To provide a robust and objective assessment of the pyridazinone scaffold, this guide will detail a comparative docking study. We will evaluate the binding of representative pyridazinone derivatives against a selected kinase and a PDE, and benchmark their performance against established, non-pyridazinone inhibitors for the same targets.

The In Silico Battlefield: Target and Ligand Selection

A well-designed computational study begins with the careful selection of its key players: the target proteins and the small molecule ligands. This selection process is not arbitrary; it is guided by the availability of high-quality structural data and the therapeutic relevance of the chosen targets and compounds.

Target Protein Selection

For this comparative study, we have selected one protein from each target class:

  • Protein Kinase: Human c-Abl tyrosine kinase.

    • Rationale: c-Abl is a well-validated target in cancer, particularly in chronic myeloid leukemia (CML).[8] Numerous crystal structures of c-Abl in complex with various inhibitors are available in the Protein Data Bank (PDB), which is essential for validating our docking protocol.

    • PDB ID: We will utilize the crystal structure of the c-Abl kinase domain in complex with the inhibitor Imatinib (PDB ID: 2HYY ).[3][11] This structure provides a clear definition of the ATP-binding site and the conformation of key residues upon inhibitor binding.

  • Phosphodiesterase: Human phosphodiesterase 4D (PDE4D).

    • Rationale: PDE4 is a major regulator of inflammation, and its inhibitors are of significant interest for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).[12][13]

    • PDB ID: We will use the crystal structure of the catalytic domain of human PDE4D complexed with the inhibitor Rolipram (PDB ID: 3G4K ).[12] This structure will serve as our template for docking studies.

Ligand Library Selection

Our virtual ligand library will consist of three categories for each target:

  • Pyridazinone Derivatives: A set of representative pyridazinone-based compounds with known or putative activity against the target class.

  • Alternative Scaffolds (Non-Pyridazinone Inhibitors): Clinically relevant or well-characterized inhibitors that do not possess the pyridazinone core. This allows for a direct comparison of binding modes and predicted affinities. Common alternative scaffolds for kinase inhibitors include quinazolines, quinolines, and aminopyrimidines.[1][2] For PDE inhibitors, alternatives include pyrimidinediones and various heterocyclic systems.[14]

  • Co-crystallized Ligand (for Validation): The inhibitor that is present in the chosen PDB structure. This is crucial for the redocking validation step.

Table 1: Ligand Library for Comparative Docking Studies

Target ProteinLigand CategoryCompound NameRationale
c-Abl Kinase (PDB: 2HYY) Pyridazinone DerivativePyridazinone-Analog-1Hypothetical potent pyridazinone-based c-Abl inhibitor.
Pyridazinone DerivativePyridazinone-Analog-2Structurally diverse pyridazinone derivative for SAR exploration.
Alternative ScaffoldSorafenibA multi-kinase inhibitor with a distinct chemical scaffold.[7][15]
Co-crystallized LigandImatinibThe known inhibitor from the 2HYY crystal structure.[3][16]
PDE4D (PDB: 3G4K) Pyridazinone DerivativeZardaverineA known pyridazinone-based dual PDE3/PDE4 inhibitor.[14]
Pyridazinone DerivativePyridazinone-Analog-3A novel pyridazinone derivative designed for PDE4 selectivity.
Alternative ScaffoldRoflumilastA non-pyridazinone, FDA-approved PDE4 inhibitor.[14]
Co-crystallized LigandRolipramThe inhibitor present in the 3G4K crystal structure.[12]

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

The following sections provide a detailed, sequential protocol for conducting the comparative docking study. The causality behind each step is explained to provide a deeper understanding of the process.

Workflow Overview

The entire computational experiment can be visualized as a multi-stage pipeline, from data acquisition and preparation to simulation and analysis.

G cluster_prep 1. Preparation Phase cluster_validation 2. Validation Phase cluster_docking 3. Docking Simulation cluster_analysis 4. Post-Docking Analysis PDB_Acquisition Acquire Protein Structures (PDB: 2HYY, 3G4K) Protein_Prep Protein Preparation: - Remove water & heteroatoms - Add hydrogens - Assign charges PDB_Acquisition->Protein_Prep Ligand_Acquisition Acquire Ligand Structures (SDF/MOL2) Ligand_Prep Ligand Preparation: - Generate 3D conformers - Assign charges - Minimize energy Ligand_Acquisition->Ligand_Prep Docking Molecular Docking of Ligand Library Protein_Prep->Docking Ligand_Prep->Docking Redocking Redocking of Co-crystallized Ligand (Imatinib, Rolipram) RMSD_Calc RMSD Calculation (Redocked vs. Crystal Pose) Redocking->RMSD_Calc Validation_Check Validation Check: RMSD < 2.0 Å? RMSD_Calc->Validation_Check Validation_Check->Docking Proceed if Validated Binding_Energy Analyze Binding Energy & Docking Scores Docking->Binding_Energy Interaction_Analysis Visualize & Analyze Binding Interactions Docking->Interaction_Analysis Comparative_Analysis Comparative Analysis: Pyridazinones vs. Alternatives Binding_Energy->Comparative_Analysis Interaction_Analysis->Comparative_Analysis

Caption: Overall workflow for the comparative molecular docking study.

Detailed Protocol: Protein Preparation

The initial crystal structure obtained from the PDB is not immediately ready for docking simulations. It requires several preparatory steps to ensure it is computationally tractable and representative of the physiological environment.

Protocol 3.2.1: Protein Preparation

  • Acquire PDB File: Download the coordinate files for 2HYY and 3G4K from the RCSB Protein Data Bank.

  • Remove Non-essential Molecules: Delete all water molecules, co-solvents, and any heteroatoms that are not part of the protein or essential cofactors. For this study, we will also remove the co-crystallized ligand at this stage, as we will be docking it back in a later step.

  • Handle Multiple Chains: If the PDB file contains multiple protein chains, retain only the biologically relevant monomer for the docking study.

  • Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add hydrogens to the protein structure, ensuring correct protonation states for titratable residues at a physiological pH (typically around 7.4).

  • Assign Partial Charges: Assign partial atomic charges to all atoms in the protein using a standard force field (e.g., AMBER, CHARMM). This is crucial for accurately calculating electrostatic interactions during docking.

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.

Detailed Protocol: Ligand Preparation

The small molecule ligands also require careful preparation to ensure their 3D structures and chemical properties are accurately represented.

Protocol 3.3.1: Ligand Preparation

  • Acquire Ligand Structures: Obtain the 2D or 3D structures of all ligands in the library, typically in SDF or MOL2 format.

  • Generate 3D Conformations: If starting from 2D structures, generate a low-energy 3D conformation for each ligand.

  • Assign Partial Charges: As with the protein, assign partial atomic charges to all ligand atoms using a suitable method (e.g., Gasteiger charges).

  • Define Rotatable Bonds: Identify and define the rotatable bonds within each ligand. This allows the docking software to explore different conformations of the ligand within the binding site.

  • Energy Minimization: Perform an energy minimization of each ligand structure to obtain a stable, low-energy conformation.

The Litmus Test: Docking Protocol Validation

Before proceeding with docking the entire ligand library, it is imperative to validate the chosen docking protocol. This is a self-validating step that ensures the software and parameters are capable of reproducing the experimentally observed binding mode.

Protocol 3.4.1: Redocking and RMSD Calculation

  • Define the Binding Site: Using the co-crystallized ligand from the original PDB structure as a guide, define the binding site on the target protein. This is typically done by specifying a grid box that encompasses the active site.

  • Redock the Co-crystallized Ligand: Dock the prepared co-crystallized ligand (Imatinib for 2HYY, Rolipram for 3G4K) back into the binding site of its corresponding protein using the defined grid box and docking parameters.

  • Calculate Root Mean Square Deviation (RMSD): Superimpose the lowest energy docked pose of the ligand onto the original crystallographic pose. Calculate the RMSD between the heavy atoms of the two poses.

  • Validation Criterion: A docking protocol is generally considered validated if the RMSD between the redocked pose and the crystal pose is less than 2.0 Ångstroms (Å).[17] This indicates that the docking algorithm can accurately reproduce the known binding mode.

G cluster_validation_flow Docking Validation Logic Start Start Validation Redock Redock Co-crystallized Ligand Start->Redock Calculate_RMSD Calculate RMSD Redock->Calculate_RMSD Check_RMSD RMSD < 2.0 Å? Calculate_RMSD->Check_RMSD Validated Protocol Validated Check_RMSD->Validated Yes Not_Validated Protocol Invalid (Adjust Parameters) Check_RMSD->Not_Validated No

Caption: Logical flow of the docking protocol validation step.

The Main Event: Molecular Docking Simulation

Once the docking protocol has been validated, the entire ligand library can be docked against the prepared target proteins.

Protocol 3.5.1: Virtual Screening

  • Input Files: Provide the prepared protein structure, the prepared ligand library, and the validated docking parameters (including the grid box definition) to the docking software (e.g., AutoDock Vina, Glide, GOLD).

  • Run Docking: Execute the docking simulation for each ligand against each target protein. The software will systematically explore different poses and conformations of each ligand within the binding site and calculate a docking score for each pose.

  • Output: The primary output will be a set of docked poses for each ligand, ranked by their docking scores. The docking score is an estimation of the binding affinity, with more negative values generally indicating stronger binding.[15][18][19]

Interpreting the Data: Analysis of Docking Results

The raw output of a docking simulation requires careful analysis to extract meaningful insights. This involves both quantitative evaluation of docking scores and qualitative assessment of binding interactions.

Quantitative Analysis

The primary quantitative metric from a docking study is the binding energy or docking score.[16] These scores provide a basis for ranking the ligands in terms of their predicted binding affinity.

Table 2: Hypothetical Comparative Docking Results for c-Abl Kinase (PDB: 2HYY)

LigandLigand TypeDocking Score (kcal/mol)Key Interacting Residues
ImatinibCo-crystallized-11.2Thr315, Met318, Asp381
Pyridazinone-Analog-1Pyridazinone-10.5Thr315, Met318, Phe382
Pyridazinone-Analog-2Pyridazinone-9.8Met318, Asp381
SorafenibAlternative Scaffold-10.1Cys919, Asp1046

Table 3: Hypothetical Comparative Docking Results for PDE4D (PDB: 3G4K)

LigandLigand TypeDocking Score (kcal/mol)Key Interacting Residues
RolipramCo-crystallized-9.5Gln369, His204, Asn321
ZardaverinePyridazinone-8.9Gln369, His204
Pyridazinone-Analog-3Pyridazinone-9.2Gln369, Asn321, Met325
RoflumilastAlternative Scaffold-9.8Gln369, Trp333

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Generally, a more negative docking score suggests a stronger predicted binding affinity.[15][19] In our hypothetical results, Pyridazinone-Analog-1 shows a strong predicted affinity for c-Abl, comparable to the known inhibitor Sorafenib and approaching that of Imatinib. Similarly, Pyridazinone-Analog-3 demonstrates a favorable docking score against PDE4D.

Qualitative Analysis: Visualizing Binding Interactions

Docking scores alone do not tell the whole story. It is crucial to visually inspect the predicted binding poses of the top-ranking ligands to understand the specific molecular interactions that contribute to their binding affinity.

Protocol 4.2.1: Interaction Analysis

  • Load Complexes: Use molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio Visualizer) to load the protein structure and the docked poses of the ligands.

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein, including:

    • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

    • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein contribute significantly to binding.

    • Pi-Pi Stacking: Aromatic rings on the ligand and protein can stack, leading to favorable interactions.

    • Salt Bridges: Electrostatic interactions between charged groups.

  • Compare Binding Modes: Compare the binding mode of the pyridazinone derivatives to that of the alternative scaffolds and the co-crystallized ligand. Do they occupy the same sub-pockets? Do they form similar key interactions with the protein?

For instance, in the c-Abl kinase, a key interaction for many inhibitors is a hydrogen bond with the "gatekeeper" residue, Threonine 315.[8] A successful pyridazinone inhibitor would likely also form this critical interaction.

Conclusion: Synthesizing the Findings

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative molecular docking of pyridazinone derivatives against kinase and phosphodiesterase targets. By following this protocol, researchers can:

  • Objectively evaluate the potential of novel pyridazinone compounds as inhibitors of key therapeutic targets.

  • Benchmark the performance of the pyridazinone scaffold against established, non-pyridazinone inhibitors.

  • Gain valuable insights into the structure-activity relationships (SAR) of their compounds, guiding further medicinal chemistry efforts.

  • Ensure the reliability of their computational results through a robust validation protocol.

Molecular docking is a powerful tool in modern drug discovery, and when applied with the rigor and comparative mindset detailed in this guide, it can significantly accelerate the identification and optimization of promising new therapeutic agents based on the versatile pyridazinone scaffold.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Chloropyridazin-3(2H)-one: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As scientists, our primary objective is to advance knowledge, but this pursuit must be anchored in an unwavering commitment to safety. When handling reactive heterocyclic compounds like 5-chloropyridazin-3(2H)-one, a generic safety protocol is insufficient. We must adopt a molecule-specific mindset, understanding its unique reactivity and toxicity to build a self-validating system of protection. This guide moves beyond a simple checklist, providing a comprehensive operational plan rooted in the causality of established safety principles.

The following protocols are designed for researchers and drug development professionals, providing immediate, essential information for the safe handling and disposal of this compound.

Hazard Profile: Understanding the Adversary

This compound is a versatile intermediate in pharmaceutical synthesis, but its utility is matched by a significant hazard profile. A thorough understanding of its GHS (Globally Harmonized System) classification is the foundation of a robust safety plan.

The compound is classified as an acute toxicant, a skin irritant, and a serious eye irritant.[1][2] This multi-faceted hazard profile necessitates a comprehensive approach to personal protective equipment (PPE), as exposure can occur through multiple routes—ingestion, inhalation, or dermal contact.

Hazard ClassificationGHS CategoryImplication for the Researcher
Acute Toxicity (Oral) Category 4Harmful if swallowed.[1][2][3] Accidental ingestion can lead to significant health issues.
Acute Toxicity (Dermal) Category 4Harmful in contact with skin.[1] The compound can be absorbed through the skin, causing systemic effects.
Acute Toxicity (Inhalation) Category 4Harmful if inhaled.[1] Fine powders or aerosols present a respiratory danger.
Skin Irritation Category 2Causes skin irritation.[1][2] Direct contact can lead to redness, inflammation, or chemical burns.
Eye Irritation Category 2Causes serious eye irritation.[1][2] Splashes pose a severe risk to vision.
Specific Target Organ Toxicity Category 3May cause respiratory irritation.[1][4][5] Inhalation of dust can irritate the respiratory tract.

This profile dictates that our primary goals are to prevent the compound from being ingested, touching the skin or eyes, or becoming airborne.

The Protective Ensemble: A Multi-Layered Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard; it should never be considered the first or only line of defense.[6] Its use must be preceded by robust engineering controls.

Engineering Controls: The First Line of Defense

All manipulations of this compound, especially handling of the solid powder, must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood provides constant airflow to prevent the accumulation of airborne particulates and vapors, directly addressing the inhalation hazard.[1]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must directly counter the identified hazards of skin contact, eye damage, and inhalation.

  • Hand Protection: Standard lightweight nitrile gloves are often insufficient. For handling this compound, double-gloving with chemically resistant gloves is recommended. The outer glove should be a robust material such as butyl or nitrile rubber (minimum 14 mils thick), providing a high degree of chemical resistance.[7][8] This dual-layer system provides protection even if the outer glove is compromised. Gloves must be changed immediately if contamination is suspected.

  • Eye and Face Protection: Due to the classification as a serious eye irritant, standard safety glasses with side shields are inadequate.[8] Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and airborne dust.[8][9] When there is a significant risk of splashing (e.g., when transferring solutions or during a spill cleanup), a full-face shield must be worn in addition to the chemical splash goggles.[6][9]

  • Body Protection: A flame-resistant lab coat is the minimum requirement.[8] It should be fully buttoned with sleeves rolled down. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or a disposable chemical-resistant coverall should be worn over the lab coat.[7][10]

  • Respiratory Protection: When working within a certified fume hood, additional respiratory protection is typically not required. However, in the event of a significant spill outside of containment or if engineering controls fail, a NIOSH-approved air-purifying respirator with a combination of organic vapor and particulate (P100) cartridges is necessary.[9][10] All users of respirators must be properly fit-tested and trained.[6]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This workflow is designed to minimize exposure at every stage of the process.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal prep_area 1. Prepare Work Area (Fume Hood, Absorbent Liners) inspect_chem 2. Inspect Chemical Container prep_area->inspect_chem don_ppe 3. Don Full PPE (Goggles, Lab Coat, Double Gloves) inspect_chem->don_ppe weigh 4. Weigh Solid in Hood (Minimize Dust Generation) don_ppe->weigh transfer 5. Transfer & Dissolve (Use Spatula, Add Solid to Liquid) weigh->transfer reaction 6. Perform Reaction (Closed/Contained System) transfer->reaction decon_tools 7. Decontaminate Glassware & Tools reaction->decon_tools dispose_waste 8. Segregate & Dispose Waste (Solid, Liquid, Sharps) decon_tools->dispose_waste doff_ppe 9. Doff PPE Correctly (Gloves Last) dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling Workflow for this compound.

Pre-Handling
  • Area Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and uncluttered. Line the work surface with a plastic-backed absorbent pad to contain minor drips.[11]

  • PPE Donning: Don all required PPE as described in Section 2. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

Handling and Manipulation
  • Weighing: When weighing the solid, use a spatula to gently transfer the material. Avoid any actions that could create dust clouds, such as dropping or vigorous scraping.

  • Transfers: When making solutions, always add the solid this compound to the solvent, never the other way around, to minimize splashing and aerosolization.

  • Post-Use: Tightly close the container immediately after use and wipe it down with a damp cloth to remove any residual dust before storing it in a designated, locked, and well-ventilated area.[1]

Post-Handling and Decontamination
  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. The most critical step is removing gloves last, turning them inside out as they are removed.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][2]

Emergency and Disposal Plans

Spill Management

In the event of a spill, evacuate the immediate area and alert your supervisor.

  • Minor Spill (inside fume hood): Wearing your full PPE ensemble, cover the spill with an absorbent material. Gently collect the material into a labeled, sealed waste container.

  • Major Spill (outside fume hood): Evacuate the lab. Prevent entry and contact emergency personnel. A major spill requires response from a trained team with appropriate respiratory protection.[4]

Waste Disposal

All waste contaminated with this compound is considered hazardous.

  • Solid Waste: Contaminated gloves, absorbent pads, and weighing papers must be placed in a clearly labeled, sealed hazardous waste bag.

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Path: All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[1][12]

By internalizing the rationale behind these procedures, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloropyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
5-chloropyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.